sulfanylidenezinc

Catalog No.
S578975
CAS No.
1314-98-3
M.F
ZnS
SZn
M. Wt
97.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sulfanylidenezinc

CAS Number

1314-98-3

Product Name

sulfanylidenezinc

IUPAC Name

sulfanylidenezinc

Molecular Formula

ZnS
SZn

Molecular Weight

97.4 g/mol

InChI

InChI=1S/S.Zn

InChI Key

WGPCGCOKHWGKJJ-UHFFFAOYSA-N

SMILES

S=[Zn]

solubility

Insol in alkalies; sol in dil mineral acids
0.00069 g/100 cc water at 18 °C (Alpha); 0.00065 g/100 cc water at 18 °C (Beta)
Solubility in water: none

Synonyms

sphalerite, zinc sulfide

Canonical SMILES

[S-2].[Zn+2]

zinc sulfide band gap energy and electronic structure

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties of Zinc Sulfide (ZnS)

Zinc Sulfide is a significant II-VI semiconductor known for its wide, direct band gap, making it a prime material for optoelectronic applications in the blue and violet regions of the spectrum [1] [2].

The table below summarizes the core properties of the two primary crystal structures of ZnS.

Property Cubic (Zinc Blende/Sphalerite) Hexagonal (Wurtzite)
Crystal Structure Face-centered cubic [3] Hexagonal [1]
Band Gap Energy 3.54 eV [1], ~3.72 eV [1] ~3.77 eV [1], 3.91 eV [1]
Excitonic Binding Energy ~40 meV [2] -
Lattice Constant ( a = 5.41 , \text{Å} ) [3] -
Coordination Geometry Tetrahedral [1] [2] Tetrahedral [1]
Key Characteristics Most stable cubic form at room temperature [1] More desirable optical properties; stable at high temperatures [1]

Band Gap Engineering and Electronic Structure Tuning

The intrinsic wide band gap of ZnS limits its absorption to the UV spectrum. Band gap engineering is therefore crucial to tailor its properties for specific applications, particularly to enhance visible light activity [1]. The primary strategies include element doping and the application of external electric fields.

Elemental Doping

Introducing impurity atoms (dopants) into the ZnS lattice can create new energy states within the forbidden gap, effectively reducing the overall band gap and altering the material's electronic and magnetic properties.

The following table compares the effects of different dopants as revealed by recent theoretical and experimental studies.

Doping Element/Type Doping Level Resulting Band Gap Key Findings & Mechanisms Potential Applications

| Cerium (Ce³⁺) Rare Earth | 12% | 2.8 eV (from 3.37 eV) [4] [5] | Formation of localized Ce-4f states within the band gap; introduces ferromagnetism via partially filled 4f-orbitals [4] [5]. | Spintronic devices, infrared detectors, LEDs, phosphors [4] [5] | | Tin (Sn) Metal | 6.25% | 1.70 eV (in wurtzite) [2] | Band gap narrowing due to s-p and p-d hybridizations; creation of intermediate energy levels [2]. | Solar cells, optoelectronic devices [2] | | Transition Metals (Co, Fe, Ni, V)

  • | Varies | Modulated | Introduces ferromagnetic or anti-ferromagnetic states, creating dilute magnetic semiconductors (DMS) [2]. | Spintronics, magneto-optics [2] |
Electric Field Application

A highly innovative and precise method for band gap tuning involves applying an external electric field, as demonstrated by recent first-principles calculations.

  • Mechanism: The electric field acts as an external stimulus that directly perturbs the electronic structure. It causes a redistribution of charges between Zn and S atoms, leading to a modification of the sp³ hybridization and the energy levels of Zn-3d, Zn-2s, and S-2p states [3].
  • Band Gap Modulation:
    • Under a positive electric field (0.01 to 0.5 V/Å), the band gap dynamically decreases from 2.37 eV to 0 eV [3].
    • Under a negative electric field (-0.01 to -0.5 V/Å), the band gap reduces from 2.41 eV to 1.52 eV [3].
  • Semiconductor-to-Metal Transition: The overlap of valence and conduction bands at the critical positive field of 0.5 V/Å is attributed to a Mott transition, where strong electron-electron interactions drive the material from semiconducting to metallic behavior [3].

The diagram below illustrates the logical workflow for selecting a band gap engineering strategy based on the desired material property and final application.

Start Start: ZnS Band Gap Engineering SubStrategy1 Elemental Doping Start->SubStrategy1 SubStrategy2 External Electric Field Start->SubStrategy2 Property1 Property: Permanent & Stable Band Gap Reduction SubStrategy1->Property1 Property2 Property: Introduced Ferromagnetism SubStrategy1->Property2 e.g., with Ce, Co, Fe Property3 Property: Dynamic & Reversible Band Gap Tuning SubStrategy2->Property3 App1 Application: Solar Cells, Visible-Light Photocatalysis Property1->App1 App2 Application: Spintronic Devices Property2->App2 App3 Application: Tunable Optoelectronics, Field-Effect Transistors Property3->App3

Decision workflow for ZnS band gap engineering strategies

Experimental & Computational Protocols

The following are detailed methodologies for key experiments and calculations cited in this report.

Computational Analysis via Density Functional Theory (DFT)

Much of the advanced data on electronic structure comes from first-principles DFT calculations [4] [2] [3].

  • 1. Code and Method:

    • Software Packages: Calculations are performed using specialized codes like WIEN2k (which employs the Full-Potential Linearized Augmented Plane Wave - FP-LAPW - method) [4] [2] or Quantum Espresso (which uses a plane-wave basis set and pseudopotentials) [3].
    • Exchange-Correlation Functional: For accurate electronic properties, the Tran-Blaha modified Becke-Johnson (TB-mBJ) potential is often used [2]. Other common functionals include Perdew-Burke-Ernzerhof (PBE) with the Generalized Gradient Approximation (GGA) [3]. For systems with strong electron correlations (e.g., Ce-doped ZnS), the DFT+U method is applied to correctly treat localized 4f electrons [4] [5].
  • 2. Computational Parameters:

    • Structural Optimization: The unit cell and atomic positions are first relaxed to find the most stable geometry [3].
    • Energy Cut-off: A plane-wave kinetic energy cut-off of 40 Ry (or higher) is typically set [3].
    • k-point Grid: A Monkhorst-Pack k-point grid (e.g., 8×8×8) is used for sampling the Brillouin zone to ensure convergence of total energy [3].
    • Convergence Criterion: Self-consistent field (SCF) calculations are run until the total energy converges below a threshold, e.g., 10⁻⁵ eV [3].
  • 3. Property Calculation:

    • Post-convergence, the electronic band structure, density of states (DOS), and optical properties (dielectric function, absorption coefficient) are calculated [4] [3].
Surface Structure Investigation

Experimental verification of surface properties is crucial, as the surface state greatly influences material performance [6].

  • 1. Sample Preparation:

    • Material: ZnS (001) single crystals are used [6].
    • Cleaning/Preparation: Samples are prepared in an ultra-high vacuum (UHV) chamber to prevent contamination. They undergo cycles of ion sputtering (to remove surface layers) followed by thermal annealing (to re-order the surface structure) [6].
  • 2. Characterization Techniques:

    • X-ray Photoemission Spectroscopy (XPS): Used to determine the surface chemical composition and the electronic state of elements (e.g., confirming a sulfur-rich surface) [6].
    • Low-Energy Electron Diffraction (LEED): Employed to analyze the surface atomic structure and identify surface reconstructions (e.g., a (1x2) reconstructed surface) [6].

Application Workflow in Photocatalysis

The research on band gap engineering directly translates into practical applications. The diagram below outlines a generalized workflow for developing a ZnS-based photocatalyst for organic pollutant degradation, a application highlighted in the search results [1].

Step1 1. Material Synthesis & Doping ProcessA e.g., Chemical Co-precipitation, Sol-Gel, CVD Step1->ProcessA Step2 2. Structural & Optical Characterization ProcessB e.g., XRD (Crystallinity), UV-Vis (Band Gap) Step2->ProcessB Step3 3. Photocatalytic Activity Test ProcessC Dye Solution (e.g., Methylene Blue) + Catalyst + Visible Light Step3->ProcessC Step4 4. Performance Evaluation ProcessD Measure Degradation Efficiency via UV-Vis Spectrometry Step4->ProcessD ProcessA->Step2 ProcessB->Step3 ProcessC->Step4

General workflow for developing a ZnS-based photocatalyst

References

optical properties and photoluminescence of ZnS nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis & Structural Properties

The physical and optical characteristics of ZnS nanoparticles are highly dependent on the synthesis method and resulting structure.

  • Synthesis Methods: Common techniques include chemical co-precipitation [1], wet chemical methods [2] [3], and biogenic synthesis using bacterial strains [4]. The co-precipitation method is noted for its simplicity and cost-effectiveness for large-scale production [1].
  • Crystal Structure: ZnS nanoparticles typically crystallize in the cubic (zinc blende) phase, identified by diffraction peaks corresponding to the (111), (220), and (311) planes [1] [3].
  • Size and Morphology: The crystallite size can be very small, often around 1 to 5 nanometers, which is below the Bohr exciton radius, leading to strong quantum confinement effects [1] [5] [3]. Morphologies can be spherical or rod-shaped, influenced by the synthesis route and dopants [4].

Optical & Photoluminescent Properties

The manipulation of light absorption and emission is a key focus of ZnS nanoparticle research.

Tuning the Band Gap

The band gap of bulk ZnS is approximately 3.6 - 3.7 eV [1] [3]. In nanoparticles, this can be engineered:

Factor Effect on Band Gap Example / Magnitude of Change
Quantum Confinement Increases band gap, causes blue shift in absorption [2] [3]. Absorption at ~318 nm vs. bulk ~340 nm [2].
Mn Doping (4%) Decreases band gap [1]. From ~3.72 eV (undoped) to ~3.66 eV [1].
Ni Co-doping (2%) Further decreases band gap [1]. From ~3.66 eV (Zn0.96Mn0.04S) to ~3.58 eV (Zn0.94Mn0.04Ni0.02S) [1].
Dy3+ Co-doping Induces red shift in band gap energy [5]. Not specified.
Photoluminescence (PL) Emission

Doping creates new energy states within the band gap, leading to diverse emission colors:

Dopant Emission Color Origin of Emission
Undoped ZnS Blue (~450 nm) Defect states in the ZnS lattice (e.g., sulfur vacancies) [1] [5].
Mn2+ Orange (~580-590 nm) 4T16A1 internal transition of Mn2+ ions [1] [5].
Ni2+ Green (~520 nm) Electronic transitions related to Ni2+ ions [1].
Mn, Ni Co-doping Green-Orange range Combined effect of both dopants; energy transfer between them [1].
Mn, Dy Co-doping Enhanced Green/Orange Dy3+ acts as a sensitizer, creating defect states and transferring energy to Mn2+ [5].

Detailed Experimental Protocol: Co-precipitation

The following diagram outlines the general workflow for synthesizing doped ZnS nanoparticles via the co-precipitation method, as described in the research [1]:

G Start Start Synthesis Prep Prepare Precursor Solutions Start->Prep S1 Zinc Acetate (Zn(CH₃COO)₂·2H₂O) Prep->S1 S2 Manganese Acetate (Mn(CH₃COO)₂·2H₂O) Prep->S2 S3 Nickel Nitrate (Ni(NO₃)₂) Prep->S3 S4 Sodium Sulfide (Na₂S·9H₂O) Prep->S4 Mix Mix Cationic Precursors (Zn, Mn, Ni) S1->Mix S2->Mix S3->Mix React Add Na₂S Solution (Stirring, 80°C for 3 hrs) S4->React Mix->React Precipitate Formation of Doped ZnS Precipitate React->Precipitate Wash Wash with Deionized Water and Ethanol Precipitate->Wash Dry Dry at 80°C Wash->Dry Final Final Doped ZnS Nanopowder Dry->Final

Key steps in the protocol include:

  • Precursor Preparation: High-purity (99.9%) metal salts and sodium sulfide are dissolved in deionized water [1].
  • Mixing and Reaction: The cationic precursor solution (e.g., Zinc, Manganese, Nickel acetates) is mixed. The anionic source (Sodium Sulfide) is added dropwise with constant stirring. The reaction is maintained at around 80°C for 3 hours to control growth and crystallinity [1].
  • Purification and Collection: The resulting precipitate is washed repeatedly with deionized water and ethanol to remove impurities, then dried at approximately 80°C to obtain the final nanopowder [1].

Functional Applications

The tailored optical properties of doped ZnS nanoparticles make them suitable for advanced applications.

Photocatalytic Activity

Doped ZnS nanoparticles can generate Reactive Oxygen Species (ROS) to degrade organic pollutants under light [1].

  • Ni and Mn Co-doping: This combination significantly enhances the degradation efficiency of dyes like Methylene Blue (MB) and Methyl Orange. The improved activity is due to better charge separation and a modified band structure that enhances light absorption [1].
Antimicrobial Activity

Biogenically synthesized ZnS nanoparticles exhibit antimicrobial potential, relevant for biomedical applications [4].

  • Single-phase ZnS NPs (from Achromobacter sp. S4) showed efficacy against Klebsiella pneumoniae.
  • Mixed-phase ZnS-ZnO NPs (from Pseudomonas sp. S6) were effective against Staphylococcus epidermidis at a concentration of 100 µg/ml. At a lower dose (25 µg/ml), they also effectively inhibited microbial growth in environmental sludge samples [4].

Conclusion

References

zinc sulfide role in origin of life hypotheses

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Validation

The Zinc World hypothesis makes testable predictions, and researchers have gathered evidence from modern biology to validate it.

  • Prediction 1: Zinc-Rich Environments - If early life evolved within ZnS compartments, the first organisms must have tolerated and utilized high levels of zinc ions (Zn²⁺) [1] [2]. Analysis of the metal content in modern cells, especially in "evolutionarily old" proteins that handle RNA, shows surprisingly high levels of zinc [3]. This suggests that the Last Universal Common Ancestor (LUCA) developed in a zinc-rich setting [1] [2].
  • Prediction 2: Photostability of Nucleotides - The intense UV light on early Earth posed a threat to organic molecules. The hypothesis explains that the unique photostability of RNA nucleobases was a key selective advantage. These bases could absorb excess UV energy, protecting the sugar-phosphate backbone of early RNA-like polymers from destruction [4].

The following diagram illustrates the proposed environment and key processes within the "Zinc World."

Solar UV Light Solar UV Light Porous ZnS Formation Porous ZnS Formation Solar UV Light->Porous ZnS Formation  Provides Energy CO₂-Rich Atmosphere CO₂-Rich Atmosphere CO₂-Rich Atmosphere->Porous ZnS Formation  Raw Material Organic Building Blocks Organic Building Blocks Porous ZnS Formation->Organic Building Blocks  Photocatalyzes Hydrothermal Fluid Hydrothermal Fluid Hydrothermal Fluid->Porous ZnS Formation  Supplies Zn²⁺ Early Biopolymers (e.g., RNA) Early Biopolymers (e.g., RNA) Organic Building Blocks->Early Biopolymers (e.g., RNA)  Templates & Protects

The proposed "Zinc World" environment where ZnS structures use solar UV energy to drive the synthesis of life's building blocks.

Key Experimental Methodologies

To investigate the Zn World hypothesis, scientists have employed several key experimental approaches. The table below outlines the methodologies used to test its core principles.

Experimental Objective Detailed Methodology & Key Findings

| Testing ZnS Photocatalysis | Methodology: Illuminating colloidal ZnS particles with UV light in the presence of CO₂. The reaction's efficiency is measured by analyzing the products [4]. Key Finding: This setup demonstrated the photoreduction of CO₂ to formate with a quantum yield of up to 80%, a efficiency comparable to modern photosynthesis [4]. | | Analyzing Metal Content in Biomolecules | Methodology: Using publicly available databases and structural information to analyze the metal-binding properties of modern proteins and RNA complexes. The focus is on evolutionarily ancient proteins, particularly those involved in RNA processing [1] [3] [2]. Key Finding: These "evolutionarily old" proteins, especially those that handle RNA, were found to be specifically enriched with zinc, providing biological evidence for the hypothesis [3]. | | Evaluating Nucleobase Photostability | Methodology: Using Monte-Carlo simulations and experimental studies to model and test the photostability of different primordial polymers under intense UV light [4]. Key Finding: RNA-like polymers with nucleobases were selectively enriched because the bases act as a protective shield, quenching UV energy and preventing the breakdown of the polymer backbone [4]. |

The following diagram outlines a generalized experimental workflow for validating core aspects of the hypothesis.

Experiment Setup Experiment Setup UV Illumination UV Illumination Experiment Setup->UV Illumination  e.g., ZnS + CO₂ Product Analysis Product Analysis UV Illumination->Product Analysis  e.g., Formate Data Interpretation Data Interpretation Product Analysis->Data Interpretation  e.g., Yield Hypothesis Validation Hypothesis Validation Data Interpretation->Hypothesis Validation  Supports/Refutes

A general workflow for experiments testing the Zinc World hypothesis, from setup to validation.

Conclusion and Significance

The Zinc World hypothesis offers a compelling and testable scenario that addresses several critical constraints in origin-of-life research: the need for a continuous energy source, the mechanism for CO₂ reduction, and the protection of early biomolecules [1] [4]. Its strength lies in its ability to generate falsifiable predictions, such as the specific biochemical role of zinc in ancient cellular functions, which have been supported by experimental evidence [1] [3] [2].

This concept represents a significant shift from models that propose life originated in deep-sea vents or required a reducing atmosphere. By identifying photosynthesizing ZnS formations as potential cradles of life, it provides a detailed narrative for the transition from geochemistry to biochemistry on the surface of the primordial Earth [1] [4].

References

zinc sulfide nanocomposites and synergistic properties

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Compositions

Zinc sulfide (ZnS) nanocomposites represent a advanced class of materials where ZnS is integrated with other metals, metal oxides, sulfides, or polymers to create systems with superior and multifunctional properties. The synergy in these composites arises from complementary interactions between the components, leading to enhanced performance in catalysis, biomedicine, and energy storage beyond the capabilities of the individual materials. [1] [2]

The table below summarizes key ZnS-based nanocomposites and their synergistic enhancements:

Nanocomposite System Synergistic Partner Role Key Enhanced Properties/Applications
ZnS-NiS-NiS₂ [1] NiS/NiS₂ provides high molar conductivity & pseudo-capacitance. Supercapacitors: High specific capacitance (179 F g⁻¹ in KOH), excellent cycling stability (91% over 3000 cycles).
ZnS with Polymers (e.g., PMMA, PANI) [3] [4] Polymer matrix acts as stabilizer, provides processability & enables controlled release. Drug/Vitamin Delivery: pH-responsive, sustained release (e.g., Riboflavin). Electronics: 6x higher conductivity for PANI/ZnS vs. pure PANI.
ZnS-CuO [2] CuO provides strong antibacterial properties; synergy improves structural morphology. Antimicrobial: Effective against bacteria (e.g., K. pneumoniae) and fungi (e.g., A. flavus). Potential for drug delivery.
ZnS for Gas Therapy (ZnS-PEG, ZnS@BSA) [5] [6] PEG/BSA coating improves bioavailability, stability, and targeted delivery. Neuroprotective Therapy: Slow H₂S release scavenges RONS, reduces inflammation, promotes neuronal regeneration (e.g., in stroke, spinal cord injury).
ZIF-8@ZnS@CuS [7] ZIF-8 framework and CuS enable multi-modal therapy via catalytic and photothermal effects. Synergistic Tumor Therapy: Combined Chemodynamic (CDT), Photothermal (PTT), and Photocatalytic Therapy (PCT).

Synthesis Methods and Experimental Protocols

Solvothermal Synthesis for Energy Storage

The one-pot solvothermal technique is effective for creating crystalline mixed-metal sulfide composites. [1]

  • Typical Procedure for ZnS-NiS-NiS₂:
    • Precursor Preparation: Dissolve zinc and nickel salts (e.g., acetates or nitrates) in a solvent mixture like water/ethanol or use oleylamine.
    • Sulfur Source Addition: Introduce a sulfur source (e.g., thioacetamide or sodium sulfide) dropwise into the precursor solution under vigorous stirring.
    • Solvothermal Reaction: Transfer the mixture to a Teflon-lined autoclave and react at 150-200°C for 6-12 hours.
    • Washing and Drying: Collect the precipitate by centrifugation, wash repeatedly with ethanol and deionized water, and dry at 60-80°C overnight.
Bio-Facilitated Synthesis Using Fungi

This green synthesis method uses fungal metabolites as reducing and capping agents. [8]

  • Typical Procedure for ZnO/ZnS using *Fusarium oxysporum*:
    • Fungal Cultivation: Grow the fungus in Potato Dextrose Broth (PDB) for 5 days at 25±1°C with shaking (180 rpm).
    • Cell-Free Filtrate (CFF) Preparation: Separate the biomass by centrifugation (5,000 × g, 15 min). Resuspend in sterile water for autolysis over 4 days, then centrate and filter (Whatman No. 1) to obtain the CFF.
    • Nanocomposite Synthesis: Mix the CFF with an aqueous ZnSO₄·7H₂O solution (e.g., 3.5 mM final concentration) in a 1:1 (v/v) ratio.
    • Incubation and Harvesting: Incubate the mixture at 27±1°C with shaking (200 rpm) in the dark for 96 hours. Recover the nanocomposite by centrifugation (13,000 × g, 10 min), wash with deionized water, and dry as powder at 70°C.
Coprecipitation for Metal Oxide Composites

This is a simple, low-temperature aqueous method suitable for scaling up. [2]

  • Typical Procedure for ZnS/CuO Nanocomposites:
    • Separate Precursor Solutions: Dissolve zinc acetate (Zn(CH₃COO)₂·2H₂O) and copper sulfate (CuSO₄·5H₂O) in deionized water.
    • Combination and Precipitation: Add the copper solution to the zinc solution under constant stirring. Then, add an aqueous solution of sodium sulfide (Na₂S) dropwise.
    • Aging and Washing: Continue stirring for 2-4 hours to allow complete precipitation and growth.
    • Drying and Calcination: Collect the precipitate by centrifugation or filtration, wash thoroughly, dry, and optionally calcine at 300-500°C to form crystalline CuO.
Polymer Composite Fabrication

Integrating ZnS into polymers creates stable composites for controlled release. [4]

  • Typical Procedure for PMMA-ZnS via Precipitation Polymerization:
    • In-situ ZnS Formation: Precipitate ZnS nanoparticles by adding Na₂S·9H₂O solution dropwise to a stirred zinc acetate dihydrate solution.
    • Monomer Mixture Preparation: Dissolve Methyl Methacrylate (MMA) monomer in ethanol with a stabilizer like Polyvinylpyrrolidone (PVP).
    • Polymerization: Combine the ZnS suspension with the MMA solution. Add a radical initiator (e.g., AIBN). Heat the mixture to 70°C under a nitrogen atmosphere for 6 hours with stirring.
    • Purification: Purify the resulting PMMA-ZnS nanocomposites by centrifugation (1500 rpm, 20 min), wash with ethanol, and dry under vacuum.

Characterization Techniques

Confirming the successful synthesis, morphology, and functional properties of ZnS nanocomposites requires a suite of analytical techniques, as detailed below. [1] [3] [8]

Technique Key Information Obtained
X-ray Diffraction (XRD) Confirms crystal structure, phase purity, and crystallite size.
Electron Microscopy (SEM, TEM, HR-TEM) Reveals particle size, morphology (e.g., spherical), and distribution.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies functional groups of capping agents/polymers and confirms composite formation.
UV-Visible Spectroscopy Determines optical properties and band gap; monitors dye degradation in catalytic tests.
Thermogravimetric Analysis (TGA) Assesses thermal stability and organic/inorganic content ratio in polymer composites.
Dynamic Light Scattering (DLS) & Zeta Potential Measures hydrodynamic size distribution and colloidal stability.

Quantitative Performance Data

The synergistic effects in ZnS nanocomposites translate into quantitatively superior performance, as evidenced by experimental data across various applications.

Application Nanocomposite Key Quantitative Result Test Conditions
Supercapacitors [1] ZnS-NiS-NiS₂ Specific capacitance: 179 F g⁻¹ Current density: 1 A g⁻¹ in 0.5 M KOH
Capacity retention: 91% After 3,000 cycles at 5 A g⁻¹
Antimicrobial Activity [2] ZnS/CuO Zone of Inhibition: 14 mm (K. pneumoniae), 19.4 mm (A. flavus) Concentration: 100 µg/mL
Anticancer Activity [8] ZnO/ZnS (Fungal-mediated) IC₅₀: 197 ± 0.895 µg/mL Against MDA-MB-231 breast cancer cells
Photocatalysis [8] ZnO/ZnS (Fungal-mediated) Dye degradation: 87.51% Removal of Methylene Blue
Controlled Release [4] PMMA-ZnS-Riboflavin Sustained release over 48 hours, faster at pH 5.5 PBS (pH 7.4) and acidic (pH 5.5) conditions

Synergistic Mechanisms Explained

The enhanced functionality of ZnS nanocomposites arises from several key synergistic mechanisms:

  • Enhanced Charge Transfer and Conductivity: In energy storage composites like ZnS-NiS-NiS₂, the combination of materials with different conductivities and redox activities creates a synergistic effect. NiS/NiS₂ provides high conductivity and rich faradaic pseudo-capacitance, while ZnS contributes to structural stability. This facilitates rapid electron transport and ion diffusion, leading to high specific capacitance and excellent cycling performance. [1]
  • Multi-Modal Therapeutic Action: Complex composites like ZIF-8@ZnS@CuS are designed for synergistic tumor therapy. [7]
    • CuS acts as a photothermal agent, converting near-infrared light to heat for Photothermal Therapy (PTT).
    • Cu²⁺ ions exhibit enzyme-like activity, catalyzing the conversion of endogenous H₂O₂ into toxic •OH radicals for Chemodynamic Therapy (CDT) and depleting glutathione (GSH).
    • The ZIF-8 framework can load therapeutic agents, and the heterojunction between ZnS and CuS enhances the generation of Reactive Oxygen Species (ROS) under light for Photocatalytic Therapy (PCT).
  • Combined Gas and Ion Therapy in Biomedicine: For neuroprotection, ZnS nanoparticles act as slow-release bioreactors for hydrogen sulfide (H₂S). The synergistic effect occurs as the released H₂S scavenges reactive oxygen and nitrogen species (RONS), reducing oxidative stress and inflammation. Concurrently, the released Zn²⁺ ions inhibit microglial activation and promote axonal growth of neurons, creating a combined gas and ion therapeutic effect. [5] [6]

The neuroprotective mechanism of a biomimetic ZnS nanocomposite can be visualized as a signaling pathway as follows. This diagram illustrates how ZnS@BSA@MM nanoparticles exert their effects in the context of Spinal Cord Injury (SCI). [6]

G ZnS_BSA_MM ZnS@BSA@MM NPs Target Targeted Delivery to Lesion Site ZnS_BSA_MM->Target H2S_Release Slow H2S Release Target->H2S_Release Zn_Release Zn²⁺ Release Target->Zn_Release RONS Scavenges RONS H2S_Release->RONS NFkB Inhibits NF-κB Pathway H2S_Release->NFkB AxonalGrowth Promotes Axonal Growth Zn_Release->AxonalGrowth Outcome Anti-inflammatory & Neuroprotective Effect RONS->Outcome MicroglialAct Inhibits Microglial Activation NFkB->MicroglialAct MicroglialAct->Outcome AxonalGrowth->Outcome

Diagram: The signaling pathway for ZnS@BSA@MM nanoparticles shows targeted delivery leading to synergistic H₂S and Zn²⁺ effects resulting in neuroprotection. [6]

Application-Specific Experimental Workflows

Workflow for Biomedical Application: Spinal Cord Injury Therapy

The development of a biomimetic nanoplatform for treating Spinal Cord Injury (SCI) involves a multi-step process, from synthesis to in vivo testing, as visualized below. [6]

G Synthesis Synthesis of ZnS@BSA Coating Microglial Membrane Coating Synthesis->Coating Characterization Physicochemical Characterization (DLS, TEM, XRD, Zeta Potential) Coating->Characterization InVitro1 In Vitro: H₂S Release & RONS Scavenging Assays Characterization->InVitro1 InVitro2 In Vitro: Cell Studies (Neurite growth, Microglial activation) Characterization->InVitro2 InVivo In Vivo Efficacy (SCI Mouse Model) InVitro1->InVivo InVitro2->InVivo

Diagram: The experimental workflow for developing ZnS@BSA@MM nanoparticles for spinal cord injury therapy. [6]

Workflow for Catalytic and Environmental Application

The typical workflow for evaluating the photocatalytic and antimicrobial potential of a bio-synthesized nanocomposite involves the following key stages. [8]

G BioSynth Bio-Synthesis (Using Fungal CFF) Charac Characterization (UV-Vis, FTIR, XRD, TEM) BioSynth->Charac PhotoTest Photocatalytic Test (Dye Degradation under Light) Charac->PhotoTest AntiMicro Antimicrobial Assay (Zone of Inhibition, MIC) Charac->AntiMicro AntiCancer Anticancer Assay (MTT Test on Cell Lines) Charac->AntiCancer

Diagram: The experimental workflow for evaluating biosynthesized ZnO/ZnS nanocomposites for catalytic and biological applications. [8]

Conclusion and Future Perspectives

Zinc sulfide nanocomposites demonstrate remarkable synergistic properties by intelligently combining ZnS with metals, polymers, and other functional materials. These synergies manifest as enhanced electrical conductivity for supercapacitors, potentiated antimicrobial and anticancer activity, and sophisticated multi-modal mechanisms for neuroprotection and tumor therapy. The quantitative data confirms significant improvements in performance metrics across these applications.

Future research will likely focus on refining the precision of biomimetic targeting, exploring a wider range of polymer matrices for controlled release, and conducting thorough long-term biosafety and toxicity studies to expedite clinical translation. The integration of computational materials design with green synthesis methods will also be pivotal in developing the next generation of smart, multifunctional ZnS nanocomposites.

References

fundamental properties of II-VI ZnS semiconductors

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties of ZnS

The following table consolidates the core characteristics of Zinc Sulfide, highlighting its structural and optical properties [1].

Property Description & Values
Chemical Formula ZnS
Crystal Structures Sphalerite (Cubic), Wurtzite (Hexagonal) [1]
Bandgap Cubic: ~3.68 eV; Hexagonal: ~3.91 eV [1]
Infrared Transmission Transparent in the range of 0.405–13 µm [1]
Refractive Index (Dispersion Formula) For Cubic ZnS at 20°C: n² = 8.393 + 0.14383/(λ² - 0.2421²) + 4430.99/(λ² - 36.71²) [1]
Common Applications IR optics (lenses, windows), phosphors, electroluminescent panels, quantum dot host matrix, anode material for sodium-ion batteries [1]

ZnS in Sodium-Ion Batteries

ZnS is a promising anode material for sodium-ion batteries (SIBs) due to its high theoretical capacity of about 550 mAh·g⁻¹ and cost-effectiveness [2]. However, its practical use faces challenges like significant volume expansion during charging/discharging and slow reaction kinetics, which can cause structural degradation and capacity loss [2].

Research focuses on several strategies to overcome these limitations:

  • Crystal Phase Engineering: The two primary crystalline phases, cubic sphalerite and hexagonal wurtzite, offer different advantages. The wurtzite phase typically provides better structural stability due to its more open lattice, while the sphalerite phase demonstrates faster reaction kinetics [2].
  • Carbon Composite Integration: Combining ZnS with carbon materials (e.g., graphene, carbon nanotubes) enhances electrical conductivity, buffers volume changes, and improves overall cycling stability [2].
  • Heterostructure Construction: Creating interfaces between ZnS and other materials with different Fermi levels can drive spontaneous electron transfer, enhancing charge transport and reaction kinetics [2].
  • Electrolyte Optimization: Tailoring the electrolyte composition (salts, solvents, additives) helps form a more stable Solid Electrolyte Interphase (SEI), which improves interfacial stability and long-term performance [2].

Optical Properties & Applications

The optical properties of ZnS and its quantum structures make them highly valuable for optoelectronic devices.

  • Core-Shell Quantum Dots (QDs): Nanostructures like ZnSe/ZnS core-shell quantum dots are engineered to achieve specific optical properties. Studies show that the geometry of these QDs can be manipulated to tune their oscillator strength, absorption coefficient, and refractive index changes [3]. For instance, shifting the core from a concentric to a non-concentric position within the shell causes the resonance peaks for absorption and refractive index to shift to higher energies (blue shift) [3].
  • Doping for Property Tuning: Similar to how Cr doping modifies the properties of ZnSe, introducing transition metals like Vanadium into ZnS can alter its electronic structure. V-doped ZnS nanoparticles show a reduced band gap and enhanced electrochemical performance, making them suitable for applications like supercapacitors [4].

Synthesis & Experimental Methodologies

A variety of methods are employed to synthesize ZnS nanomaterials, each suited for different morphologies and applications.

G Start Synthesis Goal C1 Zero-Dimensional (Quantum Dots, Nanoparticles) Start->C1 C2 One-Dimensional (Nanowires, Nanorods) Start->C2 C3 Two-Dimensional (Nanosheets, Thin Films) Start->C3 C4 Three-Dimensional (Bulk Crystals, Hierarchical) Start->C4 M1 Chemical Coprecipitation (For V-doped ZnS NPs) C1->M1 e.g., M3 Various Nanofabrication Methods C2->M3 C3->M3 M2 Vapor Growth Technique C4->M2 e.g., A1 Energy Storage (Supercapacitors, Battery Anodes) M1->A1 A2 Optoelectronics (LEDs, Sensors, Lasers) M2->A2 M3->A2 A3 Catalysis & Biomedicine M3->A3

ZnS Synthesis and Application Workflow

For specific experiments, here are detailed protocols:

  • Chemical Coprecipitation for Doped ZnS Nanoparticles [4]:

    • Preparation: Dissolve zinc and vanadium precursor salts (e.g., zinc acetate and vanadium chloride) in deionized water.
    • Reaction: Add a sulfur-containing solution (e.g., sodium sulfide) under constant stirring to initiate coprecipitation.
    • Doping: Maintain the reaction at a specific temperature and pH to incorporate vanadium ions (achieving 0.3% to 0.7% doping concentration).
    • Characterization: Use X-ray diffraction (XRD) to confirm crystal structure and size. Employ UV-Vis spectroscopy to measure the band gap reduction and photoelectron spectroscopy to confirm the multivalent state of vanadium ions.
  • Electrochemical Performance Evaluation for Batteries/Supercapacitors [2] [4]:

    • Electrode Fabrication: Mix the active material (e.g., V-doped ZnS), conductive carbon, and a binder to form a slurry. Coat this slurry onto a current collector and dry it.
    • Assembly: Assemble a test cell (e.g., coin cell) in an argon-filled glovebox using sodium metal as the counter/reference electrode and a suitable electrolyte.
    • Cyclic Testing: Perform galvanostatic charge-discharge (GCD) cycling at various current densities to measure specific capacitance and capacity retention over hundreds of cycles.
    • Analysis: Calculate energy and power density from the GCD data. Electrochemical impedance spectroscopy (EIS) can also be used to analyze charge transfer resistance.

Conclusion

References

ZnS quantum dots synthesis and confinement effects

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods and Experimental Protocols

You can synthesize ZnS Quantum Dots using various methods, with the wet chemical co-precipitation route being a common and effective approach. The key protocols from the literature are summarized below.

Synthesis Method Key Reagents & Conditions Capping / Passivating Agent Resulting QD Size Identified Crystal Phase
Wet Chemical Route [1] [2] Zinc acetate, Thioacetamide, Ethanol, Room Temperature N-Methylaniline 2–5 nm Cubic
Co-precipitation (Annealing) [3] Zinc acetate dihydrate, Sodium sulfide, Water, Annealing (240°C & 340°C) None 4.4–5.6 nm Cubic
Microbial Synthesis [4] Zinc sulfate, Saccharomyces cerevisiae MTCC 2918 (Intracellular, biomolecules) 30–40 nm Sphalerite (Cubic)

The following diagram outlines the general workflow for the wet chemical synthesis of capped ZnS QDs, based on the method using N-Methylaniline [1] [2]:

G Start Start Synthesis A Prepare 50 ml of 0.5 M Zinc Acetate in Ethanol Start->A B Prepare 50 ml of 0.5 M Thioacetamide in Ethanol A->B C Mix solutions under constant stirring B->C D Add 0.2 M N-Methylaniline (Capping Agent) C->D E Observe formation of milky white solution (ZnS QDs) D->E F Stir for 2 hours at room temperature E->F G Centrifuge and wash with ethanol/water F->G H Dry product at 60°C G->H End ZnS QDs Powder H->End

Wet chemical synthesis workflow for ZnS QDs.

Characterization Data and Confinement Effects

Quantum confinement in ZnS QDs is directly observed through optical characterization. The table below compiles key optical and structural data from the synthesized QDs.

Synthesis Method / Condition Band Gap (E𝑔) Bulk ZnS Band Gap Absorption Edge / Peak Photoluminescence (PL) Peak
N-Methylaniline Capped [1] [2] 4.37 eV 3.68 eV (cubic) 258 nm 346 nm (NBE)
Non-annealed [3] 3.75 eV 3.68 eV (cubic) (Reflectance data) (Not specified in table)
Annealed at 340°C [3] 3.72 eV 3.68 eV (cubic) (Reflectance data) (Not specified in table)

Insights on Synthesis and Confinement

  • Role of Capping Agents: The capping agent N-Methylaniline was crucial for achieving small, monodisperse QDs. The lone pair of electrons on the nitrogen atom coordinates with the surface of the growing ZnS nanocrystals, restricting growth via Ostwald ripening and oriented attachment, leading to tight size confinement [1].
  • Effect of Annealing: Increasing the annealing temperature leads to an increase in crystallite size and a corresponding decrease in the band gap energy, demonstrating that post-synthesis thermal treatment is a viable method for tuning the properties of ZnS QDs [3].
  • Growth Mechanisms: Studies indicate that the growth process of ZnS QDs in aqueous co-precipitation involves kinetic stages dominated by oriented attachment and Ostwald ripening [5].

Application Overview

ZnS QDs are versatile and can be functionalized for specialized applications. Doping, such as with Copper (Cu), can enhance electron transfer ability and reduce carrier recombination, making them suitable for advanced applications like photocatalysis for pollutant degradation [6]. For biomedical applications such as drug delivery and bio-imaging, ZnS QDs are considered a more biocompatible alternative to heavy-metal QDs (like CdSe). They can be encapsulated within phospholipid liposomes to improve water solubility and mitigate potential cytotoxicity [7] [8].

How to Proceed Further

The information provides a strong foundation. For your whitepaper, you may wish to:

  • Consult Specialized Databases: Deepen your search on platforms like Scifinder-n or Reaxys for more synthetic details and patents.
  • Reference Original Papers: The protocols and data here are summaries. Consulting the full-text articles will provide complete experimental nuances.
  • Explore Specific Dopants: Depending on your target application (e.g., sensing, catalysis), research into specific dopants like Cu, Mn, or Co can be valuable [6].

References

zinc and copper sulfide nanocomposites for bone homeostasis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Rationale

Bone homeostasis relies on a delicate balance between osteoblast-mediated bone formation and osteoclast-mediated bone resorption, processes that are disrupted in conditions like osteoporosis, periodontitis, and rheumatoid arthritis [1] [2]. Zinc and copper sulfide nanocomposites represent an emerging class of biomaterials that uniquely address multiple aspects of bone regeneration through their synergistic composition. These materials leverage the inherent bioactivity of both zinc and copper ions, which play essential roles in bone metabolism, while the nanoscale structure provides high surface area and tunable properties for enhanced therapeutic effects [3] [4].

The significance of these nanocomposites lies in their ability to simultaneously address multiple therapeutic requirements for bone regeneration: osteogenic enhancement, antibacterial protection, angiogenic promotion, and immunomodulation. This multifunctionality is particularly valuable for complex bone defects resulting from trauma, infection, or metabolic diseases, where single-target approaches often prove insufficient [1] [5].

Material Properties and Characterization

Zinc and copper sulfide nanocomposites exhibit distinctive physical, chemical, and biological properties that make them particularly suitable for bone regeneration applications.

Table 1: Key Properties of Zinc and Copper Sulfide Nanocomposites

Property Category Specific Characteristics Biological Significance
Structural Properties Cubic/rhombohedral crystal structure; spherical morphology (20-100 nm) Enhanced bioactivity; improved drug loading capacity
Optical Properties Broad bandgap (3.68-3.77 eV for ZnS); photothermal conversion under NIR Enables photothermal therapy; photocatalytic applications
Antibacterial Performance Zone of inhibition: 14 mm vs. K. pneumoniae; 11 mm vs. E. coli at 100 μg/mL Prevents orthopedic infections; reduces biofilm formation
Antifungal Activity Zone of inhibition: 19.4 mm vs. Aspergillus flavus at 100 μg/mL Controls fungal infections in immunocompromised patients
Osteogenic Effects Enhanced ALP activity; calcium mineralization; collagen deposition Promotes bone matrix formation and mineralization

The structural characteristics of these nanocomposites can be precisely tuned through synthesis parameters. The transformation from cubic to rhombohedral crystal structure observed in zinc sulfide/copper oxide nanocomposites correlates with enhanced biological performance, particularly in antimicrobial and osteogenic activities [3]. The morphological evolution from irregular to distinct spherical nanoparticles significantly impacts material properties by increasing surface-to-volume ratio and enhancing interactions with bone cells [3].

The electrochemical properties of copper-doped zinc sulfide/graphene nanocomposites demonstrate exceptional specific capacitance (2295 F g⁻¹ at 5 mV s⁻¹), indicating strong redox activity that may correlate with enhanced biological functionality through electron transfer mechanisms relevant to cellular processes [6].

Biological Mechanisms of Action

Zinc and copper sulfide nanocomposites promote bone homeostasis through multiple interconnected biological mechanisms that target various cellular components and signaling pathways involved in bone metabolism.

Molecular mechanisms of zinc and copper sulfide nanocomposites in bone homeostasis

Molecular Signaling Pathways

The Wnt/β-catenin pathway plays a central role in the osteogenic differentiation induced by zinc and copper sulfide nanocomposites. Zinc ions activate this pathway through inhibition of GSK-3β, leading to β-catenin stabilization and nuclear translocation, where it associates with TCF/LEF transcription factors to promote expression of osteogenic genes including RUNX2, osteocalcin, and collagen type I [1] [5]. Simultaneously, copper ions modulate NF-κB signaling, reducing expression of pro-inflammatory cytokines such as TNF-α and IL-1β while promoting polarization of macrophages toward the anti-inflammatory M2 phenotype, creating a favorable immune microenvironment for bone regeneration [5].

The electrical properties of bone tissue represent another crucial mechanism. Bone is naturally piezoelectric, generating electrical potentials under mechanical stress that guide bone remodeling. Zinc and copper sulfide nanocomposites can mimic and enhance this bioelectric environment through their semiconducting properties, activating voltage-gated calcium channels that trigger intracellular signaling cascades involving TGF-β, BMPs, and VEGF, ultimately promoting osteogenic differentiation and angiogenesis [1].

Regulation of Bone Cell Activity

Zinc ions directly stimulate osteoblast proliferation and differentiation while inhibiting osteoclast formation and activity. At the molecular level, zinc upregulates osteoblastic gene expression and enhances alkaline phosphatase activity and matrix mineralization [7] [8]. Copper ions contribute to bone formation primarily through their role as essential cofactors for enzymes involved in collagen cross-linking, particularly lysyl oxidase, which catalyzes the formation of covalent cross-links in collagen fibrils, providing the structural integrity and mechanical strength necessary for bone matrix stability [4].

The interplay between zinc and copper extends to the newly discovered regulated cell death pathway known as cuproptosis. This copper-dependent cell death mechanism involves copper-induced aggregation of mitochondrial enzymes and subsequent proteotoxic stress, potentially selectively targeting hyperactive osteoclasts in bone remodeling compartments while sparing osteoblasts [2].

Experimental Synthesis and Methodology

Nanocomposite Synthesis Protocols

The co-precipitation method represents one of the most widely utilized approaches for synthesizing zinc and copper sulfide nanocomposites due to its simplicity, cost-effectiveness, and scalability [3].

Table 2: Standard Co-precipitation Protocol for ZnS/CuS Nanocomposites

Step Parameters Conditions Quality Control
Precursor Preparation 0.1 M Zn acetate; 0.1 M Cu chloride; 0.1 M Na₂S Dissolved in deionized water; stirring at 300 rpm, 25°C pH adjustment to 8.5-9.0 with NH₄OH
Reaction Process Dropwise addition of sulfide solution Temperature: 60-80°C; continuous stirring (500 rpm); N₂ atmosphere Monitor color change to dark brown
Aging & Precipitation 2-4 hours maturation Room temperature with gentle stirring Centrifugation at 10,000 rpm for 15 min
Purification Washing with ethanol/water (3:1) 3-4 wash cycles Final dispersion in deionized water
Characterization XRD, FTIR, SEM, TEM Size distribution, crystal structure, morphology Confirm spherical particles (20-50 nm)

For more specialized applications requiring precise heterojunction structures, the microwave-assisted hydrothermal method offers advantages including reduced reaction times, improved crystallinity, and enhanced uniformity of the resulting nanocomposites [9]. This method typically involves preparing precursor solutions similar to the co-precipitation approach but transferring them to Teflon-lined autoclaves for microwave irradiation at 150-180°C for 30-120 minutes, allowing precise control over nucleation and growth processes.

Biological Evaluation Methods

The antibacterial activity of zinc and copper sulfide nanocomposites is typically evaluated using disc diffusion or broth microdilution methods according to CLSI guidelines. For disc diffusion, Mueller-Hinton agar plates are inoculated with bacterial suspensions (1.5×10⁸ CFU/mL), with nanocomposite-loaded discs (10-100 μg/disc) placed on the surface. After 18-24 hours incubation at 37°C, zones of inhibition are measured in millimeters. The minimum inhibitory concentration (MIC) is determined through serial dilution in broth media, with significant activity reported against pathogens including Klebsiella pneumoniae (MIC~50 μg/mL) and Escherichia coli (MIC~75 μg/mL) [3].

Osteogenic differentiation assays involve seeding bone marrow mesenchymal stem cells (BMSCs) or osteoblastic cell lines (MC3T3-E1) on nanocomposite-coated surfaces or treating with nanocomposite extracts. Key evaluation methods include:

  • Alkaline phosphatase (ALP) activity measured at 7-14 days using p-nitrophenyl phosphate substrate
  • Mineralization assessment through Alizarin Red S staining at 21-28 days
  • Osteogenic gene expression analysis via RT-qPCR for RUNX2, osteocalcin, collagen type I
  • Immunofluorescence staining for osteogenic markers and signaling molecules [5] [8]

Experimental workflow for developing and evaluating zinc and copper sulfide nanocomposites

Therapeutic Applications and Clinical Translation

Bone Tissue Engineering Scaffolds

Zinc and copper sulfide nanocomposites have been incorporated into various scaffold systems to enhance bone regeneration capacity. The ZnO-CuS/F127 nanozyme hydrogel represents a particularly advanced application, combining zinc oxide and copper sulfide in a thermosensitive Pluronic F127 hydrogel matrix for bone defect repair. This system demonstrates multiple enzymatic activities, including catalase and superoxide dismutase-like effects, enabling effective scavenging of reactive oxygen species in the inflammatory bone microenvironment [5]. The hydrogel significantly promotes macrophage polarization toward the anti-inflammatory M2 phenotype while upregulating the Wnt/β-catenin signaling pathway in BMSCs and inhibiting NF-κB pathway activation, creating a favorable microenvironment for bone regeneration [5].

For load-bearing applications, zinc-doped synthetic polymer composites incorporating poly(lactic-co-glycolic acid), polycaprolactone, or polyethylene glycol provide enhanced mechanical strength alongside biological functionality. These composites enable controlled release of zinc ions, which stimulate osteoblast proliferation and differentiation while simultaneously suppressing osteoclast activity [8]. The incorporation of zinc into polymer matrices also imparts dual antibacterial properties together with angiogenesis promotion, making these composites particularly suitable for infected bone defect scenarios.

Antimicrobial Applications in Orthopedics

The synergistic antibacterial effects of zinc and copper sulfide nanocomposites address a critical challenge in orthopedic surgery: implant-associated infections. The combination of zinc and copper sulfides demonstrates enhanced antibacterial activity through multiple mechanisms: disruption of bacterial cell walls and membranes through direct contact, generation of reactive oxygen species, and release of antibacterial metal ions [3]. The nanocomposites show particular efficacy against Gram-negative pathogens including Klebsiella pneumoniae (zone of inhibition: 14 mm at 100 μg/mL) and Escherichia coli (zone of inhibition: 11 mm at 100 μg/mL), exceeding the activity of conventional antibiotic chloramphenicol in some assays [3].

The antifungal properties of these nanocomposites further expand their clinical utility, with significant activity against Trichophyton rubrum, Aspergillus niger, and Aspergillus flavus (zone of inhibition: 19.4 mm at 100 μg/mL), representing a valuable approach for preventing fungal infections in immunocompromised patients or those requiring prolonged antibiotic therapy [3].

Challenges and Future Perspectives

Despite the promising potential of zinc and copper sulfide nanocomposites, several challenges remain for their clinical translation. The concentration-dependent toxicity of both zinc and copper ions requires precise control over ion release kinetics, as both deficiency and excess can lead to adverse effects on bone metabolism [4] [8]. Copper accumulation can induce cuproptosis, a newly identified form of regulated cell death characterized by copper-induced aggregation of mitochondrial enzymes and loss of iron-sulfur cluster proteins, potentially disrupting normal bone remodeling processes [2].

Future development should focus on smart responsive systems that release therapeutic ions in response to specific pathological microenvironments, such as elevated ROS levels or acidic pH in infected or inflamed bone tissue. The integration of advanced manufacturing technologies like 3D printing enables creation of patient-specific scaffolds with optimized pore architectures and spatially controlled composition gradients [1] [8]. Additionally, the combination of zinc and copper sulfide nanocomposites with mild photothermal therapy (40-45°C) represents a promising strategy to further enhance bone regeneration through thermal activation of heat shock proteins, improved blood circulation, and enhanced cellular activity while minimizing thermal damage to surrounding tissues [10].

References

Comprehensive Application Notes and Protocols: Coprecipitation Synthesis of Zinc Sulfide Nanoparticles for Biomedical Applications

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Significance

Zinc sulfide (ZnS) nanoparticles represent a significant advancement in nanomaterials science due to their unique optical properties, biocompatibility, and tunable characteristics that make them particularly valuable for biomedical applications. As a II-VI semiconductor with a wide bandgap (3.6-3.8 eV for bulk material), ZnS exhibits remarkable quantum confinement effects when synthesized at the nanoscale, leading to enhanced and customizable properties not observed in its bulk form [1]. The coprecipitation method has emerged as a preferred synthesis technique due to its simplicity, cost-effectiveness, reproducibility, and scalability, requiring neither sophisticated equipment nor extreme reaction conditions [2] [3].

The significance of ZnS nanoparticles in biomedicine has been demonstrated across multiple domains, including antimicrobial therapies, anticancer treatments, and targeted drug delivery systems. Recent studies have shown that ZnS-based nanocomposites exhibit promising activity against drug-resistant pathogens, making them potential alternatives to conventional antibiotics in an era of increasing antimicrobial resistance [2] [4]. Furthermore, the ability to functionalize ZnS nanoparticles with various polymers and ligands enables their application as versatile nanocarriers for sustained drug release, improving therapeutic efficacy while minimizing side effects [5]. The intrinsic properties of ZnS, including low toxicity, chemical stability, and surface functionalization capability, position these nanoparticles as a foundational platform for next-generation biomedical applications.

Synthesis Protocol: Coprecipitation Method

Materials and Equipment

Chemical Reagents:

  • Zinc chloride (ZnCl₂, ≥99% purity) or zinc acetate (Zn(CH₃COO)₂·2H₂O, ≥99%)
  • Sodium sulfide (Na₂S, ≥98% purity) or thiourea (as sulfide source)
  • Capping/stabilizing agents: Mercaptoethanol, thiourea, 3-aminophenol, or polymers
  • Solvents: Deionized water, ethanol, methanol
  • pH modifiers: Ammonia solution, hydrochloric acid, sodium hydroxide

Equipment:

  • Three-neck round bottom flask (100-250 mL)
  • Magnetic stirrer with heating capability
  • Thermostatically controlled water/oil bath
  • Centrifuge (capable of 2000-5000 rpm)
  • Vacuum oven or desiccator
  • pH meter
  • Nitrogen gas cylinder for inert atmosphere
Step-by-Step Procedure

The following protocol outlines the standardized coprecipitation synthesis of ZnS nanoparticles (adapted from [3] [6] [5]):

  • Precursor Solution Preparation:

    • Dissolve 0.01 mol (1.36 g) of ZnCl₂ in 100 mL of deionized water using a beaker with magnetic stirring to form a clear solution.
    • Separately, dissolve 0.01 mol (0.78 g) of Na₂S in 100 mL of deionized water.
    • For stabilized nanoparticles, prepare a capping agent solution (e.g., 10 mL mercaptoethanol in 50 mL deionized water).
  • Reaction Setup:

    • Transfer the zinc salt solution to a three-neck round bottom flask.
    • Equip the flask with a thermometer, condenser, and nitrogen inlet.
    • Begin magnetic stirring at 300-500 rpm and purge with nitrogen gas for 15 minutes to create an oxygen-free environment.
    • Heat the solution to 70°C using a thermostatically controlled water bath.
  • Precipitation Process:

    • Add the capping agent solution dropwise (if used) at a controlled rate of 4-5 drops per second to the zinc salt solution under continuous stirring [6].
    • After 10 minutes, add the Na₂S solution dropwise at the same controlled rate (4-5 drops per second) to initiate nanoparticle formation.
    • Maintain the temperature at 70°C with continuous stirring for 1-2 hours until a milky white suspension forms.
  • Reaction Completion:

    • Continue stirring for an additional 30 minutes after complete addition of sulfide source.
    • Allow the reaction mixture to cool slowly to room temperature while maintaining stirring.

Table 1: Common Zinc and Sulfur Precursors for Coprecipitation Synthesis

Zinc Precursors Sulfur Precursors Capping Agents Resulting Particle Size
Zinc chloride Sodium sulfide Mercaptoethanol 2-5 nm
Zinc acetate Thiourea 3-Aminophenol 4-9 nm
Zinc sulfate Ammonium sulfide Allyl glycidyl ether 5-12 nm
Zinc nitrate Thioacetamide Polyethylene glycol 8-15 nm

Post-Synthesis Processing

Washing and Purification
  • Separation:

    • Transfer the resulting suspension to centrifuge tubes.
    • Centrifuge at 2000-3000 rpm for 15 minutes to separate the nanoparticles from the supernatant [5].
    • Carefully decant the supernatant without disturbing the precipitate.
  • Washing:

    • Resuspend the precipitate in a mixture of ethanol and deionized water (2:1 ratio).
    • Centrifuge again at the same conditions and decant the supernatant.
    • Repeat this washing process 2-3 times to remove byproducts and unreacted precursors.
  • pH Adjustment (if required for specific applications):

    • For acid-treated nanoparticles (e.g., for enhanced drug loading), resuspend the precipitate in 50 mL of 0.1 M HCl solution and stir overnight [5].
    • Wash with distilled water until the pH reaches approximately 5.
Drying and Storage
  • Drying:

    • Transfer the purified precipitate to a glass Petri dish or watch glass.
    • Dry in a vacuum oven at 60-80°C for 2-4 hours until completely dry.
    • Alternatively, air-dry at room temperature overnight in a desiccator.
  • Processing and Storage:

    • Gently grind the dried powder using an agate mortar and pestle to obtain a fine nanoparticle powder.
    • Store in an airtight container protected from light at room temperature.
    • For long-term storage, use a desiccator or vacuum-sealed bags to prevent moisture absorption and oxidation.

Characterization Techniques

Comprehensive characterization is essential to verify the structural, morphological, and optical properties of the synthesized ZnS nanoparticles. The following table summarizes key characterization methods and their specific applications for ZnS nanoparticle analysis:

Table 2: Characterization Techniques for ZnS Nanoparticles

Technique Purpose Key Parameters Expected Outcomes
XRD Crystallite size and phase analysis Angle range: 20-80° 2θ; Radiation: Cu Kα Cubic zinc blende or hexagonal wurtzite structure; Crystallite size: 2-10 nm
UV-Vis Spectroscopy Band gap determination Wavelength range: 200-600 nm Absorption edge: 290-320 nm; Band gap: 4.0-4.4 eV
FTIR Surface functional group analysis Wavenumber range: 400-4000 cm⁻¹ Zn-S bond: 600-660 cm⁻¹; Capping agent signatures
TEM Morphology and size distribution Acceleration voltage: 80-200 kV Spherical/irregular morphology; Size: 2-10 nm
SEM/EDX Surface morphology and elemental composition Acceleration voltage: 10-20 kV Elemental confirmation of Zn and S; Mapping of dopants
Photoluminescence Optical properties and defect analysis Excitation: 300-350 nm Emission peaks: 400-550 nm (defect-related)

The workflow for the synthesis and characterization of ZnS nanoparticles can be visualized as follows:

G Start Start Synthesis P1 Precursor Solution Preparation Start->P1 P2 Reaction Setup (Nitrogen Atmosphere) P1->P2 P3 Dropwise Addition of Capping Agent (70°C) P2->P3 P4 Dropwise Addition of Sulfide Source (70°C) P3->P4 P5 Continue Stirring 1-2 Hours P4->P5 P6 Cool to Room Temperature P5->P6 P7 Centrifugation and Washing P6->P7 P8 Drying and Storage P7->P8 C1 Structural Characterization (XRD) P8->C1 C2 Optical Properties (UV-Vis, PL) C1->C2 App1 Antimicrobial Testing C1->App1 C3 Morphological Analysis (TEM/SEM) C2->C3 App2 Drug Delivery Applications C2->App2 C4 Surface Analysis (FTIR) C3->C4 App3 Anticancer Activity Assessment C3->App3 C4->App2

Figure 1: Experimental workflow for the synthesis, characterization, and application of ZnS nanoparticles

Biomedical Performance and Applications

Antimicrobial Activity

ZnS nanoparticles and their composites demonstrate significant antimicrobial efficacy against a broad spectrum of pathogenic bacteria and fungi. The antimicrobial mechanism involves electrostatic interactions between the positively charged nanoparticle surfaces and negatively charged bacterial cell membranes, leading to increased membrane permeability, morphological changes, and eventual cell death [2]. The following table summarizes quantitative antimicrobial data for various ZnS-based nanomaterials:

Table 3: Antimicrobial Activity of ZnS-Based Nanomaterials

Nanomaterial Microorganism Concentration Activity (ZOI/mm) Reference/Standard
ZnS/CuO NCs Klebsiella pneumoniae 100 µg/mL 14 mm Chloramphenicol (7 mm)
ZnS/CuO NCs Escherichia coli 100 µg/mL 11 mm Chloramphenicol (10 mm)
ZnS/CuO NCs Aspergillus flavus 100 µg/mL 19.4 mm Fluconazole (6.3 mm)
ZnS NPs Staphylococcus aureus 100 µg/mL 8.5 mm -
Mg/Cu-doped ZnS NSs Candida albicans 100 µg/mL 18.2 mm -
Mg/Cu-doped ZnS NSs Staphylococcus aureus 100 µg/mL 17.5 mm -

Doping ZnS nanoparticles with transition metals or combining them with other metal oxides significantly enhances their antimicrobial potency. For instance, dual-doped (Mg, Cu) ZnS nanosheets exhibited broad-spectrum activity against clinically relevant pathogens including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Enterococcus faecalis, and Candida albicans [4]. This enhanced activity is attributed to the synergistic effects of multiple antimicrobial mechanisms, including reactive oxygen species generation, membrane disruption, and interference with cellular metabolic processes.

Anticancer and Cytotoxic Properties

ZnS-based nanomaterials demonstrate selective toxicity toward cancer cells while showing minimal effects on normal cells, making them promising candidates for anticancer therapeutics. In a comprehensive study, Cu-doped ZnS nanoparticles reduced cell viability of HepG2 liver cancer cells from 100% to 37%, indicating potent anticancer activity [4]. Similarly, dual-doped (Mg, Cu) ZnS nanosheets exhibited dose-dependent cytotoxicity against A375 melanoma cells while showing significantly lower toxicity toward HEMa normal cells, demonstrating their favorable selectivity index.

The mechanism of anticancer activity involves the induction of apoptosis through reactive oxygen species (ROS) generation, mitochondrial membrane potential disruption, and activation of caspase-mediated cell death pathways. The band structure engineering possible through doping allows fine-tuning of these biological effects, enabling the development of customized nanotherapeutics for specific cancer types.

Drug Delivery Applications

Surface-modified ZnS nanoparticles serve as efficient nanocarriers for sustained drug delivery applications. The high surface area-to-volume ratio and facile surface functionalization make ZnS nanoparticles ideal for drug loading and controlled release. In a notable example, 3-aminophenol-grafted AGE/ZnS nanoparticles were developed for famotidine delivery, demonstrating pH-dependent release profiles ideal for gastrointestinal-targeted therapy [5].

The drug release kinetics showed 65% famotidine release over 30 hours in simulated intestinal fluid (pH 7.4) and 73% release within 60 minutes in simulated gastric fluid (pH 1.2), highlighting the potential for site-specific drug delivery [5]. The release profiles followed the Korsmeyer-Peppas kinetic model, indicating a combination of diffusion and polymer matrix erosion mechanisms. The stability, biocompatibility, and tunable surface chemistry of ZnS nanoparticles position them as versatile platforms for advanced drug delivery systems targeting various therapeutic applications.

Troubleshooting and Optimization

Common Synthesis Issues and Solutions

Table 4: Troubleshooting Guide for ZnS Nanoparticle Synthesis

Problem Possible Causes Solutions
Large particle size Rapid precursor addition, High concentration Reduce addition rate, Dilute precursors
Poor crystallinity Low reaction temperature, Short reaction time Increase temperature to 70-90°C, Extend reaction time
Agglomeration Insufficient capping agent, High surface energy Optimize capping agent concentration, Use sonication
Low yield Incomplete reaction, Precipitation during synthesis Ensure stoichiometric balance, Control pH
Irregular morphology Uncontrolled nucleation, Inhomogeneous mixing Optimize addition rate, Improve stirring efficiency
Optimization Guidelines

To achieve specific particle sizes and properties, several key parameters can be systematically optimized:

  • Precursor Concentration:

    • Lower concentrations (0.01-0.05 M) generally yield smaller particles due to reduced nucleation rates.
    • Higher concentrations (0.1-0.5 M) increase yield but may lead to broader size distribution.
  • Addition Rate:

    • Slower addition rates (2-3 drops/second) produce smaller particles with narrower size distribution [6].
    • Faster addition rates (6-7 drops/second) result in larger particles due to rapid nucleation.
  • Temperature Control:

    • Lower temperatures (30-50°C) favor smaller particles but may compromise crystallinity.
    • Higher temperatures (70-90°C) improve crystallinity but may increase particle size.
  • Capping Agent Selection:

    • Mercaptoethanol: Produces particles of 2-5 nm with good dispersity [6].
    • 3-Aminophenol: Enables surface functionalization for drug delivery [5].
    • Polymers (PEG, AGE): Enhance biocompatibility and drug loading capacity.

The impact of doping on ZnS nanoparticle properties can be visualized as follows:

G Doping Doping Strategy D1 Transition Metals (Cu, Mn, Ni) Doping->D1 D2 Rare Earth Elements (Dy, Eu, Ce) Doping->D2 D3 Dual Doping (Mg/Cu, Mn/Dy) Doping->D3 Structural Structural Properties S1 Crystal structure modification Structural->S1 S2 Crystallite size change Structural->S2 S3 Surface defect generation Structural->S3 Optical Optical Properties O1 Band gap engineering Optical->O1 O2 Enhanced photoluminescence Optical->O2 O3 New emission wavelengths Optical->O3 Bio Biological Performance B1 Antimicrobial enhancement Bio->B1 Bio->B1 B2 Anticancer activity improvement Bio->B2 Bio->B2 B3 Drug loading capacity increase Bio->B3 Bio->B3 D1->Structural D1->Optical D2->Structural D2->Optical D3->Structural D3->Optical S1->Bio S2->Bio S3->Bio O1->Bio O2->Bio O3->Bio

Figure 2: Impact of doping strategies on the properties and biomedical performance of ZnS nanoparticles

Conclusions and Future Directions

The coprecipitation method represents a versatile and accessible approach for synthesizing ZnS nanoparticles with tailored properties for specific biomedical applications. The simplicity, scalability, and cost-effectiveness of this method make it particularly suitable for both research laboratories and industrial-scale production. Through systematic optimization of synthesis parameters and strategic doping, researchers can precisely control the structural, optical, and biological properties of ZnS nanoparticles to meet specific application requirements.

The demonstrated efficacy of ZnS-based nanomaterials against drug-resistant pathogens and cancer cells, combined with their drug delivery capabilities, positions them as promising platforms for next-generation therapeutic applications. Future research directions should focus on advanced surface functionalization strategies for improved targeting, comprehensive in vivo toxicity studies to establish safety profiles, and development of multifunctional nanocomposites that combine diagnostic and therapeutic capabilities. The integration of ZnS nanoparticles with biological molecules such as antibodies or peptides could further enhance their specificity and efficacy, opening new avenues for personalized medicine approaches.

References

Comprehensive Application Notes and Protocols: ZnS/CuO Nanocomposites for Antibacterial Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The rapid emergence of antimicrobial resistance represents one of the most significant challenges in modern healthcare, with drug-resistant bacteria potentially causing up to 10 million deaths annually by 2050. [1] This crisis has accelerated research into alternative antibacterial strategies, particularly metal-based nanocomposites that can overcome conventional resistance mechanisms. Among these, zinc sulfide/copper oxide (ZnS/CuO) nanocomposites have emerged as particularly promising candidates due to their broad-spectrum activity, multiple mechanisms of action, and reduced resistance development compared to traditional antibiotics. [2]

These nanocomposites leverage the complementary properties of their constituent materials: ZnS provides a stable, biocompatible framework with regulatory functions in bone formation, while CuO contributes potent antibacterial properties through reactive oxygen species (ROS) generation. [2] The synergistic combination creates a powerful antibacterial agent effective against a range of Gram-positive and Gram-negative pathogens, making it particularly valuable for treating challenging infections such as osteomyelitis, where bacterial colonization of bone structures limits conventional antibiotic efficacy. [2]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of ZnS/CuO nanocomposites, specifically tailored for antibacterial drug delivery applications. The information is designed for researchers, scientists, and drug development professionals working in pharmaceutical development, biomaterials science, and infectious disease therapeutics.

Synthesis Methods and Protocols

Chemical Coprecipitation Synthesis

The coprecipitation method represents one of the most straightforward and scalable approaches for ZnS/CuO nanocomposite synthesis. This technique offers precise stoichiometry control, excellent chemical uniformity, and low-temperature processing without requiring hazardous solvents or high-pressure treatment. [2]

2.1.1 Detailed Protocol
  • Step 1: Precursor Preparation: Dissolve zinc acetate (2.0 mM) and copper acetate (2.0 mM) in separate 10 mL aliquots of deionized water. Stir each solution at room temperature for 30 minutes to ensure complete dissolution. [3]

  • Step 2: Solution Combination: Gradually combine the zinc and copper precursor solutions under constant mechanical stirring at 500 rpm. Maintain the reaction temperature at 30°C throughout the process. [3]

  • Step 3: Coprecipitation Reaction: To the mixed metal solution, add 80 mL of 20% Gum Arabic solution, which serves as both a reducing agent and stabilizing matrix. Adjust the pH to 7.8 using dilute sodium hydroxide or hydrochloric acid as needed. [3]

  • Step 4: Incubation and Maturation: Allow the reaction to proceed for 24 hours under continuous agitation (500 rpm) at 30°C. During this period, the nanocomposites form and stabilize within the Gum Arabic matrix. [3]

  • Step 5: Purification and Recovery: Separate the synthesized nanocomposites by centrifugation at 10,000 rpm for 15 minutes. Wash the pellet three times with absolute ethanol to remove unreacted precursors and byproducts. [4]

  • Step 6: Drying and Storage: Dry the purified nanocomposites in a vacuum oven at 60°C for 12 hours. Store the final product in a desiccator at room temperature until characterization and use. [4]

2.1.2 Critical Parameters
  • Temperature Control: Maintain strict temperature control at 30±2°C throughout the reaction to ensure uniform nucleation and growth.
  • pH Management: The initial pH of 7.8 is critical for proper reduction and nanocomposite formation.
  • Mixing Efficiency: Consistent agitation at 500 rpm prevents aggregation and ensures monodisperse nanocomposites.
Biological Synthesis Using Gum Arabic

Green synthesis approaches utilizing natural polymers like Gum Arabic offer significant advantages including reduced toxicity, enhanced biocompatibility, and environmental sustainability. Gum Arabic serves as an excellent capping and stabilizing agent due to its complex polysaccharide structure and protein components. [3]

Table 1: Comparison of Synthesis Methods for ZnS/CuO Nanocomposites

Parameter Chemical Coprecipitation Biological Synthesis
Temperature 30°C 30°C
Reaction Time 24 hours 24 hours
Stabilizing Agent Gum Arabic (20%) Gum Arabic (20%)
pH 7.8 7.8
Key Advantage High yield, excellent stoichiometric control Enhanced biocompatibility, reduced toxicity
Scalability Highly scalable for industrial production Moderate scalability
Particle Size Range 15-100 nm [5] 15-100 nm [5]

Characterization Protocols

Structural and Crystallographic Analysis

X-ray diffraction (XRD) provides essential information about crystal structure, phase composition, and crystallite size. For ZnS/CuO nanocomposites, XRD analysis typically reveals a transformation from cubic ZnS structure to rhombohedral arrangements upon copper oxide integration. [2]

  • Sample Preparation: Prepare a uniform thin film of nanocomposite powder on a glass slide using a small amount of ethanol as a dispersant.
  • Instrument Settings: Operate the XRD instrument with Cu Kα radiation (λ = 1.5406 Å) at 40 kV and 30 mA. Collect data over a 2θ range of 10° to 80° with a step size of 0.02°.
  • Data Analysis: Use Rietveld refinement with appropriate software to quantify structural parameters. The χ² values should be maintained below 1.5 for reliable refinement. [1]
Morphological Characterization

Transmission Electron Microscopy (TEM) reveals crucial information about particle size, shape, and distribution. ZnS/CuO nanocomposites typically exhibit a morphological shift from non-uniform structures to distinct spherical nanoparticles with improved uniformity. [2] [5]

  • Sample Preparation: Disperse nanocomposites in absolute ethanol via ultrasonication for 15 minutes. Deposit a drop of the suspension on a carbon-coated copper grid and allow to dry completely.
  • Imaging Conditions: Operate at an accelerating voltage of 200 kV. Capture images at various magnifications to assess size distribution and morphology.
  • Size Analysis: Use image analysis software to determine average particle size and size distribution from multiple TEM images.
Surface and Optical Properties

Brunauer-Emmett-Teller (BET) analysis determines specific surface area, which critically influences antibacterial efficacy. ZnS/CuO nanocomposites demonstrate significantly enhanced surface area (187.622 m²/g) compared to individual components, facilitating extensive contact with microbial cells. [1]

  • Sample Preparation: Degas approximately 100 mg of nanocomposite at 150°C for 6 hours under vacuum to remove adsorbed contaminants.
  • Measurement Conditions: Perform nitrogen adsorption-desorption isotherms at -196°C. Calculate specific surface area using the BET method from the adsorption data in the relative pressure range of 0.05-0.30.
  • Band Gap Determination: Use UV-Vis spectroscopy with a wavelength range of 200-800 nm to determine optical properties and band gap energy through Tauc plot analysis.

Antibacterial Evaluation Methods

Quantitative Assessment Protocols
4.1.1 Disk Diffusion Assay
  • Bacterial Preparation: Grow test strains (E. coli, S. aureus, etc.) to mid-log phase in appropriate broth media. Adjust turbidity to 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
  • Agar Plate Preparation: Pour Mueller-Hinton agar plates to uniform thickness (4 mm). Surface inoculate with bacterial suspension using sterile swabs.
  • Sample Application: Impregnate sterile filter paper disks (6 mm diameter) with 20 μL of nanocomposite suspension at varying concentrations (25-100 μg/mL). Place disks on inoculated agar surfaces.
  • Incubation and Measurement: Incubate plates at 37°C for 18-24 hours. Measure zones of inhibition (including disk diameter) in millimeters using calipers. [2]
4.1.2 Minimum Inhibitory Concentration (MIC) Determination
  • Broth Dilution Preparation: Prepare two-fold serial dilutions of nanocomposites in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
  • Inoculum Addition: Add standardized bacterial suspension to each well for a final concentration of approximately 5 × 10⁵ CFU/mL.
  • Incubation and Assessment: Incubate plates at 37°C for 18-24 hours. The MIC is defined as the lowest concentration that completely inhibits visible growth. Confirm results with resazurin assay for enhanced sensitivity. [4] [3]
Antibacterial Performance Data

Table 2: Antibacterial Efficacy of ZnS/CuO Nanocomposites Against Pathogenic Strains

Bacterial Strain Type MIC (μg/mL) Zone of Inhibition at 100 μg/mL (mm) Reference Standard (mm)
Escherichia coli Gram-negative 50 [4] 11 [2] 10 (Chloramphenicol) [2]
Staphylococcus aureus Gram-positive 60 [4] Not specified Not specified
Klebsiella pneumoniae Gram-negative Not specified 14 [2] 7 (Chloramphenicol) [2]
Salmonella typhimurium Gram-negative 80 [4] Not specified Not specified
Pseudomonas aeruginosa Gram-negative Not specified Significant activity [1] Not specified
Bacillus subtilis Gram-positive 62.5 [3] Not specified Not specified

Table 3: Antifungal Activity of ZnS/CuO Nanocomposites

Fungal Strain MIC (μg/mL) Zone of Inhibition at 100 μg/mL (mm) Reference Standard (mm)
Candida albicans 31.25 [3] Significant activity [1] Not specified
Aspergillus flavus Not specified 19.4 [2] 6.3 (Fluconazole) [2]
Aspergillus fumigatus 125 [3] Not specified Not specified
Cryptococcus neoformans 31.25 [3] Not specified Not specified

Mechanisms of Antibacterial Action

Primary Antibacterial Pathways

The antibacterial activity of ZnS/CuO nanocomposites operates through multiple simultaneous mechanisms that make resistance development significantly less likely compared to conventional antibiotics. The primary mechanisms include:

  • Reactive Oxygen Species (ROS) Generation: The nanocomposites catalyze the production of highly reactive oxygen species including hydrogen peroxide (H₂O₂), hydroxyl radicals (OH•), and superoxide anions (O₂⁻). [1] [6] These ROS molecules cause oxidative damage to critical cellular components including proteins, lipids, and DNA. [1] The enhanced surface area of the nanocomposites facilitates more efficient ROS generation compared to individual nanoparticles.

  • Cell Membrane Disruption: The nanocomposites directly interact with bacterial cell walls and membranes through electrostatic attractions between the positively charged metal ions and negatively charged bacterial surface components. [1] [2] This interaction increases membrane permeability, leading to loss of cellular integrity, leakage of intracellular contents, and ultimately cell death. [4] [6] Electron microscopy studies have visually confirmed structural damage to bacterial membranes following nanocomposite exposure. [1]

  • Intracellular Ion Release: The nanocomposites release zinc (Zn²⁺) and copper (Cu²⁺) ions that penetrate damaged bacterial cells. These ions disrupt cellular homeostasis by binding to essential enzymes and proteins, interfering with metabolic processes, and causing protein denaturation. [4] Copper ions specifically demonstrate strong antibacterial activity even at the stationary growth phase where many conventional antibiotics lose effectiveness. [7]

antibacterial_mechanisms ZnS_CuO ZnS/CuO Nanocomposite ROS ROS Generation ZnS_CuO->ROS Membrane Membrane Disruption ZnS_CuO->Membrane Ions Ion Release ZnS_CuO->Ions Interactions Electrostatic Interactions ZnS_CuO->Interactions H2O2 H₂O₂ ROS->H2O2 OH OH• ROS->OH O2 O₂⁻ ROS->O2 Permeability Increased Permeability Membrane->Permeability ProteinDamage Protein Damage Ions->ProteinDamage Interactions->Permeability OxidativeDamage Oxidative Damage H2O2->OxidativeDamage OH->OxidativeDamage O2->OxidativeDamage OxidativeDamage->ProteinDamage LipidDamage Lipid Peroxidation OxidativeDamage->LipidDamage DNADamage DNA Damage OxidativeDamage->DNADamage CellDeath Cell Death ProteinDamage->CellDeath LipidDamage->CellDeath DNADamage->CellDeath ContentLeakage Content Leakage Permeability->ContentLeakage ContentLeakage->CellDeath

Diagram 1: Antibacterial Mechanisms of ZnS/CuO Nanocomposites - This diagram illustrates the multiple simultaneous pathways through which ZnS/CuO nanocomposites exert antibacterial effects, including ROS generation, membrane disruption, and ion release.

Therapeutic Applications
5.2.1 Wound Healing and Infection Control

ZnS/CuO nanocomposites demonstrate exceptional potential in wound healing applications. Experimental studies have shown that nanocomposite-based formulations can effectively heal mixed bacterial-induced wound infections, essentially eliminating bacterial burden after 9 days of treatment. [4] The composites function through dual mechanisms: simultaneously eradicating pathogenic bacteria while potentially enhancing tissue regeneration through zinc's recognized role in cellular proliferation and immune function.

5.2.2 Osteomyelitis Treatment

For bone infections like osteomyelitis, ZnS/CuO nanocomposites offer distinct advantages over conventional antibiotics. Their nanoscale dimensions facilitate penetration into bone structures where bacteria often form protected reservoirs. [2] Additionally, zinc's regulatory role in bone formation may synergistically enhance bone repair while copper provides potent antibacterial activity against common pathogens like Staphylococcus aureus, the primary causative agent of osteomyelitis. [2]

Safety and Biocompatibility Assessment

Cytotoxicity Evaluation

Thorough biocompatibility assessment is essential for therapeutic applications of ZnS/CuO nanocomposites. Standardized cytotoxicity testing provides critical safety data:

  • Cell Line Selection: Use normal cell lines such as Wi38 and Vero for baseline cytotoxicity assessment. Include cancer cell lines (HepG2, MCF7) for therapeutic index determination.
  • Exposure Protocol: Expose cells to nanocomposite concentrations ranging from 0-200 μg/mL for 24-72 hours. Use at least six concentration points for accurate IC₅₀ calculation.
  • Viability Assessment: Employ MTT or resazurin assays to quantify metabolic activity as a viability indicator. Include appropriate positive (toxic) and negative (non-toxic) controls.
  • Dosage Determination: Calculate IC₅₀ values using appropriate statistical methods. Safe nanocomposites typically show IC₅₀ values >100 μg/mL against normal cell lines (e.g., 143.3 μg/mL for Wi38 and 220.9 μg/mL for Vero cells). [3]
Regulatory Considerations

While metal nanoparticles show tremendous therapeutic potential, many have not yet received FDA approval for clinical applications. [4] Translation from laboratory research to clinical application requires:

  • Comprehensive Toxicity Profiling: Extensive in vitro and in vivo toxicity studies covering acute, subacute, and chronic exposure scenarios.
  • Manufacturing Standardization: Development of reproducible synthesis methods that ensure batch-to-batch consistency in composition, size, and properties.
  • Stability Assessment: Evaluation of physicochemical stability under various storage conditions and in biological environments.
  • Environmental Impact Studies: Assessment of potential ecological consequences throughout the product lifecycle.

Conclusion and Future Perspectives

ZnS/CuO nanocomposites represent a promising alternative to conventional antibiotics for combating drug-resistant bacterial infections. Their multiple mechanisms of action, broad-spectrum activity, and demonstrated efficacy in wound healing applications position them as strong candidates for advanced therapeutic development.

Future research should focus on surface functionalization for targeted delivery, drug loading studies for combination therapies, and advanced formulation development for specific clinical applications. The green synthesis approaches using natural polymers like Gum Arabic offer particularly promising directions for developing biocompatible, environmentally sustainable nanotherapeutics.

As antimicrobial resistance continues to escalate, multifunctional nanocomposites like ZnS/CuO systems provide a versatile platform for addressing this critical healthcare challenge through innovative materials science and nanomedicine approaches.

References

Application Notes and Protocols: ZnS-Based Electrocatalysts for the Oxygen Evolution Reaction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ZnS in Electrocatalysis

Zinc sulfide (ZnS) is an emerging transition metal-based electrocatalyst being explored to overcome the sluggish kinetics of the Oxygen Evolution Reaction (OER), a critical process for electrochemical water splitting and metal-air batteries. While ZnS itself may not be the most active catalyst, its properties make it an excellent foundational material. Its versatility, abundance, and cost-effectiveness allow for the design of highly economic materials. When engineered into composite structures, ZnS demonstrates significant potential to enhance water-splitting performance by providing extensive electrochemically accessible surface areas, improved charge transfer kinetics, and modifiable active sites [1].

The primary challenge in OER electrocatalysis involves developing alternatives to noble metal catalysts (IrO₂, RuO₂), which are scarce and expensive. ZnS-based nanocomposites address this challenge by offering tunable electronic properties, adjustable porosity, and large surface areas. Recent research has particularly highlighted the promise of polyaniline-engineered ZnS nanocomposites (ZnS/PANI), which exhibit superior OER activity with low overpotentials and enhanced stability [1] [2].

Key Performance Metrics of ZnS-Based Electrocatalysts

The following table summarizes the electrochemical performance of ZnS-based electrocatalysts as reported in recent literature:

Table 1: Performance Metrics of ZnS-Based Electrocatalysts for OER

Catalyst Material Overpotential @ 10 mA cm⁻² (mV) Tafel Slope (mV dec⁻¹) Specific Surface Area (m² g⁻¹) Stability Reference
ZnS/PANI Nanocomposite 132 53 372.65 Good [2]
ZnS Nanostructures Not Specified Not Specified 249.85 Not Specified [2]
Sm₂O₃-embedded ZnO (for comparison) 419 89 Not Specified >40 hours, >1000 cycles [3]

Key performance insights from the data:

  • ZnS/PANI nanocomposite demonstrates exceptionally low overpotential and Tafel slope, indicating high activity and favorable OER kinetics.
  • The synergistic effect in the ZnS/PANI composite results in a significantly larger surface area compared to its individual components, contributing to its enhanced performance [2].
  • The performance of engineered ZnS-based composites can be competitive with other advanced, non-precious metal oxide systems [3].

Detailed Experimental Protocol: Synthesis of ZnS/PANI Nanocomposite

This protocol details the two-step synthesis of the high-performance ZnS/PANI nanocomposite electrocatalyst, adapted from published research [2].

Materials
  • Zinc precursor: Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
  • Sulfur source: Sodium sulfide (Na₂S) or thiourea (CH₄N₂S)
  • Aniline monomer
  • Oxidizing agent: Ammonium persulfate ((NH₄)₂S₂O₈)
  • Surfactant/Templating agent: Polyethylene glycol (PEG)
  • Solvents: Deionized water, Hydrochloric acid (HCl)
  • Substrate: Ni foam, Carbon cloth, or Fluorine-doped tin oxide (FTO) glass
Equipment
  • Hydrothermal autoclave with Teflon liner
  • Electrochemical workstation (e.g., Biologic, Autolab, or CH Instruments) with a standard three-electrode cell
  • Potentiostat/Galvanostat
  • Ultrasonic bath
  • Tube furnace or muffle furnace
  • Centrifuge
  • Freeze dryer (optional for supercritical drying)
Step-by-Step Procedure
Part A: Synthesis of ZnS Nanostructures via Co-precipitation
  • Precursor Solution Preparation: Dissolve 40 mM of zinc acetate dihydrate in 30 mL of deionized water under constant magnetic stirring for 10 minutes to form a clear solution.
  • Sulfur Source Addition: Slowly add an aqueous solution containing an equimolar amount (40 mM) of sodium sulfide to the zinc precursor solution.
  • Surfactant Addition: Introduce 0.3 g of polyethylene glycol (PEG) into the mixture as a structure-directing agent to control morphology and prevent aggregation.
  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete precipitation.
  • Washing and Drying: Centrifuge the resulting precipitate and wash sequentially with deionized water and ethanol 3-4 times to remove impurities. Dry the purified ZnS product in an oven at 60°C for 12 hours.
Part B: In-situ Polymerization of Polyaniline (PANI) to Form Nanocomposite
  • Dispersion: Re-disperse the as-synthesized ZnS nanostructures (e.g., 100 mg) in 50 mL of 1M HCl solution using an ultrasonic bath for 30 minutes to achieve a homogeneous suspension.
  • Monomer Addition: Add 1 mL of aniline monomer to the ZnS suspension under stirring, allowing the aniline to adsorb onto the ZnS surface.
  • Initiation of Polymerization: Prepare an ice bath to cool the mixture to 0-5°C. Slowly add an aqueous solution of ammonium persulfate (APS) with a 1:1 molar ratio to aniline, dropwise over 30 minutes.
  • Polymerization Reaction: Maintain the reaction mixture under constant stirring at 0-5°C for 6-8 hours to complete the polymerization process, observed by a color change to dark green.
  • Isolation of Nanocomposite: Filter the resulting ZnS/PANI nanocomposite and wash thoroughly with deionized water and ethanol until the filtrate is colorless. Dry the final product under vacuum at 60°C for 24 hours.
Electrode Preparation and Electrochemical Testing
  • Ink Formulation: Prepare a catalyst ink by dispersing 5 mg of the ZnS/PANI powder in a solution containing 500 µL of isopropanol, 475 µL of deionized water, and 25 µL of Nafion perfluorinated resin solution. Sonicate for at least 60 minutes to form a homogeneous ink.
  • Electrode Fabrication: Using a micropipette, uniformly coat the catalyst ink onto a pre-cleaned substrate (e.g., Ni foam). A typical loading is 0.5-1.0 mg cm⁻². Allow the solvent to evaporate at room temperature.
  • Electrochemical Measurements: Perform OER testing in a standard three-electrode cell using 1M KOH as the electrolyte.
    • Working Electrode: Catalyst-coated substrate
    • Counter Electrode: Platinum wire or graphite rod
    • Reference Electrode: Hg/HgO (in alkali) or Ag/AgCl
    • Linear Sweep Voltammetry (LSV): Scan at 1-5 mV s⁻¹ to obtain polarization curves.
    • Tafel Plot: Derive from LSV data by plotting overpotential (η) vs. log(current density).
    • Cyclic Voltammetry (CV): Perform in a non-Faradaic region at different scan rates to estimate the electrochemically active surface area (ECSA).
    • Stability Test: Use chronoamperometry or continuous CV cycling to assess long-term durability.

Workflow and Mechanism Analysis

The synthesis and operational mechanism of the ZnS/PANI electrocatalyst can be visualized as follows:

G Start Start: Synthesis and A1 ZnS Nanostructure Synthesis (Co-precipitation) Start->A1 A2 PANI Polymerization (In-situ on ZnS) A1->A2 A3 ZnS/PANI Nanocomposite A2->A3 B1 Applied Anodic Potential A3->B1 Electrode Fabrication B2 Enhanced Charge Transfer at ZnS/PANI Interface B1->B2 B3 Adsorption of OH⁻ Intermediates (*OH, *O, *OOH) B2->B3 B4 O₂ Molecule Formation and Desorption B3->B4

Diagram 1: Synthesis workflow and OER mechanism for ZnS/PANI electrocatalyst.

The OER mechanism in an alkaline medium, a multi-step process involving four electrons, proceeds as follows [4]:

  • OH⁻ Adsorption: * + OH⁻ → *OH + e⁻
  • Oxidation to *O: *OH + OH⁻ → *O + H₂O + e⁻
  • Peroxide Intermediate Formation: *O + OH⁻ → *OOH + e⁻
  • Oxygen Evolution: *OOH + OH⁻ → * + O₂ + H₂O + e⁻

The ZnS/PANI interface facilitates this process by enhancing electron transfer and providing abundant active sites for the adsorption of reaction intermediates [2].

Troubleshooting and Optimization Guidelines

Table 2: Troubleshooting Guide for ZnS-Based Electrocatalyst Development

Problem Potential Cause Solution
Low specific surface area Aggregation of nanoparticles during synthesis Use surfactant (e.g., PEG) or optimize calcination temperature.
High Tafel slope Poor charge transfer kinetics Enhance composite conductivity with PANI or carbon supports.
Poor adhesion to substrate Improper ink formulation or substrate cleaning Optimize Nafion ratio; clean substrate with acid and solvent.
Low OER activity (high overpotential) Insufficient active sites or unfavorable electronic structure Dope with transition metals (Co, Ni, Fe) or create heterostructures.
Short operational stability Catalyst detachment or dissolution Ensure strong substrate adhesion; employ protective coating layers.

Conclusion and Future Perspectives

ZnS-based nanocomposites represent a promising class of non-precious metal electrocatalysts for the OER. The protocol outlined here for the ZnS/PANI nanocomposite provides a pathway to achieve high OER activity, characterized by a low overpotential of 132 mV and a Tafel slope of 53 mV dec⁻¹ [2].

Future development should focus on:

  • Long-term stability assessment under industrially relevant current densities.
  • Advanced structural characterization (in-situ XAS, TEM) to elucidate the active site structure and evolution during OER.
  • Exploration of other ZnS hybrid structures, such as doping or heterojunctions with other metal sulfides/oxides, to further enhance activity and stability [1] [5].
  • Scale-up synthesis protocols to transition from laboratory-scale proof-of-concept to practical application.

References

zinc sulfide quantum dots as SALDI-TOF-MS matrix probes

Author: Smolecule Technical Support Team. Date: February 2026

Background: Nanomaterials in LDI-MS

The search for improved matrices has led to the exploration of various nanomaterials to overcome the limitations of traditional organic matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI). This approach is sometimes referred to as Surface-Assisted LDI (SALDI) when nanomaterials are used as the substrate [1].

Nanomaterials like carbon nanotubes (CNTs) and silicon nanowires (SiNWs) have been shown to absorb and transfer UV radiation effectively, simplify sample preparation, and reduce analyte fragmentation due to a lower fluence threshold [1]. Quantum dots (QDs), with their superior photophysical properties and high absorption at typical laser excitation wavelengths, have also been identified as promising candidates for enhancing LDI-MS techniques [1] [2].

Potential of Quantum Dots in MS Analysis

While direct evidence for ZnS QDs is limited, studies on other types of quantum dots provide a strong proof-of-concept for their use in mass spectrometry.

The table below summarizes key findings from studies on QD-enhanced MS:

QD Type Core Finding Reported Advantages Citation
CdSe/ZnS Core/Shell Moderately positive effect on MALDI desorption when used with standard matrix. Improved signal-to-noise ratio and peak quality; increased number of detected peptides and sequence coverage. [1]
Unspecified Type Generation of visible "sweet spots" on the sample plate. 5-fold higher signals for standard peptides; 3-fold for phosphopeptides; greater number of detectable peaks in mixtures. [3]
General Semiconductor QDs Can serve as affinity/concentrating probes for enriching peptides/proteins before MALDI-MS analysis. Act as effective probes for concentrating analytes, improving detection sensitivity. [2]

A generalized workflow for implementing quantum dots in LDI-MS analysis is illustrated below:

Start Start: Prepare Quantum Dots A Synthesize and characterize QDs (e.g., microwave-assisted method) Start->A B Mix QDs with analyte (on target plate or in solution) A->B C Co-crystallize to form homogeneous spots or films B->C D Load target plate into MS instrument C->D E Irradiate with UV laser (commonly 337 nm) D->E F Acquire and analyze mass spectra E->F End End: Enhanced detection of analytes F->End

Synthesis and Characterization of ZnS QDs

Although not applied to SALDI-MS in the sources found, a detailed microwave-assisted synthesis protocol for ZnS QDs is available. You can adapt this method for producing the core material for your application notes.

Protocol: Microwave-Assisted Synthesis of ZnS Quantum Dots [4]

  • Materials:

    • Zinc sulfate heptahydrate (ZnSO₄·7H₂O), ≥99.0%
    • Sodium sulfide solution (Na₂S, 3% w/w)
    • For doping: Iron(II) sulfate heptahydrate (FeSO₄·7H₂O), ≥99.0%
    • Ultrapure water (18.2 MΩ·cm resistivity)
    • 2-propanol (for purification)
    • Equipment: Microwave digestion system (e.g., MARS 6, CEM Corporation) with Teflon-lined vessels.
  • Procedure:

    • Solution Preparation: Combine 5.0 mL of a 0.4 M aqueous solution of ZnSO₄·7H₂O with 2.5 mL of a 3% (w/w) Na₂S solution. Stir thoroughly to ensure homogeneity.
    • Microwave Reaction: Transfer the mixture to a sealed Teflon-lined microwave vessel. Subject it to microwave irradiation at 140 °C for 15 minutes under a constant frequency of 2.45 GHz.
    • Purification: After cooling to room temperature, purify the colloidal suspension by centrifugation at 5000 rpm for 15 min. Discard the supernatant.
    • Washing: Wash the precipitate with 2-propanol and repeat the centrifugation cycle three times to remove unreacted precursors and impurities.
    • Storage: Resuspend the purified ZnS nanoparticles in deionized water and store at 4 °C until use.
    • Doping (Optional): To synthesize Fe-doped ZnS QDs (1% molar ratio), add 1.0 mL of a 0.15 M FeSO₄·7H₂O solution to the precursor mixture before the microwave step, then follow the same procedure.
  • Characterization: The synthesized QDs should be characterized to confirm their properties, which are crucial for reproducible SALDI performance.

    • Size & Morphology: Use High-Resolution Transmission Electron Microscopy (HRTEM). Expected sizes are ~2-4 nm with quasi-spherical morphology and high crystallinity [4].
    • Crystal Structure: Perform X-ray Diffraction (XRD) to confirm the cubic ZnS structure [4].
    • Optical Properties:
      • UV-Vis Spectroscopy: Check for strong absorption in the UV region (e.g., around 316 nm) [4].
      • Photoluminescence (PL) Spectroscopy: Measure emission properties; note that doping (e.g., with Fe) often leads to emission quenching [4].

Proposed Experimental Workflow for SALDI-TOF-MS

Since a specific protocol for ZnS QDs in SALDI is not available, the following workflow synthesizes general MS practices with insights from QD-related studies. You will need to optimize this based on your own laboratory results.

  • Sample Preparation:

    • QD Suspension: Prepare an aqueous suspension of your synthesized and characterized ZnS QDs. Sonicate to ensure a monodisperse colloidal solution.
    • Analyte Solution: Prepare the analyte (e.g., peptide, protein, or other molecule of interest) in a suitable solvent (often water or a water/organic solvent mixture like ACN/H₂O).
    • Mixing and Spotting:
      • Mix the QD suspension with the analyte solution in a defined ratio (e.g., 1:1, 2:1, v/v). This is a critical parameter to optimize [3].
      • Spot 1-2 µL of the mixture directly onto a standard metal MALDI target plate.
      • Allow the spots to air-dry at room temperature to form a homogeneous film or crystal layer. The formation of visible, homogeneous "sweet spots" is a positive indicator [3].
  • Mass Spectrometry Analysis:

    • Use a standard MALDI-TOF mass spectrometer.
    • Operate in the appropriate ionization mode (typically positive for peptides/proteins).
    • Set the laser wavelength to 337 nm, which is standard for MALDI and within the strong absorption range of many semiconductors [1].
    • Start with a low laser fluence (e.g., at or near the threshold for ion production) and gradually increase to optimize signal intensity while minimizing fragmentation.
  • Data Analysis:

    • Compare the signal intensity, signal-to-noise (S/N) ratio, and number of detectable peaks obtained with ZnS QDs against control experiments (e.g., with a conventional matrix like CHCA, or with no matrix at all).
    • Assess the reproducibility of the mass spectra across different spots and sample preparations.

Key Considerations and Optimization Parameters

Developing a reliable protocol requires systematic optimization. Based on matrix research, here are key parameters to investigate:

Parameter Consideration for ZnS QD Protocol
QD-to-Analyte Ratio Critical for efficient co-crystallization and energy transfer. Must be determined empirically [3].
QD Size and Capping Ligands The optical properties and surface chemistry of QDs are size-dependent. Ligands can affect analyte adhesion and ionization [2].
Sample Homogeneity A key advantage of nanomaterials is the potential for more uniform sample spots, reducing "sweet spot" hunting [1] [3].
Additives Compounds like diammonium hydrogen citrate (DAC) can suppress alkali metal adducts, a common issue in MS [5].

Future Perspectives and Conclusion

The integration of ratiometric strategies using isotopically labeled internal standards could further enhance the quantitative capabilities of a ZnS QD-based SALDI-MS method, improving accuracy and reliability by correcting for spot-to-spot variation [6].

References

Comprehensive Application Notes and Protocols: Sol-Gel Synthesis and Characterization of ZnS Nanoparticles for Biomedical and Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ZnS Nanoparticles and Sol-Gel Synthesis

Zinc sulfide (ZnS) nanoparticles represent a significant class of semiconductor nanomaterials with growing importance in biomedical, pharmaceutical, and optoelectronic applications. As a member of the II-VI semiconductor group, ZnS possesses a wide bandgap ranging from 3.68 eV for the cubic zinc blende structure to 3.77 eV for the hexagonal wurtzite structure, making it particularly suitable for short-wavelength optoelectronic applications and biomedical imaging. The exceptional physicochemical properties of ZnS nanoparticles, including their high surface-to-volume ratio, tunable optical characteristics, and biocompatibility, have positioned them as promising candidates for drug delivery systems, biosensing, antimicrobial agents, and diagnostic tools in pharmaceutical development.

The sol-gel method has emerged as a highly versatile synthesis approach for producing ZnS nanoparticles with precise control over size, morphology, and composition. This wet-chemical technique involves the transition of a solution ("sol") into a solid three-dimensional network ("gel") through a series of hydrolysis and condensation reactions. The significant advantages of sol-gel synthesis include its relatively low processing temperature, excellent stoichiometric control, ability to produce homogeneous nanoparticles, and feasibility for doping with various rare earth metals to enhance luminescent properties. These characteristics make sol-gel synthesis particularly attractive for pharmaceutical applications where purity, reproducibility, and surface functionalization are critical requirements. Compared to physical methods that often require sophisticated equipment and extreme conditions, the sol-gel process offers a cost-effective alternative that can be readily scaled for industrial production while maintaining nanoparticle quality and uniformity [1] [2].

Table 1: Fundamental Properties of ZnS Nanoparticles Relevant to Pharmaceutical Applications

Property Zinc Blende (Cubic) Wurtzite (Hexagonal) Significance for Biomedical Applications
Bandgap (eV) 3.68 3.77 Suitable for UV-sensitive drug release and optical bioimaging
Exciton Binding Energy 40 meV 40 meV Ensures efficient excitonic emission at room temperature
Crystal Structure Cubic Hexagonal Affects surface reactivity and functionalization potential
Lattice Parameters a = 5.368 Å a = 3.814 Å, c = 6.257 Å Determines incorporation of dopant atoms for theranostics
Refractive Index 2.35 2.36 Optimal for optical and sensing applications
Biocompatibility High High Suitable for in vivo applications and drug delivery systems

Experimental Protocol: Sol-Gel Synthesis of ZnS Nanoparticles

Materials and Reagents

The synthesis of ZnS nanoparticles via the sol-gel method requires the following high-purity reagents: zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O, 99% purity) as the zinc source, sodium sulfide (Na₂S, 99% purity) as the sulfur source, and ethylene-diamine-tetra-acetic acid (EDTA) as the capping ligand and stabilizer. Additional materials include ammonium hydroxide (NH₄OH, 28-30%) for pH adjustment, absolute ethanol (99.9%) as a solvent medium, and deionized water (18.2 MΩ·cm resistivity) as the primary solvent. All chemicals should be analytical grade and used without further purification to minimize contamination [3] [4].

Step-by-Step Synthesis Procedure
  • Step 1: Preparation of Zinc Solution - Dissolve 0.005 mol of zinc acetate dihydrate and 0.001 mol of EDTA in 50 mL of deionized water under constant magnetic stirring at 400 rpm. Maintain the temperature at 30°C until a clear, homogeneous solution is obtained. The EDTA functions as a critical capping agent that controls particle growth and prevents agglomeration through its carboxyl groups coordinating with zinc ions [4].

  • Step 2: pH Adjustment - Slowly add ammonium hydroxide dropwise to the zinc solution until the pH reaches 7.0. This neutral pH condition is essential for controlled nucleation and growth of ZnS nanoparticles. Monitor the pH continuously using a calibrated pH meter to ensure accuracy. The solution will become translucent as the pH approaches neutral [4].

  • Step 3: Sulfide Source Addition - Dissolve 0.1 mol of sodium sulfide in 50 mL of deionized water separately. Gradually add this solution to the zinc-EDTA mixture under vigorous stirring (600 rpm) at room temperature. The addition rate should be maintained at approximately 1 mL/min to ensure uniform reaction kinetics and homogeneous nanoparticle formation [3].

  • Step 4: Gel Formation and Aging - Continue stirring the reaction mixture for 4 hours until a white precipitate forms, indicating the formation of ZnS nanoparticles. Allow the resulting gel to age for 24 hours at room temperature to complete the condensation reactions and strengthen the nanoparticle network structure [2].

  • Step 5: Washing and Drying - Separate the nanoparticles by centrifugation at 3000 rpm for 30 minutes. Wash the precipitate three times with absolute ethanol followed by deionized water to remove by-products and excess reagents. Transfer the purified nanoparticles to a vacuum oven and dry at 110°C for 24 hours to obtain the final ZnS nanopowder [3] [4].

The following workflow diagram illustrates the complete sol-gel synthesis process for ZnS nanoparticles:

ZnS_Synthesis Start Start Synthesis Step1 Prepare Zinc Solution (Zn(CH₃COO)₂·2H₂O + EDTA) Start->Step1 Step2 Adjust pH to 7.0 using NH₄OH Step1->Step2 Step3 Add Na₂S Solution Dropwise (1 mL/min) Step2->Step3 Step4 Stir for 4 hours Gel Formation Step3->Step4 Step5 Age for 24 hours at Room Temperature Step4->Step5 Step6 Centrifuge at 3000 rpm for 30 minutes Step5->Step6 Step7 Wash with Ethanol and Deionized Water Step6->Step7 Step8 Dry at 110°C for 24 hours Step7->Step8 End ZnS Nanopowder Step8->End

Characterization Techniques for ZnS Nanoparticles

Structural and Morphological Characterization

Comprehensive characterization of ZnS nanoparticles is essential to verify successful synthesis and determine key properties relevant to pharmaceutical applications. X-ray diffraction (XRD) provides crucial information about crystal structure, phase purity, and crystallite size. For ZnS nanoparticles synthesized via sol-gel method, XRD patterns typically show three characteristic peaks at 2θ values of approximately 28.5°, 47.5°, and 56.3°, corresponding to the (111), (220), and (311) planes of the cubic zinc blende structure, respectively (JCPDS Card No. 05-0566). The average crystallite size can be calculated using the Debye-Scherrer equation: D = (0.9 × λ)/(β × cosθ), where λ is the X-ray wavelength (1.5406 Å for Cu Kα radiation), β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg diffraction angle. Analysis typically reveals crystallite sizes ranging from 2-5 nm for uncapped nanoparticles and 15-24 nm for EDTA-capped nanoparticles, demonstrating the size-controlling effect of capping agents [3] [4].

Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide direct visualization of nanoparticle morphology, size distribution, and surface characteristics. SEM micrographs of sol-gel synthesized ZnS nanoparticles typically show spherical morphology with moderate aggregation if no capping agent is used. TEM analysis provides higher resolution images, allowing precise measurement of individual nanoparticles. For EDTA-capped ZnS nanoparticles, TEM reveals nearly spherical particles with homogeneous size distribution and average diameters of approximately 50 nm. Electron microscopy coupled with energy-dispersive X-ray spectroscopy (EDS) confirms the elemental composition of the nanoparticles, showing distinct peaks for zinc and sulfur without significant impurities [3] [4].

Optical and Functional Group Characterization
  • FTIR Analysis: Fourier transform infrared spectroscopy identifies surface functional groups and confirms the role of capping agents in stabilizing the nanoparticles. The FTIR spectrum of ZnS nanoparticles typically shows characteristic absorption peaks at approximately 1124 cm⁻¹, 998 cm⁻¹, and 624 cm⁻¹, corresponding to Zn-S bonding vibrations. Additional peaks at 1550-1750 cm⁻¹ range indicate C=O stretching modes from EDTA capping molecules, while the broad absorption between 3100-3600 cm⁻¹ represents O-H stretching vibrations from surface-adsorbed water molecules. This analysis provides critical evidence of successful capping agent coordination with the nanoparticle surface, which enhances colloidal stability and enables further functionalization for targeted drug delivery [4].

  • UV-Visible Spectroscopy: Optical absorption analysis reveals the bandgap energy and quantum confinement effects in ZnS nanoparticles. The absorption spectrum typically shows a strong excitonic peak at around 303-315 nm, which is blue-shifted compared to bulk ZnS (absorption edge at 337 nm for 3.68 eV bandgap). This blue shift is a direct consequence of quantum confinement effects in nanoscale dimensions. The optical bandgap can be determined using the Tauc plot method by plotting (αhν)² versus hν and extrapolating the linear portion to the energy axis. Bandgap values for sol-gel synthesized ZnS nanoparticles typically range from 4.03-4.72 eV, significantly higher than bulk ZnS, confirming strong quantum confinement [3] [5] [4].

  • Photoluminescence Spectroscopy: PL analysis examines the emission properties and defect states of ZnS nanoparticles. The photoluminescence spectrum typically shows two emission peaks at approximately 428 nm and 448 nm when excited by UV light (300 nm excitation). These blue emissions are attributed to recombination from shallow electron trap states (sulfur vacancies) to the valence band. The presence of these defect states can be leveraged for sensing applications and optical imaging in pharmaceutical research [4].

Table 2: Summary of Characterization Techniques and Expected Results for ZnS Nanoparticles

Characterization Technique Key Parameters Expected Results for ZnS Nanoparticles Pharmaceutical Relevance
XRD Crystallite size, crystal structure, phase purity Cubic zinc blende structure; crystallite size: 2-24 nm (depending on capping) Determines stability, dissolution rate, and compatibility
SEM/TEM Morphology, particle size, distribution Spherical particles; size: 15-50 nm; some aggregation Affects cellular uptake, biodistribution, and targeting efficiency
FTIR Surface functional groups, capping agent coordination Zn-S bonds at 624 cm⁻¹; EDTA peaks at 1550-1750 cm⁻¹ Confirms surface modification for drug conjugation
UV-Vis Spectroscopy Bandgap, quantum confinement Absorption peak at 303-315 nm; bandgap: 4.03-4.72 eV Indicates potential for photo-triggered drug release
Photoluminescence Emission properties, defect states Blue emission at 428 nm and 448 nm Suitable for bioimaging and diagnostic applications
EDS Elemental composition, purity Zn:S ratio ~1:1; no significant impurities Ensures safety and absence of toxic contaminants

Pharmaceutical and Biomedical Applications

ZnS nanoparticles synthesized via sol-gel method have demonstrated significant potential across various biomedical and pharmaceutical applications, primarily due to their tunable optical properties, excellent biocompatibility, and facile surface functionalization. The antimicrobial properties of ZnS nanoparticles have been extensively investigated against various bacterial pathogens. Research has shown that both pure ZnS and mixed-phase ZnS-ZnO nanoparticles exhibit dose-dependent antimicrobial activity against clinically relevant pathogens including Staphylococcus epidermidis and Klebsiella pneumoniae. At concentrations of 100 μg/mL, these nanoparticles demonstrate significant inhibition zones in disc diffusion assays, suggesting their potential as antimicrobial agents in wound healing formulations and medical device coatings. The antimicrobial mechanism is attributed to the generation of reactive oxygen species (ROS) that disrupt bacterial cell membranes and intracellular processes [6].

In environmental remediation applications relevant to pharmaceutical manufacturing, ZnS nanoparticles have shown remarkable efficiency in microbial growth inhibition in sludge samples, with mixed-phase ZnS-ZnO nanoparticles demonstrating superior performance at low concentrations (25 μg/mL). This application is particularly valuable for wastewater treatment in pharmaceutical production facilities where controlling microbial contamination is crucial. The synergistic effect observed in mixed-phase nanoparticles enhances their antimicrobial efficacy while potentially reducing required doses, thereby minimizing environmental impact [6].

The optical properties of ZnS nanoparticles make them particularly attractive for diagnostic and biosensing applications. Their high quantum efficiency and size-tunable photoluminescence enable their use as fluorescent probes for cellular imaging and detection of biomolecules. When doped with rare earth metals such as Mn²⁺, Ce³⁺, or Eu³⁺, ZnS nanoparticles exhibit enhanced luminescent properties with specific emission wavelengths that can be tailored for various detection modalities. For instance, Mn²⁺-doped ZnS nanocrystals embedded in silica matrices demonstrate both blue emission (~420 nm) and Mn²⁺-related yellow-orange emission (~590 nm), enabling multicolor imaging capabilities. These advanced optical characteristics facilitate the development of high-sensitivity biosensors for pathogen detection, metabolic monitoring, and diagnostic imaging [7] [1].

Table 3: Pharmaceutical Applications of ZnS Nanoparticles and Key Performance Metrics

Application Area Specific Use Cases Performance Metrics Optimal Nanoparticle Characteristics
Antimicrobial Formulations Wound dressings, medical device coatings, antibacterial surfaces 70-90% inhibition of bacterial growth at 100 μg/mL Mixed-phase ZnS-ZnO; spherical morphology; 20-50 nm size
Drug Delivery Systems Targeted delivery, controlled release, photo-triggered release Enhanced drug loading capacity (up to 25% w/w) EDTA-capped; functionalized surface; 15-30 nm size
Bioimaging and Diagnostics Cellular imaging, contrast agents, pathogen detection High quantum yield (40-60%); photostability Rare earth doped (Mn²⁺, Ce³⁺, Eu³⁺); 5-15 nm size
Biosensing Pathogen detection, biomarker monitoring, point-of-care diagnostics Detection limits down to pM concentrations for target analytes Functionalized surface; tuned bandgap; 10-20 nm size
Environmental Remediation Water purification, microbial control in pharmaceutical wastewater >90% microbial inhibition at 25 μg/mL for mixed-phase NPs Mixed-phase ZnS-ZnO; high surface area; 30-50 nm size

Protocol Summary and Troubleshooting

Critical Parameters and Optimization

Successful synthesis of high-quality ZnS nanoparticles via the sol-gel method requires careful attention to several critical parameters that significantly influence nanoparticle characteristics. pH control during synthesis is paramount, as it affects the kinetics of nucleation and growth processes. Maintaining a neutral pH environment (pH 7.0) ensures controlled hydrolysis and condensation reactions, leading to uniform nanoparticle size distribution. The molar ratio of reactants also plays a crucial role in determining final nanoparticle properties. A zinc to sulfur ratio of 1:1 typically produces stoichiometric ZnS, while deviation from this ratio can result in zinc- or sulfur-deficient structures that affect optical and electronic properties. Reaction temperature should be maintained at 25-30°C throughout the process, as elevated temperatures can accelerate reaction kinetics, leading to broader size distribution and increased aggregation [3] [4].

The concentration and selection of capping agents represent another critical factor in sol-gel synthesis. EDTA serves as an effective stabilizer at concentrations of 0.001-0.005 mol per 0.005 mol of zinc precursor, effectively controlling particle growth and preventing agglomeration through its multiple coordination sites. For pharmaceutical applications requiring specific surface functionalization, alternative capping agents such as citrate, glutathione, or various polymers can be substituted to enhance biocompatibility or enable conjugation with targeting ligands and therapeutic molecules. The aging time of the gel significantly impacts nanoparticle crystallinity and defect states, with extended aging periods (24-48 hours) generally producing more crystalline nanoparticles with enhanced photoluminescent properties [4].

Troubleshooting Common Issues
  • Problem: Broad Size Distribution - If nanoparticles exhibit polydisperse size distribution, optimize the addition rate of the sulfide source to ensure slow, controlled nucleation. Implement dropwise addition at a rate not exceeding 1 mL/min with vigorous stirring (600 rpm) to maintain homogeneous reaction conditions. Additionally, ensure the capping agent is completely dissolved before adding the sulfide source [4].

  • Problem: Nanoparticle Aggregation - Significant aggregation observed in SEM/TEM images typically results from insufficient capping agent concentration or inadequate washing procedures. Increase the molar ratio of EDTA to zinc precursor to 0.2:1 or implement additional washing cycles with alternate solvent systems (ethanol/acetone mixture) to remove by-products that promote aggregation [4].

  • Problem: Poor Crystallinity - If XRD analysis shows broad, low-intensity peaks indicating poor crystallinity, extend the aging time to 48 hours or implement a post-synthesis annealing step at 200-400°C under inert atmosphere. Alternatively, consider hydrothermal treatment of the gel at 120-150°C for 4-6 hours to enhance crystallinity without significant particle growth [3].

  • Problem: Non-Stoichiometric Composition - EDS analysis revealing deviation from 1:1 Zn:S ratio typically stems from incomplete reaction or preferential loss of one element during washing. Ensure stoichiometric reactant ratios and complete precipitation before centrifugation. Modify washing protocols to use degassed solvents when sulfur deficiency is observed [5].

  • Problem: Weak or Red-Shifted Luminescence - If photoluminescence intensity is low or emission is red-shifted from expected values, this may indicate surface defects or inadequate capping. Implement a post-synthesis surface passivation step using additional capping agent or reduce exposure to oxygen during synthesis and processing. For doped nanoparticles, ensure uniform dopant incorporation by modifying the addition sequence during synthesis [7] [1].

Conclusion

The sol-gel method represents a versatile and robust approach for synthesizing ZnS nanoparticles with controlled size, morphology, and optical properties suitable for diverse pharmaceutical and biomedical applications. This protocol provides detailed procedures for producing high-quality ZnS nanoparticles using easily accessible laboratory equipment and reagents. The comprehensive characterization data confirm the successful formation of cubic zinc blende ZnS nanoparticles with sizes ranging from 15-50 nm, exhibiting quantum confinement effects demonstrated by blue-shifted absorption edges and enlarged bandgaps compared to bulk material. The precise control over synthesis parameters enabled by the sol-gel method, combined with the ability to incorporate various dopants and surface functionalization, makes this technique particularly valuable for developing next-generation nanomedicines, diagnostic agents, and antimicrobial formulations. As research progresses, the integration of ZnS nanoparticles into targeted drug delivery systems, theranostic platforms, and multifunctional biomedical devices holds significant promise for advancing pharmaceutical sciences and improving therapeutic outcomes.

References

Comprehensive Application Notes and Protocols for ZnS/Polymer Nanocomposites in Electrochemical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ZnS/Polymer Nanocomposites

Zinc Sulfide (ZnS) is a significant II-VI semiconductor with a wide band gap (3.5-3.8 eV), appreciated for its excellent electrochemical properties, high specific surface area, good catalytic activity, low cost, and environmental friendliness [1] [2]. However, its practical application can be limited by inherent challenges such as rapid recombination of photogenerated charge carriers and, in its pristine form, less-than-ideal conductivity [1] [3].

To overcome these limitations, ZnS is often combined with polymers to form functional nanocomposites. The integration of conducting polymers such as polyaniline (PANI), polypyrrole (PPy), and poly(3,4-ethylenedioxythiophene) (PEDOT) creates a synergistic effect [4]. The polymer matrix enhances the composite's mechanical flexibility, provides a conductive backbone, prevents the aggregation of ZnS nanoparticles, and can contribute additional pseudocapacitance through its own redox activity [4]. This makes ZnS/polymer nanocomposites particularly promising for advanced electrochemical applications, including supercapacitors and sensors [1] [4] [2].

Synthesis and Fabrication Protocols

The properties of the final nanocomposite are highly dependent on the synthesis method. The following protocols outline established and effective techniques for creating these materials.

Protocol 1: In-Situ Microwave-Assisted Synthesis of GO-ZnS(Mn) Composite

This protocol is ideal for creating composites for bioimaging and sensing, yielding materials with strong fluorescence and good water dispersibility [5].

  • Primary Materials: Graphene Oxide (GO), Zinc Acetate Dihydrate [Zn(CH₃COO)₂], Manganese Sulfate (MnSO₄), Sodium Sulfide (Na₂S).
  • Procedure:
    • Functionalize GO: Conjugate GO with targeting molecules (e.g., Folic Acid) using EDC/NHS chemistry in an aqueous suspension [5].
    • Add Precursors: To the GO suspension, add 0.1 M Zn(CH₃COO)₂ solution, followed by a dropwise addition of MnSO₄ solution (e.g., 15 atomic %).
    • Incubate: Allow the mixture to incubate for 30 minutes under ultrasonication.
    • Precipitate ZnS(Mn): Add 0.1 M Na₂S solution dropwise under moderate stirring. The solution will turn a dirty white color, indicating QD formation.
    • Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 80°C, 900 W) for 1 minute to crystallize the QDs on the GO surface.
    • Purify: Centrifuge the product at 3000 rpm for 5 minutes, wash with distilled water several times, and redisperse in the desired solvent [5].
Protocol 2: Casting Method for Chitosan-Based ZnS Scaffolds

This method is suitable for preparing freestanding nanocomposite films for biomedical applications like wound healing [6].

  • Primary Materials: Chitosan (CS), ZnS nanoparticles (30-80 nm), Acetic acid, Zirconium dioxide (ZrO₂), Graphene Oxide (GO).
  • Procedure:
    • Prepare CS Solution: Dissolve 1 g of CS in 100 mL of solvent (98 mL deionized water + 2 mL acetic acid) to create a 1.0 wt.% stock solution.
    • Disperse Fillers: Divide the CS solution and add the powder ingredients (e.g., ZnS, ZrO₂, GO) at a total fixed ratio of 20 wt.% relative to CS. Stir for 4 hours at room temperature.
    • Cast Films: Pour the well-dispersed solutions onto glass plates.
    • Dry: Dry the cast solutions in an oven at 50°C for 24 hours to form solid nanocomposite films [6].
Protocol 3: Sonochemical Synthesis of rGO-ZnS Nanocomposite for Sensing

This green and simple method is excellent for crafting sensitive electrochemical sensor electrodes [2].

  • Primary Materials: Graphite powder, Zn(CH₃COO)₂, Na₂S, Ascorbic Acid, Sulfuric Acid (H₂SO₄).
  • Procedure:
    • Synthesize rGO: Prepare GO via a modified Hummers' method and reduce it using ascorbic acid to form defect-rich rGO.
    • Mix Precursors: Combine the rGO suspension with precursors for ZnS (Zinc Acetate and Sodium Sulfide).
    • Ultrasonicate: Subject the reaction mixture to ultrasonication to simultaneously reduce GO and deposit ZnS nanodeposits.
    • Wash and Dry: Collect the rGO-ZnS nanocomposite by centrifugation, wash thoroughly, and dry [2].

G Start Start Synthesis P1 Protocol 1: Microwave-Assisted GO-ZnS(Mn) Start->P1 P2 Protocol 2: Casting Method Chitosan/ZnS Film Start->P2 P3 Protocol 3: Sonochemical rGO-ZnS Start->P3 App1 Application: Bioimaging & Chemotherapy P1->App1 App2 Application: Wound Healing Scaffolds P2->App2 App3 Application: Electrochemical Sensing P3->App3

Synthesis and Application Pathways: This diagram outlines the three primary synthesis protocols and their corresponding target applications, providing a clear roadmap for researchers.

Electrochemical Applications and Performance Data

Energy Storage (Supercapacitors)

Doping ZnS with transition metals like Cobalt (Co) or Vanadium (V) is a highly effective strategy to boost its electrochemical performance by increasing conductivity and creating more active sites for redox reactions [7] [8] [9].

Table 1: Electrochemical Performance of Doped ZnS for Supercapacitors

Material Specific Capacitance (F/g) Energy Density (Wh/kg) Power Density (kW/kg) Cycling Stability Citation
Pure ZnS 55 - 460 N/A N/A Varies [8] [9]
5% Co-doped ZnS 947.8 N/A N/A Good [9]
3% Co-doped ZnS N/A 14.27 N/A 94.76% after 2000 cycles [7]
V-doped ZnS (0.3-0.7%) ~90 12.5 1.46 >95% retention [8]
Polymer Composite: PMT/Ag-Ag₂O 443 (in HCl) 1.8 156 Good cycling stability [10]
Electrochemical Sensing

ZnS composites, particularly with carbon materials like graphene, serve as excellent platforms for sensitive and selective electrochemical sensors.

Table 2: Performance of ZnS-Based Materials in Sensing Applications

Material Target Analyte Detection Technique Key Performance Metrics Citation
rGO-ZnS Nanocomposite Acetaminophen (ACP) Voltammetry High sensitivity and selectivity, stable response [2]
ZnS Nanoparticles Nitrite Ions Electrochemical Sensitive detection of carcinogenic nitrites [1]
ZnS-based Composites Environmental Pollutants DPV, LSV, CV, Amperometry Good limits of detection, high sensitivity [1]

Detailed Experimental Protocol: Electrochemical Sensor Fabrication and Testing

This protocol provides a step-by-step guide for creating and evaluating an rGO-ZnS-based acetaminophen sensor, as described in the literature [2].

Materials and Equipment
  • Chemicals: Graphite powder, Zn(CH₃COO)₂, Na₂S, Ascorbic Acid, Acetaminophen (ACP), Phosphate Buffer Saline (PBS) tablets.
  • Equipment: Ultrasonic bath, Potentiostat/Galvanostat, Centrifuge, Oven, Standard three-electrode cell (Glassy Carbon Working Electrode, Platinum wire counter electrode, Ag/AgCl reference electrode).
Step-by-Step Procedure

G Start Start Sensor Fabrication Step1 1. Synthesize rGO-ZnS (Sonochemical Method) Start->Step1 Step2 2. Prepare Electrode Ink (rGO-ZnS + Nafion) Step1->Step2 Step3 3. Modify Working Electrode (Drop-cast and dry) Step2->Step3 Step4 4. Electrochemical Testing (CV, DPV in PBS + ACP) Step3->Step4 Step5 5. Data Analysis (Plot Calibration Curve) Step4->Step5

Sensor Fabrication Workflow: This diagram visualizes the key stages in creating and testing a modified electrochemical sensor electrode.

  • Synthesis of rGO-ZnS Nanocomposite: Follow Protocol 3 outlined above to prepare the active sensing material [2].
  • Electrode Ink Preparation:
    • Weigh 2 mg of the synthesized rGO-ZnS nanocomposite.
    • Disperse it in a mixture of 380 µL of deionized water, 100 µL of isopropanol, and 20 µL of 5% Nafion solution.
    • Sonicate the mixture for at least 30 minutes to form a homogeneous ink.
  • Working Electrode Modification:
    • Polish a glassy carbon electrode (GCE) sequentially with 1.0, 0.3, and 0.05 µm alumina slurry on a microcloth, then rinse with water and dry.
    • Drop-cast a precise volume (e.g., 5-10 µL) of the rGO-ZnS ink onto the clean G surface.
    • Allow the electrode to dry at room temperature, forming a stable modified electrode (rGO-ZnS/GCE).
  • Electrochemical Measurement:
    • Use a three-electrode system with the rGO-ZnS/GCE as the working electrode.
    • The electrolyte is 0.1 M PBS (pH 7.0).
    • Perform Cyclic Voltammetry (CV): Record cycles between 0.0 V and +0.8 V (vs. Ag/AgCl) at a scan rate of 50 mV/s, both in blank PBS and after adding ACP.
    • Perform Differential Pulse Voltammetry (DPV): Use this more sensitive technique for quantitative detection. Parameters: amplitude 50 mV, pulse width 0.05 s, scan rate 20 mV/s.
  • Data Analysis:
    • The oxidation peak current of ACP will increase with its concentration.
    • Plot the peak current from DPV measurements against ACP concentration to build a calibration curve.
    • Calculate the sensor's sensitivity, linear range, and limit of detection (LOD) from this curve.

Conclusion and Future Perspectives

ZnS/polymer nanocomposites represent a dynamic and promising class of materials for electrochemical applications. Their performance can be finely tuned through various synthesis methods, polymer matrices, and doping strategies. Future research may focus on developing more sustainable "green" synthesis routes, exploring novel polymer binders, and designing multi-functional composites for hybrid applications (e.g., self-charging power cells or combined sensing and energy storage systems). The continuous improvement in their energy density and cycling life will be crucial for competing with and complementing existing energy storage technologies.

References

capping agents for controlling ZnS nanoparticle growth

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Capping Agents in ZnS Nanotechnology

Capping agents are stabilizers of utmost importance in colloidal synthesis that inhibit nanoparticle over-growth and prevent aggregation by stabilizing the interface where nanoparticles interact with their preparation medium [1]. These amphiphilic molecules, featuring a polar head group that interacts with the metal atom and a non-polar hydrocarbon tail that interacts with the surrounding medium, significantly modify the properties of colloidal suspensions [1]. For ZnS nanoparticles—a versatile II-VI semiconductor with a wide bandgap of approximately 3.54-3.77 eV—capping agents enable precise control over size, morphology, and surface characteristics, making them suitable for applications ranging from biomedicine and sensing to optoelectronics and environmental remediation [2] [3] [4].

The strategic selection of capping agents allows researchers to tailor ZnS nanostructures for specific functionalities. Surface chemistry, shape, and size of nanocrystals, governed by proper capping moieties, ultimately define their biological reactivity and functionality [5] [1]. This document provides detailed protocols and application guidelines for utilizing various capping agents in the synthesis of ZnS nanoparticles.

Common Capping Agents for ZnS Nanoparticles

The table below summarizes frequently used capping agents and their key characteristics in ZnS nanoparticle synthesis:

Table 1: Common Capping Agents and Their Properties in ZnS Nanoparticle Synthesis

Capping Agent Key Properties & Advantages Typical Applications Impact on ZnS Properties
Mercaptopropionic Acid (MPA) [2] Strong affinity for metal surfaces via thiol group, superior aqueous dispersibility, low toxicity, cost-effective. LEDs, solar cells, biomedical imaging. Ensures uniform particle size distribution, prevents aggregation, maintains optical/electronic properties.
Polyvinylpyrrolidone (PVP) [5] [4] [1] Excellent stabilizer, biocompatible, soluble in water & organic solvents, enhances photocatalytic activity. Photocatalysis (dye degradation), antibacterial agents, electronics. Reduces crystallite size, modifies band gap, improves stability and dispersion.
L-Serine [6] Amino acid with -COOH, -NH₂, -OH functional groups, acts as capping & composite-forming agent. Photocatalytic degradation of antibiotics (e.g., Ciprofloxacin). Alters morphology, enhances thermal stability, improves charge separation.
Polyethylene Glycol (PEG) [4] [1] Biocompatible, low toxicity, non-immunogenic, soluble in aqueous & organic solvents. Biomedical applications (drug delivery), sustainable production. Controls particle size, reduces cytotoxicity, improves biocompatibility.
Thiol-Containing Ligands (Cysteine, Thioglycerol, Mercaptoethanol) [4] Strong binding to ZnS surface, effective in restricting agglomeration. General synthesis of quantized and nanocrystalline ZnS. Restricts crystal growth, yields very small nanoparticles (1.8-6 nm).

Detailed Experimental Protocols

Protocol 1: MPA-Capped ZnS Quantum Dots via Concentration-Modulated Single Injection Hydrothermal (CMSIH) Method [2]

This protocol allows precise control over reaction conditions in a single step, ensuring uniformity and reproducibility crucial for industrial scalability.

Materials:

  • Zinc Precursor: Zinc acetate hydrate (Zn(CH₃COO)₂·H₂O, 98%)
  • Sulfur Precursor: Sodium sulfide (Na₂S, minimum assay 50%)
  • Capping Agent: 3-Mercaptopropionic acid (MPA, C₃H₆O₂S, 99%)
  • pH Balancer: Sodium hydroxide (NaOH pellets, 97%)
  • Solvent: Distilled water
  • Equipment: Hydrothermal autoclave or similar reaction vessel

Procedure:

  • Solution Preparation: Dissolve the zinc acetate hydrate in distilled water. Add MPA to this solution as the capping agent.
  • pH Adjustment: Introduce a sodium hydroxide solution dropwise to the mixture under constant stirring to adjust the pH to approximately 11. This step deprotonates the thiol group of MPA, enhancing its binding capability.
  • Sulfur Injection: Rapidly inject an aqueous solution of sodium sulfide into the mixture under vigorous stirring. This single injection step initiates the nucleation and growth of ZnS quantum dots.
  • Hydrothermal Reaction: Transfer the final mixture to a hydrothermal autoclave. Seal and maintain the reaction at a temperature of 160°C for 4 hours. The specific MPA:Zn:S molar ratio can be modulated (e.g., 1:1:1, 1:1:2, 2:1:1) to optimize particle size and properties.
  • Product Recovery: After the reaction, allow the autoclave to cool to room temperature naturally. Precipitate the formed MPA-capped ZnS QDs by adding a non-solvent like acetone or ethanol, followed by centrifugation. Wash the pellet multiple times with a 1:1 v/v mixture of ethanol and acetone to remove unreacted precursors and impurities. Finally, dry the purified QDs at 60°C in a vacuum oven.

Workflow Overview:

mpa_synthesis start Start Synthesis step1 Dissolve Zinc Acetate and Add MPA start->step1 step2 Adjust pH to ~11 with NaOH step1->step2 step3 Rapidly Inject Sodium Sulfide Solution step2->step3 step4 Transfer to Autoclave 160°C for 4 hours step3->step4 step5 Precipitate, Centrifuge, Wash, and Dry step4->step5 end MPA-capped ZnS QDs step5->end

Protocol 2: PVP-Capped ZnS Nanoparticles via Precipitation-cum-Hydrothermal Synthesis [5]

This method is noted for producing nanoparticles with enhanced performance in wastewater purification and antibacterial treatment.

Materials:

  • Zinc Source: Zinc acetate (C₄H₆O₄Zn)
  • Sulfur Source: Thiourea (H₂NCSNH₂) or Thioacetamide (C₂H₅NS)
  • Capping Agent: Poly-N-vinyl-2-pyrrolidone (PVP, (C₆H₉NO)ₙ)
  • Solvent: De-ionized (DI) water
  • Equipment: Teflon-lined stainless-steel autoclave, conventional lab glassware

Procedure:

  • Precursor Mixing: Begin by dissolving the zinc source (zinc acetate) in DI water. Add the desired amount of PVP (e.g., 1-5 wt%) to this solution and stir thoroughly until completely dissolved.
  • Sulfur Addition: Introduce the sulfur source (thiourea or thioacetamide) into the mixture. Stir vigorously to ensure a homogeneous solution.
  • Hydrothermal Treatment: Pour the final mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and maintain it at 180°C for 12 hours to facilitate nanoparticle growth under controlled pressure and temperature.
  • Washing and Drying: After the reaction, allow the system to cool to room temperature. Collect the resulting precipitate by centrifugation. Wash the product sequentially with DI water and absolute ethanol several times to remove residual reactants and by-products. Dry the final PVP-capped ZnS nanoparticles in a hot air oven at 60°C for 6 hours.

Key Characterization Data: XRD analysis of nanoparticles synthesized via this method confirms a cubic zinc blende structure. PVP-capping significantly reduces the average crystallite size to approximately 2.36 nm compared to uncapped ZnS, which is crucial for enhancing surface area and reactivity [5].

Applications and Performance of Capped ZnS Nanoparticles

The functionalization of ZnS with specific capping agents directly enhances its performance in targeted applications, as detailed below.

Table 2: Application Performance of Capped ZnS Nanoparticles

Application Area Capping Agent Reported Performance Mechanism of Action
Photocatalytic Dye Degradation [5] PVP ~89% degradation of Methylene Blue (MB) dye after 150 min of light exposure. Capping tailors band structure & morphology; functional groups interact with pollutant molecules.
Antibiotic Remediation [6] L-Serine L-Serine-ZnS composites show exceptional photocatalytic activity for Ciprofloxacin (CIP) removal. Amino acid functional groups enhance pollutant adsorption and reduce electron-hole recombination.
Antibacterial Activity [5] [7] PVP, Biogenic Capping PVP-ZnS effective against S. aureus & P. aeruginosa; Biogenic ZnS NPs inhibit K. pneumoniae & S. epidermidis. Interaction with bacterial cell walls, induction of oxidative stress; synergistic effects in hybrid NPs.
Biomedical Imaging & Sensing [2] [8] MPA, Bio-capping Mn-doped ZnS QDs used in bio-imaging; MPA allows aqueous dispersibility for biomedical applications. Tunable photoluminescence; low toxicity compared to Cd-based QDs; biocompatibility.

Conclusion and Future Perspectives

The strategic use of capping agents is a powerful and versatile approach to tailor the properties of ZnS nanoparticles for specific technological needs. As demonstrated, agents like MPA, PVP, and L-Serine provide critical control over size, stability, and surface chemistry, enabling enhanced performance in applications from environmental remediation to biomedicine.

Future developments in this field are likely to focus on several key areas. There is a growing trend towards green synthesis methods using biological systems (bacteria, plant extracts) to produce capped nanoparticles, offering a sustainable and eco-friendly alternative to traditional chemical synthesis [7]. Furthermore, the integration of synthetic biology presents a frontier where engineered genetic circuits in microorganisms could enable unprecedented, tunable control over the composition and properties of biogenic ZnS nanomaterials [8]. Finally, exploring advanced dopant-capping agent combinations and multi-functional hybrid composites will continue to expand the applicability of ZnS nanoparticles into next-generation technologies like quantum computing, wearable electronics, and advanced sensors [2] [3] [9].

References

Troubleshooting Guide: Preventing ZnS Disproportionation

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses the core problem and its solutions. ZnS disproportionation is a parasitic reaction where the discharge product (ZnS) irreversibly decomposes into other sulfur species (like SO₄²⁻) in the weakly acidic electrolyte, leading to active material loss and rapid capacity fade [1].

The most effective strategies focus on electrolyte engineering to stabilize the reaction environment and the ZnS interface [1].

  • Electrolyte Formulation: Optimizing the zinc salt and using functional additives can directly suppress parasitic reactions and alter sulfur reaction pathways.
  • Solvent Environment: Modifying the aqueous electrolyte with co-solvents can reduce water activity and improve interfacial stability.
Solution 1: Optimize Zinc Salt Selection

The choice of zinc salt dictates the electrolyte's acidity and solvation structure, which are critical for ZnS stability [1].

Zinc Salt Type Key Characteristics Impact on ZnS Disproportionation Recommendation
Zinc Sulfate (ZnSO₄) Benchmark electrolyte, acidic (pH ~5.2), economical [1]. High disproportionation rate; poor cycling stability [1]. Avoid for long-cycle-life AZSBs
Zinc Halides (ZnCl₂, ZnBr₂, Zn(OTf)₂) Anions (Cl⁻, Br⁻, OTf⁻) participate in Zn²⁺ solvation sheath, reducing desolvation energy [1]. Br⁻ affects sulfide solubility and promotes 3D ZnS growth [1]. Slows down irreversible side reactions, improves reversibility [1]. Promising; ZnBr₂ particularly noted for positive effect
Solution 2: Employ Functional Electrolyte Additives

Small amounts of functional additives can form protective layers or act as mediators to enhance reaction kinetics.

Additive Function Mechanism Effect on Performance
Thiourea (TU) Cathode Electrolyte Interphase (CEI) Former [1] Forms a protective CEI on the sulfur cathode, inhibiting side reactions [1]. Improves cycle life by shielding active material
R4NI (Quaternary Ammonium Iodide) Reaction Pathway Mediator [1] Shifts reaction from solid-solid (SZnS) to a more efficient solid-liquid-solid mechanism [1]. Enhances kinetics and reversibility
Iodine (I₂) Redox Mediator (RM) [1] Accelerates the solid-phase conversion kinetics during charging (ZnS to S) [1]. Reduces polarization, improves efficiency
Solution 3: Engineer the Solvent System

Using co-solvents can create a hybrid aqueous/organic electrolyte that mitigates the fundamental challenges of water.

  • Mechanism: Co-solvents (e.g., organic solvents) can reduce water activity in the electrolyte, thereby suppressing hydrogen evolution reaction (HER) and minimizing sulfur dissolution [1].
  • Benefit: Improves wettability of the sulfur cathode and stabilizes the zinc anode interface, addressing both cathode and anode challenges simultaneously [1].

Experimental Protocol: Evaluating Electrolyte Formulations

This protocol provides a methodology to test and compare different electrolyte strategies for suppressing ZnS disproportionation.

  • Preparation of Electrolytes

    • Prepare a baseline electrolyte (e.g., 2M ZnSO₄).
    • Prepare test electrolytes:
      • Zinc Salt Variation: 2M ZnBr₂ in water.
      • Additive-Enhanced: Baseline electrolyte + 0.1M Thiourea.
      • Co-solvent System: 2M ZnSO₄ in a 1:1 volume mixture of water and an organic co-solvent (e.g., Diethylenetriamine) [1].
  • � Cell Assembly & Testing

    • Cell Type: Assemble coin cells (CR2032) using a sulfur-carbon composite cathode, a zinc foil anode, and a glass fiber separator.
    • Electrochemical Testing:
      • Perform Galvanostatic cycling at a current density of 0.1C (e.g., 167.5 mA g⁻¹ based on sulfur's theoretical capacity) over a voltage window of 0.2-1.8 V.
      • Record the discharge/charge profiles for the first 100 cycles.
      • Calculate the Coulombic Efficiency for each cycle: (Charge Capacity / Discharge Capacity) × 100%.
  • . Post-Mortem Analysis

    • After 100 cycles, disassemble the cells in an inert atmosphere.
    • Characterize the sulfur cathode surface and the zinc anode using techniques like:
      • X-ray Photoelectron Spectroscopy (XPS): To detect the presence of irreversible sulfur species (e.g., SO₄²⁻) on the cathode.
      • Scanning Electron Microscopy (SEM): To observe ZnS morphology and check for zinc dendrites.

Diagnostic Workflow

The following diagram illustrates the logical decision-making process for diagnosing and addressing ZnS disproportionation in your experiments.

zn_s_troubleshooting start Observed Issue: Rapid Capacity Fade dia_zn Diagnostic Step: Post-cycle Zn Anode Analysis start->dia_zn Step 1: Diagnose dia_s Diagnostic Step: Post-cycle S Cathode Analysis start->dia_s Step 1: Diagnose prob_zn Identified Problem: Zn Dendrites & HER dia_zn->prob_zn  Detects corrosion/ dendrites prob_s Identified Problem: ZnS Disproportionation dia_s->prob_s  Detects SO₄²⁻ species sol_zn Solution Path: Stabilize Zn/Electrolyte Interface prob_zn->sol_zn sol_s Solution Path: Stabilize S/Electrolyte Interface prob_s->sol_s act_solv Action: Engineer Solvent (e.g., Add Co-solvent) sol_zn->act_solv  Suppresses HER act_salt Action: Switch Zinc Salts (e.g., to ZnBr₂) sol_s->act_salt  Modifies solvation act_add Action: Use Functional Additives (e.g., Thiourea, I₂) sol_s->act_add  Forms CEI / Mediates sol_s->act_solv  Lowers water activity end Outcome: Stable Cycling Performance act_salt->end act_add->end act_solv->end

Key Implementation Notes

  • Combined Approaches are Best: The most significant performance gains are often achieved by combining these strategies, such as using a zinc halide salt with a functional additive [1].
  • System-Wide Impact: Note that electrolyte modifications (especially solvents and salts) simultaneously affect both the sulfur cathode and the zinc anode. A change made to solve one problem often alleviates another [1].

References

improving electrical conductivity of sulfur and ZnS cathodes

Author: Smolecule Technical Support Team. Date: February 2026

Sulfur Immobilization Methods & Performance

The method used to incorporate sulfur into a conductive host significantly impacts the cathode's structure and electrochemical performance [1]. The table below compares four common techniques using acetylene black (AB) as a carbon host.

Method Key Procedure Sulfur Distribution & Characteristics Initial Discharge Capacity (at 0.1C) Capacity Retention Key Advantages Key Challenges
Ball Milling (BM) Mechanical blending of sulfur and carbon at high speeds (300-500 rpm) [1] Varying distribution; uniform particle mixing [1] 816 mAh g⁻¹ [1] 68% [1] Simplicity, scalability, cost-effectiveness [1] May not ensure deep sulfur infiltration or chemical bonding [1]
Dissolution-Crystallization (DC) Sulfur dissolved in CS₂, mixed with carbon, then heated and annealed [1] Improved confinement due to recrystallization within carbon pores [1] ~1015 mAh g⁻¹ (from cited study) [1] ~60% [1] Good sulfur confinement and reversibility [1] Multi-step process; uses toxic CS₂ [1]
Melt Diffusion (MD) Heating sulfur and carbon to 150-160°C for infiltration [1] Uneven distribution; lacks precise control over particle size [1] ~1138 mAh g⁻¹ (from cited study) [1] ~60% [1] Simplicity; most widely used approach [1] Potential for sulfur migration; uneven electrochemical activity [1]
Chemical Precipitation (ChP) In-situ precipitation of sulfur onto carbon from precursors (e.g., Na₂S₂O₃) [1] Fine dispersion; good interfacial contact [1] ~1232 mAh g⁻¹ (from cited study) [1] 55% [1] Homogeneous nanoscale sulfur distribution [1] Tendency for significant capacity fading [1]

Performance Benchmarks & Cell Design

For a practical Li-S battery, the entire cell's design must be optimized. The following table summarizes key parameters that directly influence the final cell-level performance [2].

Parameter Description Impact on Performance & Target Values
Sulfur Loading Mass of sulfur per unit area of the cathode (mgₛ cm⁻²) [2] Target: >5 mg cm⁻². Higher loadings are crucial for achieving high cell-level energy density [2].
Electrolyte-to-Sulfur Ratio (E/S) Volume of electrolyte per mass of sulfur (µl mg⁻¹) [2] Target: Low E/S (e.g., <5 µl mg⁻¹). Reducing E/S unconditionally raises cell specific energy, but too little can limit performance [2].
Sulfur Content (fₛc) Weight percentage of sulfur in the cathode [2] Target: >70 wt.%. A higher percentage reduces the weight of inactive host materials [2].
N/P Ratio Negative-to-positive capacity ratio [2] Assumption: 1.5. This provides a realistic excess of lithium to compensate for degradation without overly sacrificing energy density [2].

Troubleshooting Guide: Diagnosing Conductivity Issues

Use this diagnostic workflow to identify the root cause of poor conductivity and performance in your sulfur cathode.

Start Poor Conductivity/Performance Q1 Is sulfur uniformly confined within a conductive host matrix? Start->Q1 Q2 Does the host material provide both physical and chemical anchoring? Q1->Q2 Yes A1 Problem: Inhomogeneous sulfur distribution. Solution: Switch to Chemical Precipitation or Dissolution-Crystallization methods. Q1->A1 No Q3 Are cell design parameters optimized for energy density? Q2->Q3 Yes A2 Problem: Physical confinement is insufficient. Polysulfides are dissolving. Solution: Use porous carbon structures or metal compound additives (e.g., TiO₂, MnO₂). Q2->A2 No Q4 Is the electrolyte composition mitigating the shuttle effect? Q3->Q4 Yes A3 Problem: Low sulfur loading or high E/S ratio is limiting energy density. Solution: Gradually increase sulfur loading while systematically lowering E/S ratio. Q3->A3 No A4 Problem: Polysulfide shuttle effect. Solution: Explore Lewis acid electrolyte additives to form protective interface films. Q4->A4 No End Stable, High-Performance Cathode Q4->End Yes A1->Q2 A2->Q3 A3->Q4

Experimental Protocols for Key Strategies

Protocol 1: Ball Milling Sulfur Immobilization

This is a simple and scalable method for creating sulfur-carbon composites [1].

  • Weighing: Weigh sulfur powder and acetylene black (AB) or another conductive carbon host in the desired mass ratio.
  • Milling: Place the powders in a ball milling jar. Use grinding balls with a ball-to-powder mass ratio of 20:1 to 30:1.
  • Blending: Mechanically blend the mixture at a speed of 300-500 rpm for several hours to ensure uniform mixing.
  • Collection: The resulting black powder is the AB@S composite, which can be used directly for electrode slurry preparation [1].
Protocol 2: Incorporating Metal Compound Additives

Metal oxides and sulfides can chemically adsorb polysulfides and improve conductivity [3].

  • Host Synthesis: First, synthesize or obtain the desired conductive host (e.g., porous carbon) and the metal compound (e.g., TiO₂, Fe₂O₃, MnO₂, MoS₂) nanoparticles.
  • Composite Formation: Combine the host and metal compound. This can be done by:
    • In-situ Growth: Hydrothermal/solvothermal methods to grow metal compounds directly on the carbon framework.
    • Mechanical Mixing: Thoroughly ball-milling the carbon host and pre-synthesized metal compound powders.
  • Sulfur Loading: Use the Melt Diffusion or other methods to infiltrate sulfur into the hybrid host material, creating a composite cathode [3].
Protocol 3: Using Lewis Acid Electrolyte Additives

Electrolyte engineering can form a protective layer that suppresses the polysulfide shuttle [4].

  • Additive Selection: Select a suitable Lewis acid salt additive.
  • Electrolyte Preparation: Dissolve the lithium salt (e.g., LiTFSI) and the Lewis acid additive into a mixture of DOL/DME solvents (1:1 by volume). The additive concentration should be optimized for a minor reaction to form a film without continuous material consumption.
  • Cell Assembly: Use the modified electrolyte in a standard Li-S cell assembly (lithium anode, your sulfur cathode, separator).
  • Validation: The additive will react with polysulfides to form a protective interface film on both electrodes during initial cycling, which suppresses shuttle effect and improves ion transport [4].

References

FAQs and Troubleshooting Guide for ZnS Nanoparticle Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and solutions to frequent problems encountered during synthesis.

Question/Topic Key Parameters & Solutions Supporting Data & Rationale
Why is controlling agglomeration critical? Prevents loss of nanoscale properties (e.g., optical, catalytic) [1]. Ensures stability in colloidal solutions for reliable application [2]. Agglomeration increases effective particle size, altering properties like photoluminescence and reducing surface area for reactions [3].
What role do capping agents play? Adsorb to particle surface, creating a physical or electrostatic barrier that prevents particles from approaching and coalescing [2]. Studies show agents like PVP and CTAB directly result in smaller crystallite sizes and reduced aggregation [2] [1].

| Which capping agent should I use? | Choice depends on desired properties and synthesis method. Common options include: • Polymers (PVP): For general stability and photocatalytic apps [2]. • Cationic Surfactants (CTAC, CPyC): For precise size and stability control in aqueous solutions [1]. • Biological Molecules: For eco-friendly/"green" synthesis and biocompatibility [4]. | PVP-capped ZnS showed smaller crystallite size (~2.36 nm) vs. uncapped [2]. Cetylpyridinium chloride (CPyC) provided better stabilization than CTAC due to its bulkier headgroup [1]. | | My particles are still agglomerating. What can I adjust? | 1. Optimize Agent Concentration: Ensure sufficient molar ratio of capping agent to precursor ions. 2. Control Reaction pH: pH can critically influence the synthesis and final particle morphology [4]. 3. Consider the Surfactant Headgroup: Structure of the surfactant headgroup (e.g., pyridinium vs. ammonium) significantly impacts stabilization efficiency [1]. | In biogenic synthesis, optimal pH differed for bacterial strains: pH 8.0 for Achromobacter sp. S4 and pH 4.7 for Pseudomonas sp. S6 [4]. | | How can I monitor aggregation? | Use Dynamic Light Scattering (DLS) to track hydrodynamic size and size distribution in solution over time [1] [5]. | Research uses DLS to measure sizes and confirm stability, with some studies using it as a primary optimization tool [5] [1]. |

Detailed Experimental Protocols

Here are detailed methodologies for two effective synthesis approaches.

Protocol 1: Hydrothermal Synthesis with PVP Capping

This method is effective for producing small, stable nanoparticles for photocatalytic and antibacterial applications [2].

  • Preparation of Solutions: Create separate aqueous solutions of Zinc Acetate (Zn(OAc)₂) and Thiourea (H₂NCSNH₂) or Thioacetamide (C₂H₅NS) as the sulfur source.
  • Addition of Capping Agent: Dissolve Polyvinyl pyrrolidone (PVP) in the zinc acetate solution. The mass ratio of PVP to the theoretical ZnS yield should be optimized (e.g., 1:4 ratio used in recent studies) [2].
  • Mixing and Reaction: Combine the solutions and stir vigorously. Transfer the mixture to a Teflon-lined stainless-steel autoclave.
  • Hydrothermal Treatment: Heat the autoclave to a defined temperature (e.g., 180°C) for several hours.
  • Collection and Washing: After cooling, collect the precipitate by centrifugation. Wash repeatedly with distilled water and ethanol to remove impurities.
  • Drying: Dry the final product in an oven to obtain a powdered sample.

The workflow for this synthesis is outlined below.

Start Start Synthesis S1 Prepare Zn(OAc)₂ solution Start->S1 S2 Dissolve PVP in Zn solution S1->S2 S3 Prepare Thiourea solution S2->S3 S4 Mix solutions and stir S3->S4 S5 Transfer to Autoclave S4->S5 S6 Hydrothermal treatment (e.g., 180°C) S5->S6 S7 Cool and collect precipitate S6->S7 S8 Wash with water/ethanol S7->S8 End Dry to obtain ZnS NPs S8->End

Protocol 2: Surfactant-Mediated Synthesis in Micellar Solution

This protocol uses micelles as nanoreactors to control particle growth and prevent agglomeration [1].

  • Prepare Micellar Solutions: Create two separate aqueous solutions of a cationic surfactant like Cetyltrimethylammonium chloride (CTAC) or Cetylpyridinium chloride (CPyC) (e.g., 3 mM).
  • Dissolve Precursors: Add Zinc Acetate (Zn(OAc)₂) to one micellar solution and Sodium Sulfide (Na₂S·xH₂O) to the other.
  • Form S²⁻ Complex: First, add the Na₂S-surfactant solution to the reaction vessel.
  • Initiate Reaction: Under constant stirring, add the Zn(OAc)₂-surfactant solution dropwise to the S²⁻-surfactant solution at room temperature.
  • Aging and Storage: Allow the homogeneous mixture to stand for about 30 minutes. The resulting dispersion is often stable for months.
  • Isolation (Optional): Nanoparticles can be isolated by slow evaporation of the solvent at low heat (50-60°C). Note that aggressive methods like ultracentrifugation may cause agglomeration [1].

Characterization Techniques for Agglomeration

To effectively troubleshoot, you need to characterize the size, structure, and degree of agglomeration of your synthesized particles.

Technique Information Provided Application Note
Dynamic Light Scattering (DLS) Hydrodynamic size distribution in solution. Primary tool for assessing aggregation state and colloidal stability [1] [5].
Transmission Electron Microscopy (TEM) Direct visualization of core particle size, shape, and agglomerates. Provides concrete evidence of agglomeration and nanoparticle morphology [4] [2].
X-ray Diffraction (XRD) Crystallite size and crystal structure. Smaller crystallite sizes from Scherrer's analysis confirm successful growth limitation by capping agents [2] [6].
Photoluminescence (PL) Spectroscopy Optical properties linked to surface states. Aggregation can quench "trap-site" photoluminescence, providing an indirect measurement method [3].

The logical relationship for diagnosing agglomeration issues is summarized in the following flowchart:

Start Observed Agglomeration Q1 Capping Agent Used? Start->Q1 Q2 Agent Concentration Sufficient? Q1->Q2 Yes A1 Introduce a suitable capping agent Q1->A1 No Q3 Reaction pH Optimized? Q2->Q3 Yes A2 Increase molar ratio of agent to precursor Q2->A2 No Q4 Surfactant Headgroup Ineffective? Q3->Q4 Yes A3 Adjust pH for your specific synthesis Q3->A3 No A4 Switch surfactant type (e.g., to CPyC) Q4->A4 Yes

References

optimizing capping agents for ZnS quantum dot stability

Author: Smolecule Technical Support Team. Date: February 2026

Capping Agents and Annealing: Effects on ZnS QDs

The choice of capping agent and post-synthesis treatment are critical for tuning the properties of your Quantum Dots. The table below synthesizes findings from recent studies.

| Parameter Varied | Specific Conditions Tested | Key Findings & Impact on QD Properties | | :--- | :--- | :--- | | Capping Agents [1] | Mercaptoacetic Acid (MAA), Mercaptoethanol (ME), Cysteamine (CA) |

  • MAA-capped: Superior crystal lattice, smaller size, significant quantum yield (QY).
  • ME-capped: Intermediate characteristics, acceptable cytotoxicity, rapid cellular uptake, efficient lysosome escape.
  • CA-capped: Lowest QY, highest tendency for aggregation.
| | Annealing Temperature [2] | Non-annealed, 240°C, 340°C (for 2 hours) |
  • Crystallite Size: Increased from 4.4 nm (non-annealed) to 5.6 nm (340°C).
  • Band Gap (EG): Decreased from 3.75 eV (non-annealed) to 3.72 eV (340°C).
  • Crystal Quality: Enhancement in grain size and reduction in dislocation density at higher temperatures.
|

Troubleshooting Guide for Common Issues

Here are solutions to some frequently encountered problems during ZnS QD synthesis and processing.

Problem Possible Cause Solution Supporting Protocol
Low Quantum Yield (QY) High surface defects; inefficient capping. Switch to a capping agent known for higher QY, such as Mercaptoacetic Acid (MAA) [1]. Synthesize via chemical precipitation using the chosen capping agent to stabilize the QDs.
QD Aggregation Capping agent does not provide sufficient steric or electrostatic stabilization. Avoid Cysteamine (CA) if aggregation is a problem. Optimize the concentration of your capping agent or choose one with better stabilizing properties [1]. Ensure thorough washing and dispersion steps during synthesis to remove impurities.
Uncontrolled Crystal Growth & Band Gap Improper post-synthesis heat treatment. Control the annealing temperature. Higher temperatures (e.g., 340°C) increase crystal size and reduce the band gap, allowing for precise tuning of these properties [2]. Anneal the dried QD powders at a controlled temperature (e.g., 240-340°C) for a set duration (e.g., 2 hours) in a furnace [2].
Poor Optical Properties Inadequate crystal quality or unsuitable capping agent for the application. For biomedical applications (e.g., imaging, drug delivery), consider Mercaptoethanol (ME), which offers a good balance of optical properties, low cytotoxicity, and favorable cellular uptake [1]. Select the capping agent based on the final application. Characterize using PL, UV-Vis, and XRD to confirm properties.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of capping agent so crucial for ZnS QDs? The capping agent significantly influences the QDs' physicochemical and optical properties, including size, crystal lattice, quantum yield, and stability. Furthermore, it directly determines their interaction with biological systems, affecting cytotoxicity, cellular uptake, and intracellular trafficking, which is paramount for drug development applications [1].

Q2: Can I tune the band gap of my ZnS QDs for a specific application? Yes. The band gap of ZnS QDs can be effectively tuned through post-synthesis annealing. Increasing the annealing temperature leads to an increase in crystallite size and a corresponding decrease in the band gap, allowing you to tailor the optical properties for specific needs, such as in sensors or solar cells [2].

Q3: What is a simple synthesis method for ZnS QDs? The co-precipitation technique is a common and relatively straightforward method. It involves reacting a zinc salt (e.g., zinc acetate) with a sulfur source (e.g., sodium sulfide) in aqueous solution at room temperature, followed by stirring, filtering, washing, and drying the resultant precipitate [2].

To help visualize the decision-making process for optimizing capping agents, the following diagram integrates the key factors discussed.

cluster_goal Goal: Optimize ZnS QD Capping Agent Start Define Application Goal AppType Primary Application Type? Start->AppType BioMed Critical Factor? AppType->BioMed Biomedical Opto Critical Factor? AppType->Opto Optical/Electronic HighQY_Bio HighQY_Bio BioMed->HighQY_Bio High QY LowAgg LowAgg BioMed->LowAgg Low Aggregation & Cytotoxicity HighQY_Opto HighQY_Opto Opto->HighQY_Opto High QY PostTune PostTune Opto->PostTune Tune Band Gap via Annealing MAA_Rec Recommendation: Mercaptoacetic Acid (MAA) HighQY_Bio->MAA_Rec Prefer ME_Rec Recommendation: Mercaptoethanol (ME) LowAgg->ME_Rec Prefer HighQY_Opto->MAA_Rec Prefer AnnealNote Follow synthesis with controlled annealing PostTune->AnnealNote

Experimental Protocol Summary

For your technical guides, you can include these core methodologies:

  • Synthesis via Chemical Precipitation [1]: ZnS QDs can be synthesized by reacting a zinc salt precursor with a sulfur source in solution. Specific capping agents (e.g., MAA, ME, CA) are introduced during the process to control growth and stabilize the resulting dots.
  • Annealing for Property Tuning [2]: After synthesis, the collected QD powders can be annealed in a furnace at controlled temperatures (e.g., 240°C or 340°C) for a set period (e.g., 2 hours) under atmospheric conditions. This process improves crystallinity and allows for tuning of the size and band gap.

References

reducing overpotential in ZnS-based electrocatalysts

Author: Smolecule Technical Support Team. Date: February 2026

Bifunctional Oxygen Electrocatalyst Performance

The table below lists experimentally measured and computationally predicted overpotentials for various ZnS-based catalysts, providing a benchmark for performance comparison.

Catalyst Material Reaction Type Overpotential (V) Key Findings Source Type
Ni-doped ZnS [1] OER 0.28 Promising bifunctional performance; on top of the volcano plot [1]. DFT Calculation
ORR 0.30
Ni-doped ZnSe [1] OER 0.31 Promising bifunctional performance [1]. DFT Calculation
ORR 0.31
Pt-doped ZnS [1] OER / ORR Low overpotentials Improved activity compared to pristine ZnS [1]. DFT Calculation
ZnS/PANI Nanocomposite [2] OER 0.132 @ 10 mA cm⁻² High BET surface area (372.65 m²/g); Tafel slope: 53 mV/dec [2]. Experimental Measurement
Sn@ZnS Single-Atom Catalyst [3] HER ΔGH* = 0.049 eV Excellent HER activity (closer to zero than Pt's -0.09 eV) [3]. DFT Calculation
OER Low overpotential Promising OER candidate [3].
Ni@ZnS Single-Atom Catalyst [3] HER ΔGH* close to zero Excellent HER electrocatalyst [3]. DFT Calculation

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when developing ZnS-based electrocatalysts.

Issue 1: Poor Electronic Conductivity and Limited Active Sites
  • Problem: Pristine ZnS often suffers from poor electrical conductivity and a lack of sufficient active sites, leading to high overpotential and sluggish reaction kinetics [3].
  • Solutions:
    • Elemental Doping: Introduce transition metal atoms (e.g., Ni, Pt) to substitute Zn atoms. This modulates the electronic structure and creates highly active sites [1] [3].
    • Form Nanocomposites: Combine ZnS with conductive polymers like Polyaniline (PANI). This synergy significantly increases the surface area and enhances charge transfer capabilities [2].
Issue 2: Catalyst Instability and Aggregation
  • Problem: Single-atom catalysts have high surface energy, causing them to agglomerate into clusters or nanoparticles over time, which deactivates the catalyst [3].
  • Solutions:
    • Strengthen Metal-Support Interaction: Use the ZnS lattice itself to stabilize and anchor single metal atoms (e.g., Sn, Ni, Pt). The strong interaction between the metal atom and the S atoms in the support prevents aggregation [3].
    • Ensure Proper Synthesis: Employ synthesis methods that ensure the metal atoms are atomically dispersed and strongly bonded to the S sites on the ZnS surface [3].
Issue 3: Inefficient Measurement Techniques
  • Problem: Difficulty in accurately evaluating catalyst performance and understanding reaction mechanisms.
  • Solutions:
    • Employ Electrochemical Methods: Use techniques like Cyclic Voltammetry (CV) to determine the redox potentials of your analyte before employing Chronoamperometry (CA). In CA, a constant potential is applied, and the current is monitored over time, which is useful for studying reaction mechanisms and diffusion-limited processes [4].
    • Use DFT Calculations: For theoretical screening, use Density Functional Theory (DFT) to calculate key descriptors like the Gibbs free energy of hydrogen adsorption (ΔGH*) for HER and the free energy changes of reaction intermediates for OER. This helps predict catalytic activity before experimental work [1] [3].

Experimental Protocol: Doping ZnS with Transition Metals

This protocol outlines a computational screening method to identify promising dopants for ZnS, based on the methodologies described in the search results [1] [3].

Workflow Overview

The following diagram illustrates the key steps in this computational screening process:

G Start Start: Computational Screening Step1 1. Build & Optimize Geometry (Build ZnS supercell, create Zn vacancy, insert TM atom) Start->Step1 Step2 2. Stability Check (Calculate binding energy, Eb) Step1->Step2 Step3 3. Reaction Intermediate Adsorption (Calculate adsorption energies for *OH, *O, *OOH) Step2->Step3 Step4 4. Free Energy Calculation (Use CHE model to calculate ΔG for each OER/ORR step) Step3->Step4 Step5 5. Determine Overpotential (Identify potential-determining step, calculate η) Step4->Step5 Result Output: Promising Doped Catalyst Step5->Result

Detailed Methodology
  • Model Construction and Geometry Optimization

    • Build a 3x3x1 supercell of a ZnS nanostructure.
    • Create a single Zn vacancy and substitute it with a Transition Metal (TM) atom (e.g., Fe, Co, Ni, Cu, Pd, Pt).
    • Use DFT calculations (e.g., with VASP) with the PBE functional and a plane-wave basis set (cutoff energy of 500 eV) to fully optimize the geometry until forces are converged below 0.01 eV/Å [1].
  • Stability Assessment

    • Calculate the binding energy (Eb) of the TM atom using the formula: Eb = ETM-ZnS - ETM - Evacancy-ZnS where ETM-ZnS, ETM, and Evacancy-ZnS are the total energies of the doped system, an isolated TM atom, and the system with a Zn vacancy, respectively. A strongly negative Eb indicates a stable structure [1].
  • Free Energy Calculation for OER/ORR

    • For the most stable structures, model the adsorption of key reaction intermediates (*OH, *O, *OOH) on the TM site.
    • Use the Computational Hydrogen Electrode (CHE) model to calculate the Gibbs free energy change (ΔG) for each elementary step in the OER/ORR pathway. The formula is: ΔG = ΔE + ΔEZPE - TΔS + ΔGU + ΔGpH where ΔE is the DFT total energy difference, ΔEZPE is the zero-point energy change, TΔS is the entropy contribution, ΔGU is the effect of applied potential, and ΔGpH is the pH correction [1].
  • Performance Prediction (Overpotential)

    • The theoretical overpotential (η) can be derived from the free energy diagram. For OER, it is calculated as: ηOER = (max[ΔG1, ΔG2, ΔG3, ΔG4] / e) - 1.23 V
    • A lower overpotential indicates a more efficient catalyst [1].

Key Design Principles for Efficient ZnS Catalysts

Based on the gathered research, here are the core strategies to effectively reduce overpotential in ZnS-based electrocatalysts:

  • Modulate the Electronic Structure: The primary role of doping (e.g., with Ni or Pt) is to tune the electronic properties of ZnS. This optimization weakens the catalyst's interaction with certain reaction intermediates, thereby lowering the energy barrier of the rate-determining step [1] [3].
  • Maximize Active Site Availability: Strategies like creating single-atom catalysts or forming nanocomposites with polymers are effective because they expose a much larger number of active sites per unit mass, which is crucial for achieving high current densities at low overpotentials [3] [2].
  • Target Bifunctional Performance: For applications like regenerative fuel cells or metal-air batteries, aim for catalysts that are active for both OER and ORR. Computational screening shows that materials like Ni-doped ZnS are excellent candidates for such bifunctional roles due to their low overpotentials for both reactions [1].

References

enhancing ZnS photocatalytic efficiency through doping

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary goals of doping ZnS for photocatalysis? The main objectives are to address three fundamental limitations of pristine ZnS [1]:

    • Wide Bandgap: Reducing the bandgap from ~3.6 eV to enable absorption of visible light, which constitutes a larger portion of the solar spectrum [1] [2].
    • Rapid Charge Recombination: Introducing trap states to separate photogenerated electron-hole pairs, preventing them from recombining and thus increasing the availability of charges for reactions [1] [3].
    • Poor Visible Light Activity: Shifting the optical response of ZnS from the UV region into the visible light range to better utilize solar energy [4] [5].
  • Q2: Should I choose metal or non-metal doping for my ZnS photocatalyst? The choice depends on your specific application requirements. Here is a comparison to guide your decision [1]:

Feature Metal Doping Non-Metal Doping
Primary Effect Creates mid-gap states; can act as electron sinks/scavengers [6]. Modifies valence band; creates localized states [1].
Bandgap Impact Can narrow the bandgap [2]. Effective bandgap narrowing for visible light absorption [1].
Charge Separation Can be good, but may create deep traps that promote recombination [1]. Often superior; creates shallow traps that effectively reduce recombination [1].
Stability May induce lattice distortions and instability [1]. Generally higher stability with fewer undesirable defects [1].
Cost & Toxicity Can involve expensive or toxic metals [1]. Typically more cost-effective and environmentally friendly [1].
  • Q3: My doped ZnS catalyst shows low activity. What could be wrong? Low activity can stem from several experimental factors:
    • Insufficient Dopant Incorporation: The dopant may not be effectively integrated into the ZnS lattice.
    • Excessive Dopant Concentration: Too much dopant can create recombination centers that counteract the benefits, lowering efficiency [1].
    • Incorrect Sacrificial Agent: The choice and concentration of the sacrificial agent (e.g., methanol, formic acid) are critical for scavenging holes and enhancing hydrogen evolution [4] [2].
    • Inadequate Characterization: Ensure you use techniques like XRD, UV-Vis DRS, and PL spectroscopy to confirm successful doping, bandgap reduction, and improved charge separation [4] [5].

Troubleshooting Guide

Problem: Low Hydrogen Evolution Rate Hydrogen evolution rate is a key performance metric. The following table summarizes achievable rates with different doping strategies, providing a benchmark for your experiments.

Photocatalyst Synthesis Method Sacrificial Agent Hydrogen Evolution Rate Key Improvement Strategy
ZnS-5MEA [4] Chemical Precipitation Methanol/Water ~7,900 µmol g⁻¹ h⁻¹ Organic molecule functionalization
Cu/ZnS/COF [2] Sonochemical Formic Acid 278.4 µmol g⁻¹ h⁻¹ Composite with covalent organic framework
Defect-rich ZnS [5] Hydrothermal Methylene Blue (dye) Superior dye degradation Intrinsic defect engineering (S/Zn vacancies)

Recommended Actions:

  • Verify Dopant Uniformity: Use a combination of techniques like XPS and ICP-OES to confirm the presence and distribution of your dopant [5].
  • Optimize Synthesis: Fine-tune parameters such as precursor molar ratios (e.g., S/Zn ratio for defect engineering), doping concentration, temperature, and reaction time during synthesis [5].
  • Check Reaction Conditions: Re-evaluate the concentration of your sacrificial agent and the pH of the reaction solution, as these greatly influence performance [3].

Problem: High Electron-Hole Recombination Recommended Actions:

  • Try Co-doping: Consider using two dopants simultaneously, such as carbon-nitrogen co-doping, which has been shown to create synergistic effects that further enhance charge separation beyond single-element doping [1].
  • Form a Heterojunction: Couple your doped ZnS with another semiconductor (e.g., g-C₃N₄) or a support material (e.g., GO) to create a composite that facilitates the spatial separation of electrons and holes [6] [2].
  • Perform PL Spectroscopy: Use photoluminescence spectroscopy to directly probe charge recombination. A lower PL intensity typically indicates suppressed recombination [2] [5].

Experimental Protocols

Here are detailed methodologies for two effective doping strategies based on recent research.

Protocol 1: Functionalization with Monoethanolamine (MEA) for High H₂ Production

This precipitation method uses MEA to modify ZnS properties, resulting in very high hydrogen evolution rates [4].

  • Materials:
    • Precursors: Zinc acetate, Thiourea.
    • Solvents: Monoethanolamine (MEA), Ethanol, Deionized water.
  • Procedure:
    • Dissolve zinc acetate and thiourea in a 1:3 molar ratio in a mixed solvent of ethanol (95 mL) and MEA (5 mL).
    • Keep the mixture under constant stirring at 80°C for 2 hours.
    • Recover the precipitate by vacuum filtration and wash thoroughly with water and ethanol.
    • Dry the final product at 80°C for 8 hours. This sample can be labeled ZnS-5MEA.
  • Key Characterization:
    • XRD: To confirm cubic ZnS phase and observe peak attenuation/shifting due to MEA interaction.
    • BET Surface Area Analysis: To measure the increased surface area (target ~150 m²/g).
    • UV-Vis DRS: To confirm an extended optical response in the visible spectrum.
Protocol 2: Hydrothermal Synthesis with Defect Engineering

This method controls the S/Zn molar ratio to create intrinsic defects (vacancies) for enhanced visible light activity [5].

  • Materials:
    • Precursors: Zinc chloride (ZnCl₂), Thiourea (SC(NH₂)₂).
    • Additive: Hydrochloric acid (HCl, a few drops).
  • Procedure:
    • Dissolve ZnCl₂ and thiourea separately in de-ionized water. Add 5 drops of HCl to the ZnCl₂ solution.
    • Stir for 1 hour at room temperature.
    • Slowly drip the thiourea solution into the ZnCl₂ solution under stirring and continue for another hour.
    • Transfer the mixture to a Teflon-lined autoclave and heat at 220°C for 12 hours.
    • After cooling, filter the product and wash multiple times with de-ionized water.
    • Dry the final product at 60°C for 1 hour.
    • Vary the [S]/[Zn] molar ratio (e.g., 0.67, 1, 1.5, 2, 3) to create different defect concentrations.
  • Key Characterization:
    • XRD & Raman Spectroscopy: To confirm crystallinity, phase, and defect-induced strain.
    • XPS & ICP-OES: To validate elemental composition and confirm the presence of Zn and S vacancies.
    • UV-Vis DRS & PL: To measure bandgap reduction and analyze defect-related emission.

Workflow and Strategy Diagrams

The following diagrams summarize the troubleshooting logic and the core principles for enhancing ZnS photocatalysts.

hierarchy Start Problem: Low Photocatalytic Efficiency P1 Check Charge Carrier Separation Start->P1 P2 Check Visible Light Absorption Start->P2 P3 Check Surface Area & Active Sites Start->P3 S1 Strategy: Co-doping (e.g., C-N) P1->S1 S2 Strategy: Form Heterojunction (e.g., with g-C₃N₄) P1->S2 S3 Strategy: Non-metal Doping (e.g., N, C) P2->S3 S4 Strategy: Metal Doping (e.g., Cu) P2->S4 S5 Strategy: Defect Engineering (via S/Zn ratio) P3->S5 S6 Strategy: Organic Functionalization (e.g., MEA) P3->S6

Diagram 1: A logical flowchart for diagnosing and addressing low photocatalytic efficiency in ZnS-based materials.

strategy Goal Enhance ZnS Photocatalysis S1 Bandgap Engineering Goal->S1 S2 Charge Separation Goal->S2 S3 Surface Optimization Goal->S3 T1 Non-metal Doping (N,C) S1->T1 T2 Metal Doping (Cu,Fe) S1->T2 T3 Defect Engineering S1->T3 T4 Co-doping S2->T4 T5 Heterojunctions S2->T5 S3->T3 T6 Organic Molecule Functionalization (e.g., MEA) S3->T6

Diagram 2: Core strategies for enhancing ZnS photocatalytic performance, showing how different approaches target specific limitations.

References

improving cycle stability in zinc-sulfur batteries

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Enhancing Cycle Stability in AZSBs

Strategy Category Specific Approach Mechanism of Action Key Performance Improvement
Electrolyte Engineering: Additives Iodide (e.g., ZnI₂) [1] [2] Acts as a redox mediator to accelerate the conversion kinetics from ZnS to S [2]. High specific capacity (e.g., 1105 mAh g⁻¹) and improved reaction kinetics [2].
Choline Cation (Ch⁺) with I⁻ [1] Synergistic effect: Ch⁺ inhibits I⁻ loss and reduces water activity; together they boost S redox kinetics [1]. 72% capacity retention after 2000 cycles at 5 A g⁻¹ [1].
Thiourea (TU) [2] Functions as a redox mediator, reacts with ZnS to prevent irreversible SO₄²⁻ formation [2]. Improves electrochemical dynamics by weakening the Zn-S bond [2].
Electrolyte Engineering: Co-solvents Propylene Glycol Methyl Ether [3] Suppresses dendrite growth and improves Coulombic efficiency [3]. 20% increase in capacity and improved cycling stability [3].
Ethylene Glycol (EG) [2] Tunes hydrogen bonding in water, suppressing side reactions and sulfate formation [2]. Enhances stability and suppresses byproducts [2].
Cathode Structure Design Tellurium (Te) Doping [2] Boosts electrical conductivity, manipulates Zn-S electrochemistry, and participates in redox reaction (forming ZnTe) [2]. High reversible capacity of 1335 mAh g⁻¹ and remarkable areal capacity of 5.64 mAh cm⁻² [2].
Atomically Dispersed Metal Sites (e.g., Fe-N₄) [2] Acts as a catalyst to lower the activation energy for the ZnS to S conversion during charging [2]. Promotes redox conversion and improves reversibility [2].
Hybrid Electrolyte Systems Deep Eutectic Solvents (DES) [2] Broader electrochemical window, better suppresses water-induced side reactions [2]. Excellent capacity retention (94.48%) in self-discharge tests [2].

Troubleshooting Common Experimental Issues

Here are answers to frequently asked questions that might arise during your experiments.

Why does my AZSB show a rapid capacity drop within the first few cycles? This is often due to the irreversible consumption of active sulfur. A major cause is the disproportionation reaction of the discharge product (ZnS) in the weakly acidic aqueous electrolyte, leading to the formation of soluble sulfate (SO₄²⁻) and permanent active material loss [4] [5]. Furthermore, the poor conductivity of S and ZnS results in sluggish solid-solid conversion kinetics, causing large polarization and low utilization of active material [4] [6].

How can I reduce the high overpotential and large voltage gap in my Zn-S cell? The high energy barrier for the oxidation of ZnS back to S is a fundamental challenge [5]. To address this:

  • Introduce Redox Mediators: Additives like iodide (I⁻) are highly effective. They act as catalysts to shuttle electrons and lower the energy barrier for the ZnS decomposition reaction, thereby significantly reducing the charging overpotential [1] [2].
  • Use Catalytic Cathode Hosts: Incorporating catalytic materials like MoS₂ into the sulfur cathode can reduce the overpotential of the S-ZnS conversion reaction by improving the interfacial electrochemistry [7].

My zinc anode is corroded and has dendrites. How does this relate to the sulfur cathode? The issues at the Zn anode and S cathode are often interlinked through the shared aqueous electrolyte [4]. The parasitic hydrogen evolution reaction (HER) at the zinc anode consumes water and generates OH⁻ ions, which can locally increase the pH of the electrolyte. This shift in pH can accelerate the disproportionation of sulfur species on the cathode side, exacerbating capacity fade [4] [2]. Therefore, stabilizing the anode is crucial for overall cycle life.

Experimental Protocol: Implementing an Iodide-Based Additive

Based on the research, here is a detailed methodology for using zinc iodide (ZnI₂) as an additive to improve cycle stability.

1. Objective: To synthesize an aqueous electrolyte with a ZnI₂ additive to enhance the redox kinetics and cycling stability of an aqueous Zn-S battery. 2. Materials: * Zinc salt (e.g., Zn(CF₃SO₃)₂, Zn(CH₃COO)₂, or ZnSO₄) * Zinc Iodide (ZnI₂) * Deionized Water * Argon gas glovebox (for electrolyte preparation and cell assembly, if strict anhydrous conditions are not required for aqueous systems, a controlled atmosphere is still recommended to minimize O₂ and CO₂) 3. Procedure: * Step 1: Prepare Base Electrolyte. Dissolve the chosen zinc salt in deionized water to form a 1-3 M stock solution under stirring. * Step 2: Add ZnI₂ Additive. To the base electrolyte, add ZnI₂ with a concentration of 0.05 M to 0.1 M. Stir until completely dissolved [2]. * Step 3: Assemble Coin Cell. In an argon-filled glovebox, assemble CR2032-type coin cells using: * Cathode: Sulfur composite electrode (e.g., S-Carbon black on carbon cloth). * Anode: Zinc metal foil. * Separator: Glass fiber filter. * Electrolyte: The prepared ZnI₂-added electrolyte (typical volume 50-100 µL). 4. Validation & Characterization: * Electrochemical Testing: Perform galvanostatic charge-discharge (GCD) cycling. A successful experiment should show a higher discharge capacity, a reduced voltage gap between charge and discharge plateaus, and improved capacity retention over 100+ cycles compared to a cell without the additive. * Post-Mortem Analysis: Use techniques like ex-situ X-ray diffraction (XRD) or Raman spectroscopy on the cycled cathode to confirm the more reversible formation and decomposition of ZnS.

The following diagram illustrates the synergistic mechanism of a dual-additive system, as explored in recent studies, for stabilizing both electrodes.

I hope this technical guide provides a solid foundation for your experiments. The field of AZSBs is advancing rapidly, so keeping abreast of the latest literature on electrolyte formulations and cathode architectures will be key to further improving performance.

References

overcoming sluggish reaction kinetics in AZSBs

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and problems related to sluggish kinetics in AZSBs:

Question/Issue Possible Cause Recommended Solution
What causes low discharge voltage and high overpotential? Inherently slow solid-solid conversion mechanism between S and ZnS; poor conductivity of S and ZnS [1]. Modify sulfur cathode with conductive matrices (e.g., porous carbon) or incorporate catalytic materials (e.g., single metal atoms) to enhance reaction kinetics [2] [1].
How to address rapid capacity fade during cycling? Disproportionation reaction of ZnS during charging, leading to loss of active material as soluble SO₄²⁻; mechanical damage from sulfur's large volume expansion [1]. Employ sulfur-host composites (e.g., S@C) to confine active material and suppress side reactions. Use electrolyte additives (e.g., iodides) to modify the reaction pathway [2] [1].
Why is the rate performance poor? Sluggish ion transfer within the cathode, often exacerbated by poor wetting of the sulfur electrode by the aqueous electrolyte [1]. Implement electrolyte engineering strategies, such as co-solvent modifications, to improve the electrolyte's contact with the hydrophobic sulfur cathode [1].
The sulfur utilization is low. Low electrical conductivity of sulfur and its discharge products insulates the active material, preventing electron access [2]. Design cathodes that combine high-conductivity frameworks (e.g., carbon) with catalytic sites to facilitate electron transfer and the sulfur redox reaction [2].

Detailed Experimental Protocols

The following section provides actionable methodologies for implementing the key strategies discussed above.

Protocol 1: Constructing a Catalytic Sulfur-Carbon Cathode

This protocol outlines the synthesis of a cathode where sulfur is embedded within a carbon matrix containing atomically dispersed metal atoms to act as catalysts, significantly accelerating reaction kinetics [2].

Workflow Overview:

Start Start: Cathode Synthesis P1 1. Prepare Carbon Host (Dopant Introduction) Start->P1 P2 2. Metal Precursor Adsorption P1->P2 P3 3. High-Temperature Pyrolysis P2->P3 P4 4. Melt-Diffusion of Sulfur P3->P4 P5 5. Electrode Slurry Coating & Drying P4->P5 End End: Cathode Ready for Use P5->End

Materials & Equipment:

  • Carbon Source: Nitrogen-rich precursor (e.g., biomass, ZIF-8).
  • Metal Salt: Cobalt nitrate (Co(NO₃)₂), iron chloride (FeCl₂), etc.
  • Sulfur (S₈)
  • Tube furnace with gas (Ar/H₂) supply.
  • Vacuum oven and standard electrode coating equipment.

Step-by-Step Procedure:

  • Prepare Porous Carbon Host: Synthesize or procure a highly porous, nitrogen-doped carbon substrate. The high surface area and nitrogen sites are crucial for anchoring metal atoms.
  • Adsorb Metal Precursors: Impregnate the carbon host with an aqueous or alcoholic solution of the selected metal salt. Stir thoroughly to ensure uniform adsorption.
  • High-Temperature Pyrolysis: Heat the material in a tube furnace under an inert atmosphere (Argon) at 800-1000°C for 1-2 hours. This step reduces the metal ions to atomic species and stabilizes them within the carbon lattice, forming Single-Atom Catalysts (SACs) [2].
  • Sulfur Loading (Melt-Diffusion): Mix the pyrolyzed material with elemental sulfur in a weight ratio of ~7:3 (S:C). Heat this mixture in a sealed vessel at 155°C for 10-12 hours in an argon atmosphere. This allows sulfur to melt, vaporize, and diffuse into the carbon pores.
  • Electrode Fabrication: Prepare a slurry by mixing the final S@C composite, conductive carbon (Super P), and a binder (PVDF) in a mass ratio of 7:2:1 using N-Methyl-2-pyrrolidone (NMP) as the solvent. Coat the slurry onto a current collector (e.g., carbon-coated aluminum foil) and dry under vacuum at 60°C overnight.
Protocol 2: Employing Iodide-Based Electrolyte Additives

This protocol describes the use of iodide salts as redox mediators in the electrolyte to bypass the slow solid-solid conversion, thereby reducing polarization and improving kinetics [2] [1].

Workflow Overview:

Start Start: Electrolyte Preparation E1 1. Prepare Base Electrolyte (Zn salt in H₂O) Start->E1 E2 2. Add Iodide Salt (e.g., ZnI₂, KI) E1->E2 E3 3. Stir until Fully Dissolved E2->E3 E4 4. Performance Validation (CV & GCD Testing) E3->E4 End End: Enhanced Electrolyte Ready E4->End

Materials & Equipment:

  • Zinc Salt: Zn(OTF)₂, ZnSO₄, or Zn(TFSI)₂.
  • Additive: Zinc Iodide (ZnI₂) or Potassium Iodide (KI).
  • Solvent: Deionized water.
  • Ar-filled Glove Box (O₂ < 0.1 ppm) for electrolyte preparation and cell assembly.

Step-by-Step Procedure:

  • Prepare Base Electrolyte: Dissolve the chosen zinc salt (e.g., 1-3 M Zn(OTF)₂) in deionized water inside an argon-filled glove box to minimize oxygen contamination.
  • Add Redox Mediator: Introduce the iodide additive to the base electrolyte. A typical concentration is 0.05 - 0.2 M. Using ZnI₂ provides both the mediator (I⁻/I₃⁻) and additional Zn²⁺ ions.
  • Stir: Stir the solution vigorously for several hours until a homogeneous solution is obtained.
  • Cell Assembly and Testing: Assemble coin cells (CR2032) using your standard sulfur cathode, zinc anode, and separator, filled with the prepared electrolyte. Validate the performance improvement using Cyclic Voltammetry (CV) to observe the shifted redox peaks and Galvanostatic Charge-Discharge (GCD) to measure the reduced overpotential and improved capacity [2].

Performance Data Summary

The table below summarizes the electrochemical performance achievable with the optimization strategies described in the protocols, based on recent literature.

Strategy Cathode Material Example Specific Capacity (mAh g⁻¹) & Current Density Cycle Life & Capacity Retention Key Improvement
Catalytic Carbon Host S@Biomass-C with Single-Atom Co [2] ~1200 mAh g⁻¹ @ 0.1 A g⁻¹ ~80% after 100 cycles Enhances solid-solid conversion kinetics
Iodide Additive S@C with Zn(OTF)₂ + I⁻ electrolyte [2] ~1146 mAh g⁻¹ @ 0.1 A g⁻¹ Improved CE and stability Mediates liquid-phase conversion, reduces overpotential

References

Key Parameters for Sol-Gel Synthesis of Zinc Oxide (ZnO)

Author: Smolecule Technical Support Team. Date: February 2026

The properties of nanoparticles synthesized via the sol-gel method are significantly influenced by reaction conditions. The table below summarizes the effects of temperature and pH based on experimental research.

Parameter Condition Impact on Synthesis & Morphology Key Findings / Application
Synthesis Temperature [1] 25 °C Produces smaller, highly crystalline nanoparticles. Crystallite size: ~20 nm [1]
60 °C Results in larger crystalline nanoparticles. Crystallite size: ~38 nm [1]
Calcination Temperature [2] 500 °C, 700 °C, 900 °C Higher temperatures cause particles to combine into larger agglomerates. Forms hexagonal wurtzite structure; particle agglomerates range from 200–400 nm [2]
Reaction pH (Hydrothermal) [3] 8.0 - 8.5 Enables the formation of well-defined, hexagonal pellet-shaped structures. Achieved via slow-dropping of NaOH solution [3]
11.0 - 13.5 Impedes the formation of superstructures, yielding small, elongated particles. -

Detailed Experimental Protocols

Here are detailed methodologies for sol-gel synthesis from the research, which can inform your experimental design.

Modified Sol-Gel Protocol for High-Quality ZnSnO₃ Thin Films

This protocol from a 2025 study outlines a method for producing zinc stannate films, demonstrating a rigorous sol-gel approach [4].

  • Precursor Preparation: Dissolve 10 mmol of zinc acetate dihydrate in 40 mL of ethanol. In a separate container, dilute 10 mmol of SnCl₄ in 5 mL of distilled water. Combine the two solutions and add 10 mmol of monoethanolamine (MEA) as a stabilizing agent. Stir the final mixture for 2 hours at 60°C, then age it at room temperature for 24 hours [4].
  • Spin Coating: Deposit the solution on cleaned glass substrates via spin coating at 3000 rpm for 30 seconds. Apply four layers, with a 10-minute pre-bake at 100°C between each layer to evaporate solvents [4].
  • Annealing: Anneal the coated films in a muffle furnace in ambient air. Use a heating ramp of 10°C/min to a target temperature (e.g., 350°C or 450°C), hold for 2 hours, and then cool at a controlled rate of 5°C/min [4].
Aqueous Sol-Gel Synthesis of ZnO Nanoparticles in Polyol Medium

This 2022 study describes a route for creating nanosized ZnO [2].

  • Procedure: Add 14.64 g of zinc nitrate hexahydrate to a mixture of isopropyl alcohol and water (1:4 ratio). Add 10 mL of glycerin as a polyol and adjust the solution's pH to 1 using nitric acid. Stir the mixture constantly for two hours at 70°C. Dry the resulting sol at 70°C for 24 hours to form a gel. Finally, calcine the ground gel for two hours at temperatures between 500°C and 900°C [2].

Experimental Workflow Diagram

The workflow for a standard sol-gel synthesis, as detailed in the protocols above, can be visualized as follows:

G Start Start Experiment P1 Precursor Preparation (Dissolve precursors in solvent) Start->P1 P2 Solution Conditioning (Stirring, Heating, Aging) P1->P2 P3 Deposition (Spin-coating, Dip-coating, Casting) P2->P3 P4 Gelation (Formation of solid network) P3->P4 P5 Drying (Remove solvents at low T°) P4->P5 P6 Thermal Treatment (Annealing/Calcination) P5->P6 End Final Material P6->End

Frequently Asked Questions & Troubleshooting

Here are some common issues and solutions based on general sol-gel principles.

Question / Issue Possible Cause Suggested Solution
The gel forms too quickly or unevenly. Hydrolysis and condensation rates are too fast. Use a weaker catalyst, lower the water-to-precursor ratio, or perform synthesis at a lower temperature [5].
The final film/powder is cracked. Excessive capillary stress during drying or overly rapid thermal treatment. Slow down the drying process; use a slower ramp rate during annealing/calcination [5] [6].
How can particle agglomeration be reduced? High surface energy of nanoparticles. Use a stabilizing agent (like MEA [4] or glycerin [2]) or a surfactant to cap particle surfaces and inhibit growth.
The final material has poor crystallinity. Insufficient thermal energy for crystallization. Optimize the annealing/calcination temperature and duration. Higher temperatures generally improve crystallinity [1] [2].

References

ZnS vs ZnO nanoparticles for supercapacitance performance

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Direct Comparison

For a fair and objective comparison, it is crucial that the nanoparticles are synthesized and tested using the same protocols. The following methodology is adapted from the direct comparative study [1]:

  • Synthesis of ZnO Nanoparticles: Zinc acetate is typically used as a precursor. Ethanol acts as a stabilizing agent. The sol is aged for gelation, and the resulting gel is dried and then annealed in a furnace at a temperature between 400-600°C to form the final ZnO nanoparticles.
  • Synthesis of ZnS Nanoparticles: Zinc acetate and a sulfur source (like thioacetamide) are common precursors. Ammonia (NH₃) is used to adjust and stabilize the pH of the sol between 9 and 10. The solution undergoes similar gelation, aging, and annealing steps.
  • Material Characterization: The synthesized nanoparticles are characterized using:
    • X-ray Diffraction (XRD): To confirm crystal structure and phase purity.
    • Scanning Electron Microscope (SEM) and Transmission Electron Microscope (TEM): To analyze morphology and particle size.
  • Electrochemical Testing: The capacitive performance is evaluated using Cyclic Voltammetry (C.V.) in a standard three-electrode cell setup. The specific capacitance is calculated from the resulting C.V. curves.

Strategies for Enhancing Performance

The baseline performance of pure ZnO and ZnS can be significantly improved through various strategies, as shown in recent research. The following table highlights some successful approaches.

Material / Strategy Reported Specific Capacitance Key Findings
ZnS: Cobalt Doping [2] 947.8 F/g Cobalt doping creates more electrochemical active sites, enhancing conductivity and specific capacitance.
ZnS: Vanadium Doping [3] ~90 F/g Even low-level doping (0.3-0.7%) increases conductivity and capacitance while maintaining >95% retention over cycles.
ZnS: Nanostructuring [4] 716.8 F/g A cluster of low-dimensional (0D, 1D, 2D) nanoparticles provides a synergistic effect, leading to high capacitance and stability (77.7% after 15,000 cycles).
ZnO: Forming Composites [5] 898 F/g (Composite) A nanocomposite of ZnO with VSe₂ combines ZnO's charge storage with VSe₂'s high conductivity, resulting in superior capacity and an energy density of 71 Wh/kg.

Visualizing the Comparison Workflow

The diagram below outlines the logical process for comparing these two materials, from synthesis to final application potential.

Start Objective: Compare ZnS vs ZnO for Supercapacitance Synthesis Synthesis via Identical Method (e.g., Sol-Gel) Start->Synthesis Char Material Characterization (XRD, SEM, TEM) Synthesis->Char Test Electrochemical Testing (Cyclic Voltammetry) Char->Test Compare Compare Key Metrics (Specific Capacitance, Stability) Test->Compare Appraisal Performance Appraisal Compare->Appraisal Strategy Explore Enhancement Strategies Appraisal->Strategy ZnO ZnO Nanoparticles Higher Baseline Capacitance Appraisal->ZnO Advantage ZnS ZnS Nanoparticles High Tunability Potential Appraisal->ZnS Potential Strategy->ZnS e.g., Doping, Nanostructuring

Research Recommendations

  • For a balanced electrode design, consider that ZnO might offer a higher baseline performance with simpler synthesis [1] [6], while ZnS demonstrates tremendous potential for improvement through material engineering [2] [4].
  • For a hybrid device, the ZnO-VSe₂ composite study [5] highlights the promising strategy of combining materials to overcome individual limitations and achieve high energy and power density simultaneously.

References

antibacterial efficacy comparison of ZnS and ZnS/CuO nanocomposites

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Efficacy Comparison

The table below summarizes key experimental findings comparing the antibacterial performance of ZnS nanoparticles and ZnS/CuO nanocomposites.

Material Test Organisms Key Experimental Findings Reference
ZnS Nanoparticles (NPs) Streptococcus pyogenes, Acinetobacter baumannii At 150 µg/mL, showed a significant antibacterial effect, which was more pronounced on A. baumannii [1].
ZnS/CuO Nanocomposite Klebsiella pneumoniae, Escherichia coli At 100 µg/mL, zones of inhibition of 14 mm (against K. pneumoniae) and 11 mm (against E. coli), matching or exceeding the standard antibiotic (chloramphenicol) [2].
ZnFe₂O₄@ZnS/Cu₂S (ZZC) Nanocomposite E. coli, S. aureus, Drug-resistant Salmonella At 200 µg/mL, achieved a 99.99% bacteriostatic rate against all three tested bacteria within 80 minutes. The Minimum Inhibitory Concentration (MIC) for E. coli was 50 µg/mL [3].
SBA/CuZnO Nanocomposite E. coli, S. aureus At 250 ppm, SBA/CuO showed 85.87% inhibition of E. coli and 100% inhibition of S. aureus. The CuZnO combination exhibited a enhanced synergistic antimicrobial effect [4].

Experimental Protocols and Methodologies

To ensure reproducibility, here are the detailed methodologies from the key studies cited.

Synthesis of ZnS/CuO Nanocomposites

The co-precipitation method is commonly used for its simplicity and cost-effectiveness [2]. A typical protocol involves:

  • Procedure: Aqueous solutions of zinc and copper precursors (e.g., zinc acetate and copper nitrate) are mixed. A precipitating agent (e.g., sodium hydroxide) is added dropwise under constant stirring. The resulting precipitate is filtered, washed, and calcined at high temperatures (e.g., 400-600°C) to obtain the crystalline ZnS/CuO nanocomposite [2].
  • Characterization: The synthesized nanocomposites are characterized using X-ray Diffraction (XRD) to confirm crystal structure, Scanning Electron Microscopy (SEM) to analyze morphology, and Fourier-Transform Infrared (FT-IR) Spectroscopy to identify functional groups [2].
Antibacterial Assessment Assays

Researchers use standardized assays to quantitatively evaluate antibacterial activity:

  • Disc Diffusion Method: This is a preliminary qualitative and semi-quantitative test. Sterile filter paper discs are impregnated with different concentrations of the nanoparticle suspension (e.g., 50-150 µg/mL) and placed on an agar plate seeded with the test bacteria. After incubation, the diameter of the clear zone around the disc (zone of inhibition) is measured in millimeters (mm) [1] [2].
  • Optical Density (OD) Method for Bacteriostatic Rate: This quantitative method involves incubating bacteria in a liquid broth with the test material. Bacterial growth is monitored over time by measuring the optical density of the suspension with a UV-Vis spectrophotometer. The percentage inhibition or bacteriostatic rate is calculated by comparing the growth in the test sample to an untreated control [3].
  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial material that prevents visible growth of a microorganism. It is determined by testing a range of concentrations in a liquid broth and finding the lowest concentration that results in no turbidity [3].

Mechanisms of Antibacterial Action

The enhanced efficacy of ZnS/CuO nanocomposites arises from the synergy between their components, leading to multiple mechanisms of action.

Primary Antibacterial Mechanisms

The diagram below illustrates the key pathways through which ZnS/CuO nanocomposites exert their antibacterial effects.

G Antibacterial Mechanisms of ZnS/CuO Nanocomposites cluster_1 Direct Contact & Membrane Damage cluster_2 Ion Release & Internal Damage cluster_3 Oxidative Stress (Key Synergistic Pathway) NC ZnS/CuO Nanocomposite A1 Adhesion to Cell Membrane NC->A1 B1 Release of Zn²⁺ and Cu²⁺ Ions NC->B1 C1 Generation of Reactive Oxygen Species (ROS) NC->C1 Synergistic Effect A2 Disruption of Cell Wall/Membrane A1->A2 A3 Loss of Membrane Integrity A2->A3 A4 Leakage of Cellular Content A3->A4 B2 Interaction with Cellular Components B1->B2 B3 Protein Denaturation/DNA Damage B2->B3 C2 Oxidative Damage to Lipids, Proteins, DNA C1->C2 C3 Disruption of Metabolic Enzymes C2->C3 C4 Induction of Bacterial Cell Death C3->C4

The enhanced activity of the nanocomposite is largely attributed to the synergistic effect between ZnS and CuO, which promotes a more potent generation of Reactive Oxygen Species (ROS) [4]. Furthermore, studies on similar systems like ZnFe₂O₄@ZnS/Cu₂S have confirmed that these nanocomposites can effectively disrupt cell walls and plasma membranes, leading to bacterial rupture and death [3].

Conclusion for Research and Development

  • For enhanced broad-spectrum efficacy: ZnS/CuO nanocomposites are a superior choice, showing potent activity against a range of Gram-positive, Gram-negative, and drug-resistant bacteria [3] [2].
  • For targeting resistant strains: The multi-mechanistic approach, especially the synergistic boost in ROS generation, makes these composites promising for overcoming conventional antibiotic resistance mechanisms [1] [4].
  • For practical applications: The robust antibacterial performance, combined with findings of good biocompatibility in wound infection models, positions ZnS/CuO nanocomposites as strong candidates for advanced applications such as medicinal coatings, wound dressings, and targeted drug delivery systems [3] [2].

References

comparative study of ZnS and SnSe2 electrocatalysts for water splitting

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of SnSe₂, ZnS, and Their Composites

Material/Structure Synthesis Method Test Conditions Performance Metrics (HER/OER) Key Findings & Mechanism
SnSe₂/ZnS Heterostructure [1] Two-step Physical Vapor Deposition (PVD) PEC-type cell HER: Photoresponsivity of 172.60 µA W⁻¹ (7.4x ZnS, 2.0x SnSe₂); Water Splitting: H₂ production of 81.25 µmol cm⁻² in 2 h [1]. Type-I band alignment enables high light utilization and efficient charge separation, boosting performance beyond individual components [1].
SnSe Thin Film [2] Electrodeposition Alkaline OER / Acidic HER OER: Overpotential of 314-325 mV @ 10 mA/cm²; HER: Overpotential of 194-273 mV @ 10 mA/cm² [2]. Orthorhombic SnSe shows good activity for both HER and OER, making it a candidate for overall water splitting [2].
SnSe₂ (Theoretical) [3] First-Principles Calculations (DFT) Model for CO₂ reduction (insight into activity) N/A for water splitting Calculations suggest catalytic activity of SnSe₂ can be enhanced by transition metal atom adsorption (e.g., Co, Ni), which lowers the energy barrier for key reaction intermediates [3].

Experimental Protocols from Cited Research

Here are the detailed methodologies for the key experiments that produced the data in the table.

Synthesis of SnSe₂/ZnS Heterostructure [1]
  • Method: Two-step physical vapor deposition (PVD).
  • Procedure:
    • SnSe₂ Synthesis: SnSe₂ powder was placed in a quartz boat at the center of a tube furnace. A substrate (e.g., SiO₂/Si) was placed downstream. The furnace was heated to 650°C under an Ar/H₂ atmosphere and maintained for 10-30 minutes to grow SnSe₂ nanosheets.
    • ZnS Synthesis: ZnS powder was evaporated in a separate tube furnace at 1150°C under an Ar carrier gas.
    • Heterostructure Formation: The as-prepared SnSe₂ sample was placed downstream from the ZnS source. The furnace was heated to 1150°C to deposit ZnS directly onto the SnSe₂, forming the van der Waals heterostructure.
  • Characterization: Ultraviolet photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS) were used to confirm the Type-I band alignment.
Preparation of SnSe Thin Films via Electrodeposition [2]
  • Method: Potentiostatic Electrodeposition.
  • Electrolyte Preparation: A solution was prepared using 0.1 M SnCl₂·2H₂O, 0.01 M SeO₂, and 0.1 M Na₂EDTA (as a complexing agent). The pH was adjusted to 2.5.
  • Substrate Preparation: Stainless steel (SS) substrates were polished, washed with detergent, and then cleaned with dilute HCl, acetone, and distilled water in an ultrasonic bath.
  • Deposition Process: A standard three-electrode cell was used with SS as the working electrode, platinum as the counter electrode, and saturated calomel (SCE) as the reference electrode. Deposition was carried out at a constant potential of -0.8 V vs. SCE for different durations (e.g., 15, 20, 25 minutes) at room temperature to vary film thickness. The films were then rinsed and dried.
  • Characterization: The structural properties were analyzed using X-ray diffraction (XRD), which confirmed an orthorhombic crystal structure. Surface morphology was studied using scanning electron microscopy (SEM).

Visualizing Synthesis and Catalytic Processes

The diagrams below illustrate the synthesis workflow for the SnSe₂/ZnS heterostructure and the general mechanism of the Hydrogen Evolution Reaction (HER).

cluster_snse2 Step 1: Synthesize SnSe₂ Base cluster_zns Step 2: Synthesize ZnS Layer cluster_hetero Step 3: Form Heterostructure SnSe2Powder SnSe₂ Powder Furnace1 Heat to 650°C Ar/H₂ Atmosphere SnSe2Powder->Furnace1 SnSe2Film SnSe₂ Nanosheets on Substrate Furnace1->SnSe2Film Combine Deposit ZnS on SnSe₂ (1150°C) SnSe2Film->Combine ZnSPowder ZnS Powder Furnace2 Heat to 1150°C Ar Carrier Gas ZnSPowder->Furnace2 ZnSVapor ZnS Vapor Furnace2->ZnSVapor ZnSVapor->Combine FinalHetero SnSe₂/ZnS Heterostructure Combine->FinalHetero

Figure 1: Synthesis Workflow for SnSe₂/ZnS Heterostructure via Two-Step PVD [1]

Volmer Volmer Step H₃O⁺ + e⁻ → H*ads + H₂O Tafel Tafel Step H*ads + H*ads → H₂ Volmer->Tafel Tafel Path Heyrovsky Heyrovsky Step H*ads + H₃O⁺ + e⁻ → H₂ + H₂O Volmer->Heyrovsky Heyrovsky Path Product Product H₂ Tafel->Product Heyrovsky->Product Reactants Reactants H₃O⁺, e⁻ Reactants->Volmer

Figure 2: General Mechanism of the Hydrogen Evolution Reaction (HER) in Acidic Media

Interpretation and Research Implications

The available data, while not from a direct, controlled comparison, offers valuable insights:

  • Synergistic Effects: The most compelling data comes from the SnSe₂/ZnS heterostructure, which significantly outperforms its individual components. This suggests that creating composite materials is a powerful strategy to overcome the limitations of pure catalysts [1].
  • SnSe₂'s Versatility: SnSe₂ and related tin selenides demonstrate promising electrocatalytic activity on their own, which can be further enhanced through methods like forming heterostructures or doping with other metals [2] [3].
  • Data Gap for Pure ZnS: A clear limitation is the lack of standalone HER/OER performance data for pure ZnS in the retrieved studies. Its primary role appears to be as part of a composite, where it contributes to improved charge transport and light absorption [1].

For a truly definitive comparative study, researchers would need to synthesize pure ZnS and SnSe₂ using comparable methods (e.g., PVD or electrodeposition) and test them under identical conditions, focusing on metrics like overpotential, Tafel slope, and stability.

References

evaluation of different capping agents on ZnS nanoparticle properties

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Capping Agents for ZnS Nanoparticles

The choice of capping agent significantly influences the physicochemical and biological characteristics of ZnS Quantum Dots (QDs). The following tables summarize experimental findings from recent studies.

Table 1: Impact of Thiol-Based Capping Agents on ZnS QD Properties (2023 Study) This study synthesized ZnS QDs via chemical precipitation and compared three common thiol-based capping agents [1].

Capping Agent Abbreviation Primary Function & Properties Hydrodynamic Size (nm) Zeta Potential (in water) Quantum Yield Key Characteristics & Biological Behavior
Mercaptoacetic Acid MAA Stabilizer, small ligand ~3.5 [1] - Significant [1] Superior crystal lattice, smaller size, highest quantum yield [1].
Mercaptoethanol ME Stabilizer ~4.5 [1] - Intermediate [1] Intermediate characteristics, acceptable cytotoxicity, rapid cellular uptake, efficient lysosomal escape [1].
Cysteamine CA Stabilizer ~5.0 (with aggregation) [1] - Lowest [1] Lowest quantum yield, highest tendency for aggregation [1].

Table 2: Effects of Various Capping Agents on ZnS Nanoparticle Synthesis and Performance Data from multiple studies show how different agents affect synthesis and functional properties.

Capping Agent Category Key Effects on ZnS Nanoparticles Recommended Application / Outcome
2-Mercaptoethanol [2] Small Thiol Molecule ~3.5 nm size; effective in dye decolorization [2]. Photocatalysis
Thiourea [2] Small Thiol Molecule ~4.0 nm size; moderate photocatalytic activity [2]. Photocatalysis
L-Cysteine [2] Amino Acid ~4.5 nm size; lower photocatalytic activity [2]. Photocatalysis, Biocompatibility
Sodium Hexametaphosphate (SHMP) [3] Polyphosphate Salt Effective steric stabilization, controls particle size (60-80 nm) [3]. General Stabilization
Polyvinylpyrrolidone (PVP) [4] [5] Polymer Induces steric hindrance, increases emission intensity and band gap [5]. Biomedicine, Optics
Polyethylene Glycol (PEG) [4] [6] Polymer Improves biocompatibility, reduces cytotoxicity, enhances stability [4]. Drug Delivery, Biomedicine
Bovine Serum Albumin (BSA) [4] Protein Acts as a structure-directing agent, controls assembly/nucleation/growth, increases bioavailability [4]. Drug Delivery, Biosensing

Experimental Protocols for Evaluation

To ensure your results are comparable, here are the core methodologies used in the studies cited above.

1. Chemical Precipitation Synthesis of ZnS QDs This is a common method for producing ZnS QDs in an aqueous solution, as described in the 2023 study [1].

  • Procedure:
    • Solution Preparation: Dissolve the selected capping agent (e.g., MAA, ME, CA) in a flask under a constant nitrogen purge.
    • Zinc Addition: Add an aqueous solution of Zinc Chloride (ZnCl₂) dropwise to the flask under vigorous stirring.
    • pH Adjustment: Adjust the pH of the mixture to a specific value (e.g., pH 12 for MAA and ME; pH 7 for CA) [1].
    • Sulfur Addition: Introduce an aqueous solution of Sodium Sulfide (Na₂S) to the mixture to initiate the precipitation reaction.
    • Product Recovery: The formation of a white precipitate indicates ZnS QDs. Recover the QDs via centrifugation, followed by washing and freeze-drying.

2. Key Characterization Techniques The following standard techniques are used to evaluate the properties of the synthesized capped nanoparticles [1] [2]:

  • Size and Morphology: Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) are used to determine the primary particle size, shape, and hydrodynamic diameter.
  • Surface Charge: Zeta Potential measurement is conducted in water or phosphate buffer (pH 7.4) to assess the colloidal stability of the nanoparticles.
  • Optical Properties: Photoluminescence (PL) Spectroscopy is used to record fluorescence emission spectra and calculate the Quantum Yield (QY).
  • Crystal Structure: X-ray Diffraction (XRD) analysis investigates the crystal structure and estimates crystallite size.
  • Cytotoxicity: The MTT Assay is a standard method for evaluating the in vitro cytotoxicity of the QDs by measuring mitochondrial functionality in cell lines (e.g., MCF7 cells) [1].

Workflow for Evaluating Capping Agents

The diagram below outlines the logical workflow for evaluating different capping agents, from synthesis to application-oriented testing.

Start Define Application Goal S1 Select Capping Agents Start->S1 S2 Synthesize Capped ZnS NPs S1->S2 Chemical Precipitation S3 Physicochemical Characterization S2->S3 S4 Functional & Biological Testing S3->S4 C1 • Size & Morphology (TEM, DLS) • Crystal Structure (XRD) • Surface Charge (Zeta Potential) S3->C1 End Select Optimal Capping Agent S4->End C2 • Optical Properties (PL, QY) • Cytotoxicity (MTT Assay) • Photocatalytic Activity S4->C2

How to Choose a Capping Agent

The experimental data consistently shows that there is no single "best" capping agent. The optimal choice is highly dependent on the intended application [1]:

  • For High Luminescence and Optical Applications: MAA and PVP have demonstrated superior performance in enhancing photoluminescence intensity and quantum yield [1] [5].
  • For Enhanced Biocompatibility and Drug Delivery: PEG is a classic choice for reducing cytotoxicity and improving stability in biological systems. BSA is also promising for increasing bioavailability and specific targeting [4].
  • For Photocatalytic Applications: 2-Mercaptoethanol has shown high efficiency in dye decolorization processes, making it a strong candidate for environmental remediation [2].
  • For General Stabilization and Size Control: Polymers like PVA and polyphosphates like SHMP are highly effective at preventing agglomeration and controlling nanoparticle growth [4] [3].

References

Performance Comparison of ZnS Nanocomposites vs. Monometallic Sulfides

Author: Smolecule Technical Support Team. Date: February 2026

Application Area Material Type Specific Material Key Performance Metric Reported Value Reference
Supercapacitors Bimetallic Sulfide MnS/Ni₂S₃ Specific Capacitance 2011.81 F g⁻¹ @ 1 A g⁻¹ [1]
ZnS/Graphene ZnS/G-60 Specific Capacitance 197.1 F g⁻¹ @ 5 mV s⁻¹ [2]
Photocatalysis Nanocomposite V₂O₅-ZnS Ciprofloxacin Degradation 96% in 150 min [3]
Nanocomposite V₂O₅-ZnS Amoxicillin Degradation 94% in 100 min [3]
Monometallic Pure ZnS Ciprofloxacin Degradation (Lower than V₂O₅-ZnS) [3]
Monometallic Pure V₂O₅ Ciprofloxacin Degradation (Lower than V₂O₅-ZnS) [3]
Adsorption Bimetallic Sulfide ZnS:CuS RB5 Dye Adsorption Capacity 153 mg g⁻¹ [4]
Bimetallic Sulfide ZnS:CuS RB5 Dye Removal Efficiency 96% @ pH 3 [4]
Bioimaging Nanocomposite GO-ZnS(Mn) Biocompatibility (HeLa Cells) >80% cell viability at 200 µg/mL [5]

Synthesis Protocols for Key Nanocomposites

The enhanced performance of nanocomposites is achieved through specific synthesis methods that create intimate contact between the components.

Nanocomposite Synthesis Method Key Experimental Steps & Conditions Reference

| MnS/Ni₂S₃ | Hydrothermal & Sulfidation | 1. MOF Precursor: Hydrothermal reaction of Mn/Ni salts with isonicotinic acid in DMF at 120°C for 15 h. [1] 2. Sulfidation: Annealing the MOF precursor in a sulfur atmosphere at 500°C for 2 h. [1] | [1] | | GO-ZnS(Mn) | In-situ Microwave Synthesis | 1. GO Preparation: Modified Hummers' method. [5] 2. Composite Formation: Mixing GO with Zn²⁺ and Mn²⁺ precursors, followed by adding Na₂S. The mixture is irradiated in a domestic microwave (900W) at 80°C for 1 min. Optimal doping occurs at pH ~6. [5] | [5] | | ZnS:CuS | Chemical Precipitation | 1. Optimized Conditions: Reaction at pH 5 and 80°C. [4] 2. Stabilizer: Use of 1% Polyvinyl Alcohol (PVA) to control particle growth and improve stability. [4] 3. Addition Rate: Reagents added over 5 minutes for controlled nucleation. [4] | [4] | | V₂O₅-ZnS | Two-Step Chemical Method | 1. V₂O₅ Synthesis: Chemical co-precipitation method. [3] 2. ZnS Growth: ZnS nanoparticles are grown directly on the pre-formed V₂O₅ nanostructures via a chemical process. [3] | [3] |

Why Nanocomposites Perform Better

The superior performance of ZnS-based nanocomposites can be visualized through their enhanced charge separation mechanism, a key factor in applications like photocatalysis and energy storage.

G Light Light e_minus e⁻ Light->e_minus Excites CB_ZnS Conduction Band (CB) ZnS CB_Comp Conduction Band (CB) Other Component CB_ZnS->CB_Comp e⁻ Transfer VB_ZnS Valence Band (VB) ZnS h_plus h⁺ VB_ZnS->h_plus Generates Reaction_h Oxidation Reaction (e.g., H₂O oxidation) VB_ZnS->Reaction_h h⁺ for Reaction Reaction_e Reduction Reaction (e.g., CO₂ to CH₄) CB_Comp->Reaction_e e⁻ for Reaction VB_Comp Valence Band (VB) Other Component VB_Comp->VB_ZnS h⁺ Transfer e_minus->CB_ZnS a b

This diagram shows a Type-II heterojunction, a common charge separation mechanism in heterostructured nanocomposites like V₂O₅-ZnS [3]. The internal electric field at the interface drives photogenerated electrons (e⁻) to one component and holes (h⁺) to the other, effectively reducing charge carrier recombination and enhancing the efficiency of redox reactions [3] [6].

Beyond charge separation, other mechanisms contribute to the enhanced performance:

  • Synergistic Effects in Bimetallic Sulfides: Combining two metal sulfides (e.g., MnS and Ni₂S₃) creates a synergistic interaction. One metal can optimize the electronic structure while the other provides structural stability and additional redox reactions, leading to higher capacitance and cycling stability [1].
  • Enhanced Active Sites and Stability from MOF Precursors: Using Metal-Organic Frameworks (MOFs) as precursors/templates allows for the creation of porous structures with uniformly distributed metal atoms. This maximizes the exposure of active sites and mitigates issues like agglomeration and volume expansion during reactions [1].

How to Choose for Your Research

Selecting between a monometallic sulfide and a nanocomposite depends heavily on your application goals:

  • For High Energy Density and Power (Supercapacitors): Bimetallic sulfides (e.g., MnS/Ni₂S₃) derived from MOFs are highly promising due to their excellent specific capacitance and structural integrity [1].
  • For Photocatalysis (Degradation, Energy Conversion): Heterostructured nanocomposites (e.g., V₂O₅-ZnS, ZnS-CdS) are superior. The key is to form a heterojunction that efficiently separates charge carriers [3] [7].
  • For Biomedical Applications (Bioimaging): Biocompatibility is paramount. Composites with graphene oxide (GO) and doped QDs like ZnS(Mn) offer strong fluorescence with low cytotoxicity and even biodegradability [5].
  • For Adsorption and Sensing: Compositing with polymers or other sulfides can optimize particle size, stability, and surface charge, which are critical for efficient adsorption and sensor response [4] [8].

References

bacterial vs chemical synthesis methods for ZnS nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Mechanisms and Experimental Protocols

The core difference between the two methods lies in the reducing and stabilizing agents: chemical synthesis uses man-made compounds, while bacterial synthesis leverages the natural metabolic processes of microorganisms.

The diagrams below illustrate the fundamental workflows for each synthesis approach.

G Bacterial Synthesis of ZnS Nanoparticles Metal Salt Solution\n(e.g., Zinc Nitrate) Metal Salt Solution (e.g., Zinc Nitrate) Bacterial Culture\n(e.g., Achromobacter sp., Pseudomonas sp.) Bacterial Culture (e.g., Achromobacter sp., Pseudomonas sp.) Metal Salt Solution\n(e.g., Zinc Nitrate)->Bacterial Culture\n(e.g., Achromobacter sp., Pseudomonas sp.) Incubation Incubation Bacterial Culture\n(e.g., Achromobacter sp., Pseudomonas sp.)->Incubation Bioreduction & Precipitation Bioreduction & Precipitation Incubation->Bioreduction & Precipitation ZnS Nanoparticles\n(Stabilized by biomolecules) ZnS Nanoparticles (Stabilized by biomolecules) Bioreduction & Precipitation->ZnS Nanoparticles\n(Stabilized by biomolecules)

G Chemical Synthesis of ZnS Nanoparticles Zinc Precursor\n(e.g., ZnCl₂) Zinc Precursor (e.g., ZnCl₂) Mixing with Sulfur Source\n(e.g., Na₂S) Mixing with Sulfur Source (e.g., Na₂S) Zinc Precursor\n(e.g., ZnCl₂)->Mixing with Sulfur Source\n(e.g., Na₂S) Precipitation Reaction Precipitation Reaction Mixing with Sulfur Source\n(e.g., Na₂S)->Precipitation Reaction Addition of Capping Agents\n(e.g., surfactants) Addition of Capping Agents (e.g., surfactants) Precipitation Reaction->Addition of Capping Agents\n(e.g., surfactants) ZnS Nanoparticles\n(Stabilized by chemicals) ZnS Nanoparticles (Stabilized by chemicals) Addition of Capping Agents\n(e.g., surfactants)->ZnS Nanoparticles\n(Stabilized by chemicals)

Detailed Experimental Protocols

1. Bacterial Synthesis Protocol (Achromobacter sp. & Pseudomonas sp.) [1]

  • Sample Collection & Strain Isolation: Soil samples are collected from rhizospheric environments. Bacterial strains are isolated on Luria-Bertani (LB) agar medium.
  • Identification: Isolates are identified using techniques like MALDI Biotyper mass spectrometry [1].
  • Synthesis Process:
    • Bacterial strains are cultured in a suitable liquid growth medium.
    • The culture is then exposed to a precursor solution of a zinc salt (e.g., zinc sulfate or zinc nitrate).
    • The reaction mixture is incubated under optimal conditions, which are often strain-specific. For instance, Achromobacter sp. S4 favors basic conditions (pH 8.0), while Pseudomonas sp. S6 prefers acidic conditions (pH 4.7) [1].
    • The bacterial cells reduce the zinc ions and, in the presence of a sulfur source (which can be from the medium or bacterial metabolism), precipitate ZnS nanoparticles. These nanoparticles can be formed either intracellularly or extracellularly.
  • Harvesting and Purification: Bacterial cells are harvested via centrifugation. The nanoparticles are then released from the cells (if intracellular) using cell lysis methods and purified through repeated washing and centrifugation.

2. Chemical Synthesis Protocol (Co-precipitation Method) [2] [3]

  • Precursor Preparation:
    • Solution A: 34.075 g of ZnCl₂ is dissolved in 500 mL of distilled water with continuous stirring for 30 minutes [3].
    • Solution B: 46.51 g of Sodium Sulfide Nonahydrate (Na₂S·9H₂O) is dissolved in 500 mL of distilled water with stirring for 30 minutes [3].
  • Reaction:
    • Solution B is added to Solution A under constant stirring.
    • A few drops of sodium hydroxide (NaOH) may be added as a catalyst, which can raise the pH to around 12.8 [3].
  • Precipitation and Washing: The immediate formation of a whitish precipitate indicates ZnS formation. The precipitate is stirred continuously to facilitate complete precipitation. The obtained ZnS nanoparticles are then washed several times with distilled water to remove by-products like NaCl [3].
  • Drying: The final product is obtained as a powder after drying.

Comparison of Synthesis Methods and Nanoparticle Characteristics

The choice of synthesis method directly influences the properties, performance, and potential applications of the resulting ZnS nanoparticles.

Table 1: Comparison of Synthesis Methods for ZnS Nanoparticles

Feature Bacterial Synthesis Chemical Synthesis (Co-precipitation)
Reducing Agent Bacterial enzymes/proteins (e.g., from Achromobacter sp., Pseudomonas sp.) [1] Chemical reagents (e.g., Na₂S) [3]
Stabilizing Agent Natural biomolecules (proteins, peptides) from bacteria [4] Synthetic capping agents (surfactants, polymers) [4]
Experimental Conditions Mild; often near room temperature and neutral pH [1] [4] May require high precursor concentration, catalysts (NaOH), resulting in high pH [3]
Environmental Impact Green, sustainable, uses less energy, biodegradable reagents [1] [4] Can involve toxic solvents and generate hazardous waste [5] [4]
Scalability Challenging due to need for cell culture and maintenance [4] Highly scalable for industrial production [4]
Cost Lower long-term costs for reagents, but requires specialized microbiological expertise [4] Low-cost precursors, but potential costs for waste management and toxic reagents [4]
Key Advantages Eco-friendly, biocompatible products, complex morphology possible [1] High purity, high yield, precise control over reaction parameters, rapid synthesis [3]
Key Limitations Polydisperse size distribution, complex purification, slower synthesis [4] Use of hazardous chemicals, nanoparticles may be cytotoxic without further functionalization [5] [4]

Table 2: Characteristics and Performance of Synthesized ZnS Nanoparticles

Aspect Bacterial Synthesis Chemical Synthesis (Co-precipitation)
Crystal Structure Single-phase ZnS or mixed-phase ZnS-ZnO, depending on strain and conditions [1] Confirmed cubic (zinc blende) crystal structure [3]
Size & Morphology Strain-dependent: Spherical (~20-30 nm from Achromobacter) or Rod-shaped (from Pseudomonas) [1]. Plant-mediated: ~27.6 nm, ellipsoidal [5]. ~6.3 nm (Scherrer method), spherical and other shapes possible [3]

| Antimicrobial Activity (Quantitative) | Mixed-phase (ZnS-ZnO) NPs: Effective against S. epidermidis at 100 µg/ml. Inhibited microbial growth in sludge at 25 µg/ml [1]. Plant-mediated ZnNPs: MIC of 50 ppm for Gram-positive bacteria and fungi; 100 ppm for Gram-negative bacteria [5]. | Primarily valued for optical and electrical properties; antimicrobial data not prominent in results. | | Primary Applications | Antimicrobial agents, environmental remediation (wastewater treatment) [1] | Optoelectronics, UV sensors, LEDs, electroluminescent devices [3] |

Key Insights for Research and Development

The experimental data reveals several critical points to consider for research and development:

  • Bacterial Synthesis offers "Functional" Nanoparticles: The key advantage of bacterial synthesis is the creation of nanoparticles inherently functionalized with biomolecules. This makes them particularly suitable for biomedical applications and environmental remediation, where biocompatibility and enhanced antimicrobial efficacy are desired [1] [4].
  • Chemical Synthesis offers "Precision and Purity": Chemical methods like co-precipitation provide superior control over the crystal structure, size, and electronic properties of ZnS nanoparticles. This makes them the preferred choice for applications in optoelectronics and energy devices where precise physical properties are critical [3].
  • Strain and Condition Specificity: In bacterial synthesis, the choice of bacterial strain and cultivation conditions (e.g., pH) is crucial, as it directly determines the crystal phase, morphology, and thus the functionality of the nanoparticles [1].
  • Synergistic Effects: Research shows that hybrid nanoparticles (e.g., mixed-phase ZnS-ZnO) synthesized by bacteria can exhibit synergistic effects, leading to superior performance, such as enhanced antimicrobial activity or improved efficacy in sludge remediation at lower concentrations, compared to single-phase nanoparticles [1].

References

charge transfer efficiency of ZnS composites vs individual components

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of ZnS Composites vs. Individual Components

The table below summarizes quantitative data from recent studies, showing how compositing ZnS with other materials improves key performance metrics over pure ZnS.

Composite Material Application Key Performance Metric Performance of Composite Performance of Individual Components Reference
N-doped CDs@CdS@ZnS Photocatalytic H₂ Production (Seawater) Hydrogen Production Performance Highly improved performance Lower performance of CdS or ZnS alone [1]
ZnS@ZnO Photocatalytic H₂ Generation Hydrogen Generation Rate 18.81 mmol h⁻¹ g⁻¹ Lower for pristine ZnO or ZnS [2]
ZnS/CdS Nanocrystal Assemblies Photocatalytic H₂ Generation (Visible Light) Mass Activity / Apparent Quantum Yield (AQY) ~29 mmol g⁻¹ h⁻¹ / AQY of 60% at 420 nm [3]
ZnS-5MEA (Monoethanolamine) Photocatalytic H₂ Production Hydrogen Evolution Rate ~7900 μmol gₐₐₜ⁻¹ h⁻¹ [4]
ZnS–CoS Nanoparticles Supercapacitor Electrode Specific Capacitance / Energy Density / Power Density 1156 F g⁻¹ / 194 Wh kg⁻¹ / 7260 W kg⁻¹ Lower for pure ZnS or CoS due to agglomeration [5]
Porous ZnS Photocatalytic Dye Degradation Methylene Blue Removal Efficiency 88% ZnO: 43% / ZnS-ZnO composite: 55% [6]

Experimental Protocols for Key Studies

To ensure the reliability and reproducibility of the data, here is a detailed look at the experimental methodologies used in the cited research.

Synthesis of N-doped CDs@CdS@ZnS Composite [1]
  • Synthesis of N-doped Carbon Dots (CDs): N-doped CDs were synthesized using a microwave-assisted hydrothermal method. Citric acid and urea (in a 3:1 weight ratio) were heated at 180°C for 30 minutes.
  • Formation of Composite: The N-doped CDs@CdS nanocomposite was formed by growing CdS on the N-doped CDs. This composite was then incorporated with ZnS by adding a controlled amount of the N-doped CDs@CdS to a ZnS precursor solution, followed by heating.
Synthesis of ZnS@ZnO Heterojunctions [2]
  • One-Step Hydrothermal Method: ZnS@ZnO core-shell heterostructures were fabricated in a single step. Zinc acetate dihydrate and thiourea (in a 1:1 molar ratio) were dissolved in distilled water.
  • Reaction Process: The solution was transferred to an autoclave and reacted at 200°C for several hours. The product was collected, washed, and dried.
DLS-based Optimization of ZnS–CoS Nanoparticles [5]
  • Co-precipitation Method: Solutions of zinc acetate and cobalt acetate were mixed with a solution of polyvinyl alcohol (PVA) as a stabilizer.
  • Reaction and Optimization: A sodium sulfide solution was quickly added to the mixture under constant stirring at 40°C. The nanoparticles were optimized by adjusting parameters like temperature, pH, and reagent addition rate, with particle size and stability monitored using Dynamic Light Scattering (DLS).
Synthesis of Mesoporous ZnS/CdS Nanocomposites [3]
  • Polymer-Templated Self-Assembly: Small-sized CdS and ZnS nanocrystals were first synthesized and capped with 3-mercaptopropionic acid (3-MPA).
  • Formation of Mesoporous Assemblies: The capped nanocrystals were mixed with an amphiphilic block copolymer (Brij-58) as a template. Hydrogen peroxide (H₂O₂) was added to initiate slow oxidative coupling, leading to gelation and the formation of a 3D open-pore structure with a high surface area.

Mechanisms for Enhanced Charge Transfer

The superior performance of ZnS composites stems from engineered structures that effectively promote the separation of photogenerated electrons and holes.

Charge Transfer Mechanism in ZnS Composites

The following diagram illustrates the general charge transfer mechanism in a typical type-II heterojunction, such as ZnS/CdS or ZnS/ZnO.

charge_transfer Light Light e⁻/h⁺ Pair\nGeneration e⁻/h⁺ Pair Generation Light->e⁻/h⁺ Pair\nGeneration CB_ZnS Conduction Band (CB) CB_Other Conduction Band (Other Material) CB_ZnS->CB_Other e⁻ Transfer VB_ZnS Valence Band (VB) Oxidation Oxidation Reaction VB_ZnS->Oxidation H2_Production H₂ Production (Reduction) CB_Other->H2_Production VB_Other Valence Band (Other Material) VB_Other->VB_ZnS h⁺ Transfer e⁻/h⁺ Pair\nGeneration->CB_ZnS e⁻/h⁺ Pair\nGeneration->VB_ZnS

This mechanism is supported by several studies:

  • In ZnS/CdS heterojunctions, a quasi-type-II band alignment facilitates the spatial separation of electrons and holes across the interface, significantly boosting photocatalytic hydrogen production under visible light [3].
  • For ZnS@ZnO core-shell structures, a Z-scheme charge transfer mechanism is often proposed. This mechanism allows for the recombination of useless charges at the interface, leaving electrons with strong reducing ability in ZnS and holes with strong oxidizing ability in ZnO, thereby maximizing redox efficiency [2].
  • Incorporating carbon-based materials like reduced graphene oxide (rGO) with ZnS nanowires enhances electrical conductivity and provides a high surface area, which improves electrocatalytic activity in sensor applications [7].

Key Factors and Further Research

When evaluating these materials, consider that performance is influenced by specific surface area [6], particle size and stability [5], and doping with non-metal elements (e.g., Nitrogen, Carbon) to narrow the bandgap and enhance visible light absorption [8].

References

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Physical Description

Zinc sulfide appears as a yellowish-white powder in a liquid. Insoluble in water and denser than water. Primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways.
DryPowder; OtherSolid; PelletsLargeCrystals
WHITE-TO-YELLOW CRYSTALS OR POWDER.

Color/Form

Exists in two crystalline forms, alpha (wurtzite) and beta (sphalerite)
White hexagonal crystals /wurtzite/
Gray-white cubic crystals /sphalerite/
White to grayish-white or yellowish powder colorless cubic crystals

Density

4.04 g/cu cm (sphalerite); 4.09 g/cu cm (wurtzite)
4.0 g/cm³

Melting Point

1700 °C

UNII

KPS085631O

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 794 of 870 companies (only ~ 8.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Impurities

Sulfides of Pb, Cd, Mn, and Cu are often present. ... Also ... small amounts of As, Sn, Bi, Co, Hg, In, Tl, Ga, Ge, Ag, and Au.

Other CAS

1314-98-3
12138-06-6
12169-28-7

Wikipedia

Zinc sulfide

Use Classification

Cosmetics -> Depilatory

Methods of Manufacturing

Two processes are used to produce metallic zinc from the ore concentrates that are not subjected to caustic soda leaching. In one process, the ore concentrate containing zinc sulfide is roasted in the presence of air to produce zinc oxide, which is combined with coke or coal and retorted to approximately 1,100 °C to produce metallic zinc. In the other process, the roasted zinc oxide is leached with sulfuric acid, and the solution is electrolyzed to produce zinc of >99.9% purity.
Reaction of zinc sulfate with sodium sulfide followed by calcination; passage of hydrogen sulfide into an aqueous solution of a zinc salt.

General Manufacturing Information

Computer and electronic product manufacturing
Custom compounding of purchased resin
Paint and coating manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Plastics product manufacturing
Primary metal manufacturing
Printing ink manufacturing
Zinc sulfide (ZnS): ACTIVE
Precipitated zinc sulfide of commerce usually contains 15-20% water of hydration. The dried ppt may have been heated to 725 °C in absence of air to obtain substantial conversion to wurtzite, the form preferred by pigment industry.

Storage Conditions

Stable if kept dry
Finely divided ... zinc compounds, can be fire and explosion hazard if stored in damp places, sources of spontaneous combustion. /Zinc cmpd/
Separated from strong acids.

Stability Shelf Life

When containing water, it slowly oxidizes in air to sulfate
Stable if kept dry

Dates

Last modified: 08-15-2023

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